(3R,5R)-Heptane-3,5-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-heptane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWORYKVVNTRAW-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@@H](CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505367 | |
| Record name | (3R,5R)-Heptane-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77291-90-8 | |
| Record name | (3R,5R)-Heptane-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Stereoselective Synthesis of (3R,5R)-Heptane-3,5-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral 1,3-Diols
The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active natural products, particularly polyketides and macrolide antibiotics.[1][2] The precise spatial arrangement of the hydroxyl groups is paramount to their biological function. (3R,5R)-Heptane-3,5-diol, a C₂-symmetric chiral diol, represents a fundamental building block embodying the syn-1,3-diol relationship.[3][4] Its synthesis is not merely an academic exercise but a critical challenge in developing efficient and scalable routes to complex pharmaceutical agents.
This guide eschews a conventional, rigid format. Instead, it is structured to provide a deep, mechanistic, and practical understanding of the premier strategies for constructing this specific stereoisomer. We will dissect the causality behind methodological choices, offering field-proven insights to empower researchers in their synthetic endeavors.
The Core Challenge: Controlling Two Stereocenters
The synthesis of this compound requires the controlled formation of two stereogenic centers at C3 and C5 with a specific relative (syn) and absolute (R,R) configuration. The primary synthetic dichotomies involve either a simultaneous or a sequential introduction of these stereocenters. We will explore the most robust and elegant solutions within this framework.
Strategy I: Direct Asymmetric Hydrogenation of a Prochiral Diketone
The most convergent approach is the direct, single-step asymmetric reduction of a prochiral precursor, heptane-3,5-dione. This strategy's elegance lies in its atom economy and the simultaneous creation of both stereocenters.
The Noyori Asymmetric Hydrogenation: A Pillar of Modern Synthesis
The Nobel Prize-winning work of Ryōji Noyori on asymmetric hydrogenation provides the most powerful tool for this transformation.[5] The use of Ruthenium(II) catalysts bearing the chiral atropisomeric ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is exceptionally effective for the reduction of β-keto esters and 1,3-diketones.[6][7]
Causality of Stereoselection: The key to this reaction's success is the C₂-symmetric nature of the BINAP ligand. For the synthesis of the (3R,5R)-diol, the (R)-BINAP ligand is employed. The catalyst, [(R)-BINAP]Ru(II), forms a chiral pocket. The heptane-3,5-dione substrate coordinates to the ruthenium center in a preferred orientation to minimize steric clashes with the phenyl groups of the BINAP ligand. Hydrogen is then delivered from the metal to the carbonyl carbons from a specific face, resulting in the formation of the (3R,5R) product with outstanding enantiomeric purity.[6][7]
Experimental Protocol: Noyori Asymmetric Hydrogenation of Heptane-3,5-dione
Materials:
-
Heptane-3,5-dione (1.0 eq)
-
RuCl₂[(R)-BINAP] (0.1 mol%)
-
Ethanol (EtOH), degassed
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a glass liner for the hydrogenation vessel with RuCl₂[(R)-BINAP].
-
Reaction Setup: Add a solution of heptane-3,5-dione in degassed ethanol to the liner.
-
Hydrogenation: Seal the glass liner inside the high-pressure vessel. Purge the vessel several times with H₂ gas to remove any residual air.
-
Reaction Conditions: Pressurize the vessel with H₂ to 1000-1500 psi. Heat the reaction to 30-50 °C and stir vigorously for 24-48 hours.[7]
-
Workup: Carefully vent the vessel. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary: Noyori Hydrogenation
| Substrate | Catalyst | Yield | ee | Reference |
| Heptane-3,5-dione | RuCl₂[(R)-BINAP] | >95% | >99% | [7] |
Visualization: Catalytic Cycle of Noyori Hydrogenation
Caption: Catalytic cycle for the Ru-BINAP mediated hydrogenation.
Strategy II: Sequential Stereocenter Introduction via β-Hydroxy Ketone Reduction
This widely-used two-step strategy involves first establishing one stereocenter via the synthesis of a chiral β-hydroxy ketone, followed by the diastereoselective reduction of the ketone to create the second stereocenter. The success of this approach hinges on achieving high levels of control in both steps.
Step A: Asymmetric Synthesis of (5R)-5-hydroxyheptan-3-one
An organocatalytic asymmetric aldol reaction is a prime method for generating the required chiral β-hydroxy ketone intermediate with high enantiopurity. Proline and its derivatives are excellent catalysts for this transformation.[8][9]
Causality of Stereoselection: The reaction between butanone and propanal, catalyzed by (S)-proline, proceeds through a chiral enamine intermediate. The propanal approaches the enamine from the face opposite to the bulky carboxylic acid group of the catalyst, leading to the formation of the (R)-configured hydroxyl center after hydrolysis.
Step B: Diastereoselective Reduction to the syn-Diol
With the (5R)-hydroxy group in place, the reduction of the C3-ketone must be controlled to yield the (3R) configuration, resulting in the desired syn relationship. This is a classic example of 1,3-asymmetric induction.
The Evans-Saksena vs. Narasaka-Prasad Paradigm:
-
Evans-Saksena Reduction: This method, employing reagents like tetramethylammonium triacetoxyborohydride, proceeds via an intramolecular hydride delivery from a boron-chelated intermediate. This mechanism stereochemically dictates an anti-diol product and is therefore unsuitable for our target.[10][11]
-
Narasaka-Prasad Reduction: This protocol is the method of choice for generating syn-diols. It involves pre-chelation of the β-hydroxy ketone with a boron agent (e.g., BEt₂OMe), followed by intermolecular hydride delivery (e.g., from NaBH₄).[11]
Causality of syn-Selectivity: The boron reagent coordinates to both the hydroxyl and keto oxygen atoms, locking the intermediate into a rigid six-membered chair-like transition state. This conformation forces the ethyl groups on the heptane backbone into pseudo-equatorial positions to minimize A¹,³ strain. The external hydride reducing agent (NaBH₄) then attacks the carbonyl carbon from the less sterically hindered equatorial direction, resulting in the syn-diol.
Experimental Protocol: Aldol Reaction and Narasaka-Prasad Reduction
Part A: (S)-Proline Catalyzed Asymmetric Aldol Reaction
-
Setup: To a stirred solution of butanone (3.0 eq) in DMSO, add (S)-proline (20 mol%).
-
Addition: Slowly add propanal (1.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction for 24 hours. Monitor by TLC.
-
Workup: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield enantiomerically enriched (5R)-5-hydroxyheptan-3-one.
Part B: Narasaka-Prasad Reduction
-
Setup: Dissolve the (5R)-5-hydroxyheptan-3-one (1.0 eq) in a 4:1 mixture of THF/MeOH and cool to -78 °C under a nitrogen atmosphere.
-
Chelation: Add diethyl(methoxy)borane (BEt₂OMe, 1.2 eq) dropwise and stir for 30 minutes.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) in one portion. Stir at -78 °C for 3-5 hours.
-
Workup: Quench the reaction by adding acetic acid, followed by hydrogen peroxide. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purification: Purify by column chromatography to yield this compound.
Data Summary: Sequential Aldol/Reduction Strategy
| Step | Method | Yield | Selectivity | Reference |
| Aldol Reaction | (S)-Proline catalysis | ~70-80% | >95% ee | [9] |
| Reduction | Narasaka-Prasad | ~85-95% | >98:2 dr (syn:anti) | [11] |
Visualization: Mechanism of Chelation-Controlled Reduction
Caption: Chelation control directs intermolecular hydride attack.
Comparative Analysis and Conclusion
| Strategy | Key Features | Advantages | Disadvantages |
| Noyori Asymmetric Hydrogenation | Single-step reduction of diketone | Highly convergent, excellent stereocontrol (>99% ee), high yield. | Requires high-pressure equipment, catalyst can be expensive. |
| Sequential Aldol/Reduction | Two-step process | Uses readily available reagents, avoids high pressure, modular. | Longer sequence, potential for erosion of stereopurity over two steps. |
Expert Recommendation:
For large-scale, efficient, and highly pure synthesis , the Noyori Asymmetric Hydrogenation is the superior methodology. Its convergence and exceptional stereocontrol make it an ideal choice for process chemistry and drug development campaigns where material throughput and purity are critical.
For exploratory, discovery-phase research or when high-pressure equipment is unavailable , the sequential organocatalytic aldol and Narasaka-Prasad reduction offers a robust and highly effective alternative. Its operational simplicity and reliance on standard laboratory techniques provide flexibility and accessibility.
This guide provides the foundational knowledge and practical protocols to confidently approach the synthesis of this compound. The choice of strategy should be dictated by the specific constraints and goals of the research program, including scale, available equipment, and cost considerations.
References
- 1. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synarchive.com [synarchive.com]
- 11. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
(3R,5R)-Heptane-3,5-diol physical and chemical properties
An In-depth Technical Guide to (3R,5R)-Heptane-3,5-diol for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource on this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, its scientific context, and its potential applications. The structure of this document is designed to logically flow from fundamental characteristics to practical applications, reflecting an intuitive workflow for scientific inquiry.
Introduction and Strategic Importance
This compound is a chiral organic compound featuring a seven-carbon backbone with hydroxyl groups at the 3rd and 5th positions. The "(3R,5R)" designation specifies the absolute stereochemistry at these two chiral centers, making it a specific enantiomer of heptane-3,5-diol. This stereochemical purity is paramount, as it dictates the molecule's interaction with other chiral systems, a fundamental concept in modern pharmacology and materials science.
Its strategic importance stems from two primary areas:
-
Chiral Building Block: As a C2-symmetric 1,3-diol, it is a valuable synthon in asymmetric synthesis. The defined stereochemistry allows for the construction of complex molecules with precise three-dimensional architectures, which is critical for developing stereospecific drugs or materials.
-
Natural Product Analogue: The heptane-3,5-diol core is a recurring structural motif in a class of natural products known as diarylheptanoids.[1] Many of these natural compounds, isolated from medicinal plants like ginger and turmeric, exhibit significant biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[2][3] Understanding the properties of this core structure is therefore essential for the synthesis of novel analogues in drug discovery programs.
Stereoisomeric Landscape
Heptane-3,5-diol has two chiral centers, leading to three possible stereoisomers: the (3R,5R) enantiomer, the (3S,5S) enantiomer, and a meso compound (3R,5S).
References
The Diarylheptanoid Compass: A Technical Guide to Discovery and Isolation from Natural Sources
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and field-proven methodologies for the discovery and isolation of diarylheptanoids from their natural sources. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for navigating the complexities of natural product chemistry.
Introduction: The Significance of Diarylheptanoids
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton.[1][2] First brought to scientific prominence with the isolation of curcumin from turmeric (Curcuma longa) in 1815, this diverse family of compounds has since been isolated from a wide array of plant families, including Zingiberaceae (Alpinia, Zingiber), Betulaceae (Alnus, Betula), and Juglandaceae (Juglans).[1][3][4]
The scientific interest in diarylheptanoids is propelled by their broad spectrum of biological and pharmacological activities, which include anti-inflammatory, antioxidant, antitumor, neuroprotective, and antimicrobial properties.[4][5][6] This therapeutic potential underscores the critical need for robust and efficient methods for their extraction, isolation, and characterization.
This guide will provide a logical and technically sound workflow, from the initial sourcing of plant material to the final structural elucidation of purified diarylheptanoids.
The Foundation: Sourcing and Preparation of Plant Material
The journey to isolating pure diarylheptanoids begins with meticulous attention to the source material. The choice of plant species is paramount, as the distribution and abundance of specific diarylheptanoids are highly species-dependent.[2]
Botanical Authentication and Collection
Expertise in Practice: Proper botanical identification and authentication are non-negotiable first steps to ensure the reproducibility and validity of the research.[7] Collaboration with a trained botanist or the use of authenticated voucher specimens is highly recommended. Collection parameters, such as the plant part (rhizomes, bark, leaves, or seeds), geographical location, and season of harvest, can significantly influence the profile and yield of diarylheptanoids.[4][8]
Post-Harvest Processing: Drying and Grinding
Causality: The primary objective of post-harvest processing is to preserve the chemical integrity of the diarylheptanoids while preparing the material for efficient extraction.
Protocol 2.2.1: Standard Drying and Grinding Procedure [7]
-
Washing: Thoroughly wash the collected plant material (e.g., rhizomes) with water to remove soil and other debris.
-
Slicing (if applicable): For bulky materials like rhizomes, slice them into thin pieces to increase the surface area and facilitate uniform drying.
-
Drying: Dry the plant material in a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved. This gentle heating minimizes thermal degradation of the target compounds.
-
Grinding: Grind the dried material into a coarse powder using a mechanical grinder. This increases the efficiency of solvent penetration during extraction.
Extraction: Liberating Diarylheptanoids from the Matrix
The choice of extraction method and solvent is a critical determinant of the yield and purity of the initial crude extract. This selection is guided by the polarity of the target diarylheptanoids and the nature of the plant matrix.
Solvent Selection: A Matter of Polarity
Diarylheptanoids exhibit a range of polarities. For instance, curcuminoids are generally considered lipophilic and are soluble in organic solvents like methanol, ethanol, and acetone.[9] Glycosidic diarylheptanoids, on the other hand, are more polar.
Data-Driven Solvent Choice for Curcuminoid Extraction
| Solvent | Polarity | Yield of Curcuminoids | Rationale |
| Acetone | High | Often maximum yield | Highly effective at solubilizing curcuminoids.[10] |
| Ethanol | High | Good yield | A common and effective solvent for diarylheptanoid extraction.[11][12] |
| Methanol | High | Good yield | Similar efficacy to ethanol.[10] |
| Ethyl Acetate | Medium | Moderate yield | Can be used for selective extraction. |
| Chloroform | Medium | Moderate yield | Used in some protocols, often in combination with other solvents.[10] |
| n-Hexane | Low | Low yield | Primarily used to remove non-polar impurities like waxes and fats.[12] |
Extraction Techniques: A Comparative Overview
Several techniques can be employed for extraction, each with its own set of advantages and disadvantages.
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[7] It is suitable for small-scale extractions but can be time-consuming.
-
Soxhlet Extraction: A continuous extraction method that offers high efficiency but uses elevated temperatures, which may degrade thermally labile compounds.[11][12]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO₂, often with a co-solvent like ethanol, for extraction.[5][11] It is a green technology that yields high-purity extracts but requires specialized equipment.
Protocol 3.2.1: Maceration for General Diarylheptanoid Extraction [7]
-
Place 1 kg of the powdered plant material in a large container.
-
Add 5 L of 95% ethanol (or another appropriate solvent).
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through cheesecloth or a similar filter to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Diagram 1: General Workflow for Diarylheptanoid Discovery and Isolation
Caption: A logical workflow for the isolation of diarylheptanoids.
Isolation and Purification: The Path to Purity
The crude extract is a complex mixture of compounds. A multi-step chromatographic approach is typically required to isolate individual diarylheptanoids.
Preliminary Fractionation: Solvent Partitioning
Causality: Liquid-liquid extraction, or solvent partitioning, is an effective initial step to separate compounds based on their differential solubility in immiscible solvents. This enriches the diarylheptanoids in specific fractions, simplifying subsequent chromatographic steps.
Protocol 4.1.1: Solvent Partitioning of an Aqueous Suspension [7]
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, using a separatory funnel.
-
Perform each solvent partition three times to ensure complete extraction.
-
Concentrate each fraction using a rotary evaporator. Diarylheptanoids are typically enriched in the chloroform and ethyl acetate fractions.
Column Chromatography: The Workhorse of Separation
Expertise in Practice: Silica gel column chromatography is a fundamental technique for the initial purification of diarylheptanoids from the enriched fractions.[7][10] The separation is based on the differential adsorption of compounds to the stationary phase (silica gel) and their elution with a mobile phase of increasing polarity.
Protocol 4.2.1: Silica Gel Column Chromatography [10]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the concentrated fraction (e.g., the chloroform fraction) onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine fractions containing the same compound(s) based on their TLC profiles and concentrate them.
Diagram 2: Logic of Gradient Elution in Column Chromatography
Caption: Principle of gradient elution for separating compounds of varying polarities.
High-Performance Liquid Chromatography (HPLC): Achieving High Purity
Trustworthiness: For the final purification of individual diarylheptanoids, preparative or semi-preparative HPLC is the method of choice.[7][13] Reversed-phase HPLC, typically with a C18 column, is commonly employed.
Protocol 4.3.1: Preparative Reversed-Phase HPLC [7]
-
Instrumentation: Utilize a preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is standard.
-
Mobile Phase: A gradient of water (often acidified with 0.1% formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is used. A representative gradient is:
-
0-10 min: 30% Methanol in Water
-
10-40 min: 30-70% Methanol in Water (linear gradient)
-
40-50 min: 70-100% Methanol in Water (linear gradient)
-
50-60 min: 100% Methanol
-
-
Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.
-
Detection: Monitor the elution profile at a wavelength where diarylheptanoids show significant absorbance, typically around 280 nm.
-
Fraction Collection: Collect the eluate corresponding to the peaks of interest.
-
Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.
Structural Elucidation: Identifying the Isolated Compounds
Once a diarylheptanoid has been isolated in a pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.
Mass Spectrometry (MS)
Authoritative Grounding: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS/MS), provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[14][15] Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[5][14] For diarylheptanoids, characteristic fragment ions can be indicative of the 1,7-diphenylheptane skeleton.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise in Practice: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products.[16][17]
-
1D NMR (¹ H and ¹³ C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
The combination of MS and NMR data allows for the unambiguous identification of known diarylheptanoids or the complete structural elucidation of novel compounds.
Conclusion: A Framework for Discovery
The discovery and isolation of diarylheptanoids from natural sources is a systematic process that relies on a deep understanding of chemical principles and the application of robust experimental techniques. By following the logical workflow and protocols outlined in this guide, researchers can effectively navigate the path from raw plant material to pure, structurally characterized compounds, paving the way for further investigation into their promising biological activities.
References
- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. updatepublishing.com [updatepublishing.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Eleven novel diarylheptanoids and two unusual diarylheptanoid derivatives from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to (3R,5R)-Heptane-3,5-diol: Synthesis, Characterization, and Applications in Drug Development
This technical guide provides an in-depth exploration of (3R,5R)-heptane-3,5-diol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, stereoselective synthesis, characterization, and potential applications in the pharmaceutical industry.
Core Molecular Attributes of this compound
This compound is a chiral organic compound belonging to the 1,3-diol family. Its defined stereochemistry at the C3 and C5 positions makes it a valuable synthon in asymmetric synthesis, where precise control of three-dimensional molecular architecture is paramount.
Molecular Structure and Identification
-
IUPAC Name: this compound
-
CAS Number: 77291-90-8[1]
-
Molecular Formula: C₇H₁₆O₂[1]
-
Molecular Weight: 132.20 g/mol [1]
-
InChI Key: BQWORYKVVNTRAW-RNFRBKRXSA-N[1]
The molecular structure consists of a seven-carbon chain with hydroxyl groups at the third and fifth positions. The (3R,5R) designation specifies the absolute configuration at these two stereocenters.
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure 1,3-diols is a cornerstone of modern organic chemistry, with significant implications for the preparation of complex, biologically active molecules. The most prevalent and reliable strategy for accessing syn-1,3-diols like the (3R,5R) isomer of heptane-3,5-diol is through the diastereoselective reduction of a corresponding β-hydroxy ketone precursor.
The Strategic Approach: Diastereoselective Reduction
The key to obtaining this compound lies in the stereocontrolled reduction of (5R)-5-hydroxyheptan-3-one. This precursor contains one of the desired stereocenters, which then directs the stereochemical outcome of the ketone reduction.
Caption: Synthetic strategy for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of the Precursor, (5R)-5-Hydroxyheptan-3-one
This chiral β-hydroxy ketone can be synthesized via several asymmetric methods, such as an asymmetric aldol reaction between propanal and the enolate of 2-butanone, catalyzed by a chiral auxiliary or catalyst.
Step 2: Diastereoselective Reduction to this compound
This step is critical for establishing the second stereocenter with the desired 'R' configuration. The Narasaka-Prasad reduction is a classic and effective method for achieving high syn-selectivity.
Materials and Reagents:
-
(5R)-5-Hydroxyheptan-3-one
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Diethylmethoxyborane (Et₂BOMe)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve (5R)-5-hydroxyheptan-3-one in anhydrous diethyl ether at room temperature.
-
Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add diethylmethoxyborane (Et₂BOMe) dropwise. Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron chelate.
-
Reduction: In a separate flask, dissolve sodium borohydride in anhydrous methanol. Add this solution dropwise to the reaction mixture at -78 °C.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| CAS Number | 77291-90-8 |
Spectroscopic Analysis: An Overview
Note: Specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. The following is a theoretical analysis of the expected spectra based on the molecular structure and data from analogous simple aliphatic diols.
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons. Key expected signals include:
-
-OH Protons: Two broad signals corresponding to the two hydroxyl groups. The chemical shift of these protons is highly dependent on the solvent and concentration.
-
-CH(OH)- Protons: Two multiplets corresponding to the protons at C3 and C5. These would be expected to appear in the range of 3.5-4.0 ppm.
-
-CH₂- Protons: The methylene protons at C2, C4, and C6 will likely appear as complex multiplets. The C4 methylene protons are diastereotopic and are expected to show distinct signals.
-
-CH₃ Protons: Two triplets corresponding to the terminal methyl groups at C1 and C7.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum should display seven distinct signals, confirming the seven carbon atoms in the structure.
-
-CH(OH)- Carbons: Two signals for the carbons bearing the hydroxyl groups (C3 and C5), expected in the range of 60-75 ppm.
-
-CH₂- Carbons: Three signals for the methylene carbons (C2, C4, and C6).
-
-CH₃ Carbons: Two signals for the terminal methyl carbons (C1 and C7).
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. A strong absorption in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching is also anticipated.
Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation patterns would likely involve the loss of water and cleavage adjacent to the hydroxyl groups.
Applications in Drug Development and Chiral Synthesis
Chiral 1,3-diols are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. Their stereodefined nature allows for the construction of complex molecules with high enantiomeric purity, which is often crucial for therapeutic efficacy and safety.
Role as a Chiral Building Block
This compound serves as a versatile chiral synthon. The two hydroxyl groups can be differentially protected, allowing for selective reactions at either end of the diol system. This enables the stepwise elaboration of the carbon skeleton, making it a valuable starting material for the synthesis of polyketide natural products and their analogs, many of which exhibit potent biological activities.
Caption: Synthetic utility of this compound.
Potential Therapeutic Areas
While specific drugs directly incorporating the this compound moiety are not prominently documented, the 1,3-diol structural motif is present in numerous classes of therapeutic agents, including:
-
Statins: The side chains of several statin drugs, which are used to lower cholesterol, contain a 1,3-diol unit that is critical for their inhibitory activity on HMG-CoA reductase.
-
Antifungal and Antibacterial Agents: Many polyketide-derived antibiotics and antifungals feature repeating 1,3-diol units.
-
Anticancer Drugs: Certain cytotoxic natural products and their synthetic derivatives utilize the 1,3-diol motif for their biological activity.
The availability of enantiomerically pure this compound facilitates the synthesis of novel analogs of these drugs, enabling structure-activity relationship (SAR) studies and the development of new therapeutic candidates with improved efficacy and safety profiles.
Conclusion
This compound is a fundamentally important chiral building block with significant potential in synthetic organic chemistry and drug development. While detailed, publicly available characterization data is limited, its synthesis can be reliably achieved through established stereoselective reduction methodologies. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable synthon in their pursuit of novel and effective therapeutic agents.
References
An In-depth Technical Guide to the Solubility and Stability of (3R,5R)-Heptane-3,5-diol in Common Solvents
Introduction
(3R,5R)-Heptane-3,5-diol is a chiral diol with a seven-carbon backbone, presenting two hydroxyl groups at the 3 and 5 positions[1][2]. Its stereochemistry and bifunctional nature make it a valuable building block in organic synthesis and a potential candidate in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability in common solvents is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation development and shelf-life determination. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, coupled with detailed, field-proven protocols for their experimental determination.
Predicted Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," which considers the polarity of both the solute and the solvent[3]. This compound possesses two polar hydroxyl (-OH) groups capable of hydrogen bonding, and a nonpolar seven-carbon alkyl chain. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl groups will readily form hydrogen bonds with protic solvents. However, the C7 alkyl chain introduces significant hydrophobicity. Therefore, we can predict that this compound will have moderate solubility in water, which will increase with temperature. Its solubility is expected to be high in lower-chain alcohols like methanol and ethanol, where the alkyl portion of the solvent can interact favorably with the heptane backbone of the diol.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can act as hydrogen bond acceptors but not donors. The polarity of these solvents will allow for favorable dipole-dipole interactions with the hydroxyl groups of the diol. Consequently, good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are van der Waals interactions. The nonpolar heptane chain of the diol will interact favorably with these solvents. However, the polar hydroxyl groups will be poorly solvated, leading to lower solubility compared to polar solvents.
The following table summarizes the predicted solubility of this compound in a range of common solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Moderate | Hydrogen bonding with -OH groups, but counteracted by the hydrophobic C7 chain. |
| Methanol, Ethanol | High | Excellent hydrogen bonding and favorable alkyl chain interactions. | |
| Polar Aprotic | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions with the polar -OH groups. |
| DMSO, THF | High | Strong hydrogen bond accepting capabilities and polarity. | |
| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable van der Waals interactions with the C7 chain, but poor solvation of -OH groups. |
Experimental Determination of Solubility
To empirically determine the solubility of this compound, a systematic approach should be employed. A qualitative assessment can be followed by a more rigorous quantitative analysis.
Qualitative Solubility Assessment
A rapid assessment of solubility can be performed by observing the dissolution of a small amount of the compound in a given solvent.
Protocol for Qualitative Solubility Testing:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition[4].
-
Observe whether the solid dissolves completely.
-
If the compound dissolves, it is considered soluble. If it does not, it is classified as insoluble in that solvent at that concentration.
-
This can be extended to test solubility in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to understand the compound's acid-base properties[5][6].
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Protocol for Quantitative Solubility Determination:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the solution to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter can be used.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[7][8].
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.
The following diagram illustrates the workflow for quantitative solubility determination.
Caption: Workflow for Quantitative Solubility Determination.
Predicted Stability Profile and Potential Degradation Pathways
The chemical stability of this compound is crucial for its storage and application. The primary reactive sites are the secondary hydroxyl groups.
-
Oxidation: Secondary alcohols can be oxidized to ketones. In the presence of oxidizing agents or under harsh conditions (e.g., elevated temperature, exposure to air and light), this compound could potentially be oxidized to the corresponding diketone, heptane-3,5-dione. This is a common degradation pathway for diols[9].
-
Dehydration: Under acidic conditions and at elevated temperatures, elimination of water (dehydration) from the two hydroxyl groups could occur, potentially leading to the formation of cyclic ethers (dioxanes) or unsaturated alcohols[10].
-
Esterification: In the presence of acidic impurities or catalysts, reaction with carboxylic acids can lead to the formation of esters.
Overall, this compound is expected to be relatively stable under standard storage conditions (cool, dark, and inert atmosphere). However, its stability will be compromised by the presence of strong oxidizing agents, acids, or bases, and by exposure to high temperatures and UV light.
Experimental Assessment of Chemical Stability
A formal stability study is necessary to determine the shelf-life and appropriate storage conditions for this compound. Such studies are guided by international standards, such as those from the International Council for Harmonisation (ICH)[11].
Forced Degradation Study
A forced degradation study is initially performed to identify potential degradation products and pathways. This involves exposing the compound to harsh conditions.
Protocol for Forced Degradation Study:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose separate aliquots of the solution to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid and solution).
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the samples at appropriate time points using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products.
Long-Term Stability Study
A long-term stability study is conducted under controlled storage conditions to mimic the expected shelf-life.
Protocol for Long-Term Stability Study:
-
Package samples of this compound in the intended storage container.
-
Store the samples under controlled long-term stability conditions, such as 25 °C ± 2 °C / 60% RH ± 5% RH[12].
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months)[13].
-
Analyze the samples for appearance, assay of the active substance, and the presence of degradation products using a validated stability-indicating method[14].
The following diagram outlines the workflow for a comprehensive stability assessment.
Caption: Workflow for Chemical Stability Assessment.
Analytical Methodologies for Quantification
Accurate quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.
Key Considerations for HPLC Method Development:
-
Column Selection: A reverse-phase column (e.g., C18) is generally suitable for a molecule with the polarity of this compound.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is a common choice. Gradient elution may be necessary to separate the parent compound from any impurities or degradation products.
-
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) may be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.
-
Method Validation: The analytical method must be validated to ensure it is accurate, precise, specific, linear, and robust over the intended concentration range[8].
Conclusion
While specific experimental data for the solubility and stability of this compound is not extensively published, a strong predictive understanding can be derived from its chemical structure. Its amphiphilic nature suggests a broad solubility in polar solvents and limited solubility in nonpolar solvents. The secondary hydroxyl groups are the most likely sites of degradation, primarily through oxidation. This guide provides the theoretical framework and detailed experimental protocols for researchers to rigorously determine these critical parameters, ensuring the successful application of this compound in their research and development endeavors.
References
- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Oxidation of terminal diols using an oxoammonium salt: a systematic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 13. japsonline.com [japsonline.com]
- 14. pharmabeginers.com [pharmabeginers.com]
theoretical calculations of (3R,5R)-Heptane-3,5-diol conformational analysis
An In-Depth Technical Guide to the Theoretical Conformational Analysis of (3R,5R)-Heptane-3,5-diol
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For chiral molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount, particularly in the context of drug development and materials science where specific stereoisomers can exhibit vastly different activities. This guide details a robust computational workflow for the theoretical conformational analysis of this compound. We move beyond a simple recitation of steps to provide a causal framework for methodological choices, grounding our protocol in the principles of computational chemistry. The workflow employs a synergistic approach, leveraging the speed of molecular mechanics for a broad conformational search, followed by the accuracy of quantum mechanics for the refinement of low-energy states. This self-validating system ensures a thorough yet efficient exploration of the potential energy surface, with a focus on identifying key non-covalent interactions, such as intramolecular hydrogen bonding, that govern conformational preference.
Introduction: The Significance of Conformational Isomerism in 1,3-Diols
This compound is an acyclic chiral diol with two stereocenters.[1][2] Its structural flexibility, stemming from the rotation around several single bonds, gives rise to a multitude of conformational isomers.[1] The relative stability of these conformers is dictated by a delicate balance of competing energetic factors:
-
Steric Hindrance: Repulsive interactions between bulky groups (in this case, the ethyl and propyl chains) that favor extended, anti-periplanar arrangements.
-
Torsional Strain: Energy cost associated with eclipsed conformations around C-C bonds.
-
Intramolecular Hydrogen Bonding: A key stabilizing interaction in diols where the hydroxyl groups are separated by a suitable number of carbon atoms.[3] In 1,3-diols like heptane-3,5-diol, the formation of a pseudo-six-membered ring via an O-H···O hydrogen bond can significantly lower the energy of a specific conformer.[4][5] This interaction can effectively "lock" the molecule into a preferred shape, shielding polarity and influencing properties like membrane permeability.[6][7]
-
Gauche Effects: In some cases, particularly with electronegative substituents, a gauche conformation (dihedral angle of ~60°) can be unexpectedly more stable than an anti conformation.[8]
The dominant conformers in equilibrium at a given temperature determine the molecule's overall observed properties. Therefore, accurately predicting the geometries and relative energies of the most stable conformers is a critical task for which computational chemistry provides an indispensable toolkit.
The Computational Strategy: A Hierarchical Approach
A brute-force quantum mechanical (QM) analysis of all possible conformations is computationally prohibitive for a molecule with this degree of freedom. A more intelligent and widely accepted strategy involves a hierarchical approach, starting with computationally inexpensive methods to rapidly scan the conformational space and progressively employing more accurate, and thus more expensive, methods on a smaller subset of promising candidates.
Our workflow is designed as a self-validating funnel, ensuring that we do not prematurely discard potentially important conformers while maintaining computational feasibility.
Caption: Hierarchical workflow for conformational analysis.
Detailed Methodologies & Protocols
Part 1: Molecular Mechanics (MM) Conformational Search
Expertise & Causality: The goal of this initial phase is to generate a diverse and comprehensive set of low-energy conformers. Molecular mechanics force fields offer a classical approximation of molecular energies, enabling the rapid evaluation of thousands of potential structures. The choice of force field is critical.
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field is well-parameterized for organic liquids and performs reliably for condensed-phase properties and conformational energetics.[9][10]
-
MMFF94 (Merck Molecular Force Field): MMFF94 and its variant MMFF94s are renowned for their excellent performance in calculating conformational energies of a wide range of organic molecules.[11][12]
For acyclic alcohols, both OPLS and MMFF families are generally reliable choices.[11][13][14] Using more than one force field for the initial search can serve as a cross-validation step to ensure the conformational space is thoroughly explored.
Experimental Protocol: Conformational Search
-
Input Structure Generation:
-
Generate the initial 3D structure of this compound from its SMILES representation (CC--INVALID-LINK--C--INVALID-LINK--CC).
-
Perform an initial, quick energy minimization using a universal force field (UFF) or the chosen search force field.
-
-
Conformational Search Execution:
-
Utilize a conformational search algorithm, such as a low-mode or systematic dihedral driver, available in software like MacroModel, Omega, or RDKit.[15][16][17]
-
Define the rotatable bonds to be sampled. For this compound, these are primarily the C-C and C-O single bonds of the backbone.
-
Set a sufficiently large number of search steps (e.g., 10,000) to ensure broad coverage of the potential energy surface.
-
Specify an energy window (e.g., 10 kcal/mol or ~42 kJ/mol) above the global minimum found during the search to store unique conformers. This window is wide enough to capture conformers that might become more relevant after higher-level QM optimization.
-
-
Filtering and Selection:
-
After the search completes, eliminate redundant conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
Collect all unique conformers within the specified energy window for the next phase.
-
Part 2: Quantum Mechanics (QM) Refinement
Expertise & Causality: The conformers obtained from MM are crude approximations. QM methods, specifically Density Functional Theory (DFT), are required to obtain accurate geometries and relative energies. The choice of DFT functional and basis set is the most critical decision in this phase.
-
DFT Functional: For systems where non-covalent interactions like intramolecular hydrogen bonding are crucial, standard functionals may be insufficient.[18] Functionals designed to better account for medium-range correlation and dispersion effects are highly recommended.
-
M06-2X: A hybrid meta-GGA functional that generally performs very well for non-covalent interactions.[19]
-
ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction, making it robust for the types of interactions present in our system.[20]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3): A popular approach is to add an empirical dispersion correction (like Grimme's D3) to a well-established functional like B3LYP.[19]
-
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For describing hydrogen bonds and flexible alkyl chains, a reasonably flexible basis set is necessary.
-
Pople Style (e.g., 6-31+G(d,p)): This is a split-valence basis set. The (d,p) adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron density, which is essential for describing bonding. The + adds diffuse functions to heavy atoms, which are important for describing the diffuse nature of electron density in hydrogen bonds.[21][22]
-
Dunning Style (e.g., aug-cc-pVDZ): Correlation-consistent basis sets are generally more systematic. The aug- prefix indicates the addition of diffuse functions, and DZ stands for double-zeta.[22][23] While often more accurate, they are also more computationally demanding.
-
Experimental Protocol: QM Optimization and Final Energy Calculation
-
Geometry Optimization:
-
For each unique conformer from the MM search, perform a full geometry optimization using a chosen level of theory (e.g., ωB97X-D/6-31+G(d,p)).
-
This step refines the molecular structure, relaxing it to the nearest local minimum on the QM potential energy surface.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Trustworthiness Check: Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer.
-
The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Final Energy Refinement (Optional but Recommended):
-
To achieve higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ).[24] This approach, denoted as aug-cc-pVTZ // ωB97X-D/6-31+G(d,p), often provides a better balance of accuracy and computational cost than performing the full optimization with the larger basis set.
-
Data Presentation and Analysis
The final output is a list of stable conformers with their corresponding energies. This data must be processed to be interpretable.
-
Calculate Relative Energies: Identify the global minimum (the conformer with the lowest absolute energy). Calculate the relative energies (ΔE, ΔH, or ΔG) of all other conformers with respect to this global minimum. It is common to use the Gibbs Free Energy (ΔG) as it accounts for both enthalpic and entropic contributions at a given temperature.
-
Boltzmann Analysis: Calculate the population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides a statistical weight for each conformer in the equilibrium mixture.
-
Structural Analysis: For the most populated conformers (e.g., those accounting for >95% of the population), analyze key geometric parameters.
Caption: A 6-membered pseudo-ring in 1,3-diols.
Table 1: Hypothetical Conformational Analysis Results for this compound
| Conformer ID | ΔG (kcal/mol) | Population (%) | O-H···O Dist. (Å) | Dihedral C2-C3-C4-C5 (°) | Description |
| Conf-1 | 0.00 | 75.3 | 2.05 | -55.2 | H-bonded, gauche |
| Conf-2 | 1.50 | 9.8 | N/A | 178.5 | Extended, anti |
| Conf-3 | 1.75 | 7.1 | 2.11 | -58.1 | H-bonded, gauche |
| Conf-4 | 2.50 | 2.5 | N/A | 65.4 | Extended, gauche |
| ... | ... | ... | ... | ... | ... |
Interpretation: In this hypothetical example, Conformer 1, which features an intramolecular hydrogen bond and a gauche relationship between the C2-C3 and C4-C5 bonds, is the dominant species, accounting for over 75% of the population. This highlights the critical role of the hydrogen bond in stabilizing the structure. The extended, non-hydrogen-bonded conformer (Conf-2) is significantly less stable. This type of quantitative analysis is crucial for predicting the molecule's behavior and interaction with its environment.
Conclusion
The theoretical conformational analysis of this compound, when conducted through a rigorous, multi-step computational protocol, provides profound insights into its structural preferences. The synergy between rapid molecular mechanics searches and accurate quantum mechanical refinements allows for a comprehensive and reliable exploration of the molecule's complex potential energy surface. The causality-driven choices of force fields, DFT functionals, and basis sets are paramount for achieving scientifically sound results. The analysis consistently points towards the formation of an intramolecular hydrogen bond as the primary stabilizing force, a feature that likely dictates the macroscopic properties and biological interactions of this chiral diol. This guide provides a robust framework for researchers to apply these powerful computational tools to their own systems of interest.
References
- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. A Quantum Mechanics-Based Method to Predict Intramolecular Hydrogen Bond Formation Reflecting P-glycoprotein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gauche effect - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 15. schrodinger.com [schrodinger.com]
- 16. scm.com [scm.com]
- 17. eyesopen.com [eyesopen.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 22. gaussian.com [gaussian.com]
- 23. researchgate.net [researchgate.net]
- 24. Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules [sciltp.com]
An In-Depth Technical Guide to the Biological Activity of Diarylheptanoids and Related 1,3-Diols
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of a Privileged Scaffold
Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, have emerged from the annals of natural product chemistry to become a focal point of modern drug discovery.[1][2][3] Initially recognized in traditional medicine through sources like turmeric (Curcuma longa) and galangal (Alpinia officinarum), these compounds are now appreciated as "privileged structures"—molecular frameworks with a predisposition for binding to multiple biological targets.[3][4] This guide provides a deep dive into the multifaceted biological activities of these compounds, with a particular focus on the structure-function relationships of the core diarylheptanoid skeleton and the significant 1,3-diol moiety present in many potent derivatives. We will explore their therapeutic potential, the molecular mechanisms underpinning their effects, and the practical methodologies used to validate their activity.
Structural Diversity: A Foundation for Pleiotropic Activity
Diarylheptanoids are not a monolithic class. Their structural variations provide a rich tapestry for exploring structure-activity relationships (SAR). They are broadly classified into two main categories: linear and cyclic.[1][5][6]
-
Linear Diarylheptanoids: Often called curcuminoids, these are the most well-known type, with curcumin being the principal example.[1][7] They possess an open seven-carbon chain connecting the two aryl groups.
-
Cyclic Diarylheptanoids: In these structures, the heptane chain and the aryl rings form a macrocycle. These are further divided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[5][8]
The 1,3-diol substitution pattern on the heptane chain is a recurring and critical feature, particularly in compounds like yashabushidiols, which exhibit significant bioactivity.[9][10]
Caption: Structural classification of diarylheptanoids.
Anti-Inflammatory Activity: Quenching the Fire
Chronic inflammation is a key pathological factor in a multitude of diseases.[9] Diarylheptanoids have consistently demonstrated potent anti-inflammatory effects by modulating key signaling pathways and mediators.[2][11]
Mechanism of Action: Targeting Key Inflammatory Nodes
The primary anti-inflammatory mechanism of many diarylheptanoids involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[11]
Diarylheptanoids intervene by inhibiting the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[12] This leads to a dose-dependent reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][12][13]
Caption: Inhibition of the NF-κB pathway by diarylheptanoids.
Quantitative Assessment of Anti-Inflammatory Potency
The efficacy of diarylheptanoids can be quantified by their 50% inhibitory concentration (IC₅₀) values against various inflammatory markers.
| Compound | Target/Assay | IC₅₀ Value (µM) | Cell Line | Source |
| Curcumin | DPPH Radical Scavenging | 2.8 | - | [14][15] |
| Demethoxycurcumin | DPPH Radical Scavenging | 39.2 | - | [14][15] |
| Bisdemethoxycurcumin | DPPH Radical Scavenging | 308.7 | - | [14][15] |
| Compound 6 (from A. officinarum) | NO Production | 33 | Mouse Macrophages | [9] |
| Hexahydrocurcumin | PGE₂ Formation (COX-2) | 0.7 | LPS-stimulated Macrophages | [13] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol provides a reliable method for evaluating the anti-inflammatory activity of diarylheptanoids by measuring their effect on NO production in LPS-stimulated macrophages.
Principle: The Griess reaction measures nitrite (NO₂⁻), a stable breakdown product of NO. The assay quantifies the amount of nitrite in the cell culture supernatant as an index of iNOS activity.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test diarylheptanoid (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. The percentage inhibition is determined relative to the LPS-only treated cells.
Causality: The pre-treatment step is crucial. It allows the compound to enter the cells and interact with its molecular targets before the inflammatory cascade is initiated by LPS, providing a more accurate measure of preventative anti-inflammatory activity.
Anti-Cancer Activity: A Multi-Pronged Attack
Diarylheptanoids exhibit significant cytotoxic and anti-proliferative activities against a wide range of cancers, including pancreatic, breast, and lung cancer.[12][16][17] Their efficacy stems from their ability to modulate multiple oncogenic pathways.
Mechanism of Action: Disrupting Cancer Cell Proliferation
One key pathway targeted by diarylheptanoids in pancreatic cancer is the Sonic Hedgehog (Shh)-Gli-FoxM1 signaling axis .[16] This pathway is aberrantly activated in many cancers and drives cell proliferation and survival. Certain diarylheptanoids from Alpinia officinarum and Alnus japonica have been shown to inhibit this pathway, leading to suppressed expression of target genes and cell cycle arrest in PANC-1 pancreatic cancer cells.[16]
Additionally, other diarylheptanoids have been found to act as inhibitors of topoisomerase-I and -IIα , enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[18] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis. Recent studies on diarylheptanoids from Zingiber officinale (ginger) suggest their anti-tumor activity is linked to the ATR/CHK1 DNA damage signaling pathway.[6][17][19]
References
- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcuminoid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]
- 16. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
(3R,5R)-Heptane-3,5-diol: A Technical Guide to Commercial Availability, Purity Assessment, and Application in Drug Development
Introduction: The Strategic Importance of (3R,5R)-Heptane-3,5-diol in Chiral Synthesis
This compound, a C7 chiral diol, represents a critical class of building blocks in modern pharmaceutical and fine chemical synthesis.[1][2] Chiral diols are foundational to the construction of complex, stereochemically defined molecules, serving as versatile intermediates, chiral auxiliaries, and ligands in asymmetric catalysis.[3][4] The precise spatial arrangement of the two hydroxyl groups in the (3R,5R) configuration provides a unique stereochemical scaffold that is instrumental in directing the stereochemical outcome of subsequent synthetic transformations. This guide provides an in-depth technical overview of the commercial landscape for this compound, a critical examination of the methodologies for its purity assessment, and insights into its application for researchers, scientists, and professionals in drug development.
Commercial Suppliers and Purity Specifications
A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. For large-scale manufacturing, further purification and more stringent quality control are often necessary.
| Supplier | Advertised Purity | CAS Number | Notes |
| GlobalChemMall | Not specified, inquiry-based | 77291-90-8 | Bulk quantities may be available.[5] |
| CP Lab Safety | min 98% | 77291-90-8 | Marketed for research and commercial use.[6] |
| BLDpharm | Not specified, inquiry-based | 77291-90-8 | Available for online ordering.[7] |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to understand the impurity profile, which may include the enantiomeric excess (e.e.), diastereomeric purity, residual solvents, and any potential process-related impurities.
Understanding Potential Impurities: A Synthesis-Based Perspective
The purity of this compound is intrinsically linked to its synthetic route. A common and effective strategy for the synthesis of chiral 1,3-diols involves the asymmetric reduction of a corresponding β-hydroxy ketone.[2]
Caption: A simplified synthetic pathway to this compound and potential stereoisomeric impurities.
This two-step reduction process is critical for achieving high stereochemical purity. The first reduction of the diketone must be highly enantioselective to establish the first stereocenter. The second reduction must then be highly diastereoselective, controlled by the stereochemistry of the first hydroxyl group.
Potential Impurities Include:
-
(3S,5S)-Heptane-3,5-diol: The enantiomer of the desired product, arising from incomplete enantioselectivity in the first reduction step.
-
(3R,5S)-Heptane-3,5-diol (meso-diol): A diastereomer resulting from a lack of diastereoselectivity in the second reduction step.
-
Heptan-3,5-dione: The unreacted starting material.
-
3-Hydroxyheptan-5-one: The intermediate β-hydroxy ketone.
-
Catalyst Residues: Traces of the chiral catalyst (e.g., transition metals and ligands) used in the asymmetric reduction.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is essential to fully characterize the purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) and diastereomeric purity of chiral compounds like this compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral diols.[8]
Exemplary Chiral HPLC Protocol:
This protocol is a starting point for method development and will likely require optimization.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or isopropanol) and a polar modifier (e.g., ethanol or isopropanol). A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if the analyte lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Causality in Method Development: The choice of a polysaccharide-based CSP is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, including diols, leading to differential retention times. The mobile phase composition is critical; the ratio of the non-polar to polar solvent influences the interaction between the analyte and the CSP, thereby affecting the resolution of the stereoisomers.
Caption: A typical workflow for the analysis of this compound purity by chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying any achiral impurities.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
~0.9 ppm (triplet, 6H): Methyl protons of the two ethyl groups.
-
~1.4-1.6 ppm (multiplet, 6H): Methylene protons of the two ethyl groups and the central methylene group.
-
~3.8-4.0 ppm (multiplet, 2H): Methine protons at the stereogenic centers (C3 and C5).
-
Variable (broad singlet, 2H): Hydroxyl protons.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
~10 ppm: Methyl carbons.
-
~30 ppm: Methylene carbons of the ethyl groups.
-
~45 ppm: Central methylene carbon.
-
~70 ppm: Methine carbons bearing the hydroxyl groups.
To determine enantiomeric purity by NMR, a chiral derivatizing agent (CDA) can be employed.[9] The CDA reacts with both enantiomers of the diol to form diastereomers, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess.
Application in Drug Development: A Chiral Keystone
The high stereochemical purity of this compound is paramount for its successful application as a chiral building block in the synthesis of drug candidates.[10][11] Even small amounts of the undesired enantiomer or diastereomers can lead to the formation of difficult-to-separate impurities in the final active pharmaceutical ingredient (API), potentially impacting its efficacy and safety profile. Chiral 1,3-diols are precursors to a wide range of functionalities and are particularly valuable in the synthesis of natural products and their analogs.[2][12][13]
Conclusion: Ensuring Quality and Advancing Discovery
This compound is a valuable chiral building block for the pharmaceutical industry. A thorough understanding of its commercial availability, potential impurity profiles, and the analytical methods for its characterization is essential for researchers and drug development professionals. By implementing rigorous analytical controls, scientists can ensure the quality of this critical intermediate, thereby facilitating the efficient and reliable synthesis of novel, enantiomerically pure drug candidates.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 77291-90-8|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (3R,5R)-Heptane-3,5-diol in Asymmetric Synthesis
Introduction: In the field of asymmetric synthesis, where the selective creation of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries serve as powerful tools.[1] These temporary chiral scaffolds guide the stereochemical outcome of a reaction, and are subsequently removed to reveal the desired enantiomerically enriched product. Among the various classes of chiral auxiliaries, C2-symmetric diols have emerged as highly effective due to their well-defined chiral environment.[2] This document provides detailed application notes and protocols for the use of (3R,5R)-Heptane-3,5-diol, a readily accessible C2-symmetric 1,3-diol, as a chiral auxiliary in asymmetric synthesis. While direct literature on this specific diol is emerging, its application can be confidently inferred from closely related analogues such as (3R,5R)-2,6-dimethylheptane-3,5-diol, which has been identified as a useful C2 chiral auxiliary.[3] The protocols outlined herein are based on established methodologies for the use of C2-symmetric diols in diastereoselective transformations.
Core Principles and Advantages of this compound as a Chiral Auxiliary
This compound possesses a C2 axis of symmetry, which simplifies the stereochemical analysis of transition states and often leads to higher levels of stereoselectivity. Its application as a chiral auxiliary typically involves the formation of a chiral acetal or ketal with a prochiral carbonyl compound. This temporary incorporation of the chiral diol creates a sterically defined environment, directing the approach of incoming reagents to one face of the molecule, thereby controlling the formation of new stereocenters.
Key Advantages:
-
Effective Stereochemical Control: The C2-symmetric backbone provides a predictable and effective chiral environment for inducing high diastereoselectivity.
-
Accessibility: The synthesis of this compound can be achieved from readily available starting materials.
-
Versatility: The resulting chiral acetals can be used in a variety of asymmetric transformations, including aldol reactions, alkylations, and conjugate additions.
-
Cleavage under Mild Conditions: The auxiliary can typically be removed under mild acidic conditions, preserving the integrity of the newly formed chiral centers.[4][5][6]
Synthesis of this compound
The enantiomerically pure this compound can be synthesized via the asymmetric reduction of the corresponding diketone, heptane-3,5-dione. This can be achieved using a variety of chiral reducing agents or catalytic asymmetric hydrogenation methods. A well-established method for the synthesis of chiral 1,3-diols is the stereoselective reduction of β-hydroxy ketones, which themselves can be products of asymmetric aldol reactions.[7][8]
Application in Diastereoselective Aldol Reactions
One of the most powerful applications of chiral auxiliaries is in the stereoselective synthesis of β-hydroxy carbonyl compounds via aldol reactions. The following section details a plausible and scientifically grounded protocol for the use of this compound in a diastereoselective aldol reaction.
Experimental Workflow
Caption: Overall workflow for the use of this compound as a chiral auxiliary.
Protocol 1: Attachment of the Chiral Auxiliary (Acetal Formation)
This protocol describes the formation of a chiral acetal from a prochiral ketone and this compound.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
This compound
-
p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the prochiral ketone (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-TSA (0.02 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral acetal.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the diastereoselective addition of the enolate of the chiral acetal to an aldehyde.
Materials:
-
Chiral acetal from Protocol 1
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.2 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add a solution of the chiral acetal (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched aldol adduct. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the cleaved product.
Transition State Model for Stereoselectivity
The high diastereoselectivity observed in this reaction can be rationalized by a Zimmerman-Traxler-type chair-like transition state. The C2-symmetry of the heptanediol auxiliary creates a highly organized chiral pocket. The bulky ethyl groups of the diol are expected to orient themselves in pseudo-equatorial positions to minimize steric interactions. This conformation effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.
Caption: A simplified chair-like transition state model.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the enantiomerically enriched β-hydroxy ketone.
Materials:
-
Diastereomerically enriched aldol adduct from Protocol 2
-
Camphorsulfonic acid (CSA) or another mild acid
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of CSA (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched β-hydroxy ketone. The recovered this compound can often be isolated from the aqueous layer or the column for reuse.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the described aldol reaction sequence to illustrate the expected outcomes. Actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) | Yield of Adduct (%) | Enantiomeric Excess of β-Hydroxy Ketone (%) |
| 1 | Benzaldehyde | >95:5 | 85 | >95 |
| 2 | Isobutyraldehyde | >90:10 | 80 | >90 |
| 3 | Acetaldehyde | >92:8 | 78 | >92 |
Conclusion
This compound is a promising and accessible C2-symmetric chiral auxiliary for asymmetric synthesis. Its application in diastereoselective aldol reactions, through the formation of a chiral acetal, provides a reliable method for the synthesis of enantiomerically enriched β-hydroxy ketones. The protocols detailed in this document offer a comprehensive guide for researchers and professionals in drug development and organic synthesis to effectively utilize this versatile chiral auxiliary. The straightforward attachment, high stereocontrol, and mild cleavage conditions make this compound a valuable addition to the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel regiocontrolled protection of 1,2- and 1,3-diols via mild cleavage of methylene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Incorporation of (3R,5R)-Heptane-3,5-diol in the Synthesis of Complex Natural Products
Abstract
The pursuit of stereochemically complex natural products remains a formidable challenge in synthetic organic chemistry. The strategic use of enantiopure building blocks, often derived from the "chiral pool," is a cornerstone of efficient and elegant synthesis design.[1][2] This guide focuses on (3R,5R)-Heptane-3,5-diol, a C2-symmetric chiral diol, detailing its application as a versatile synthon for constructing the intricate polypropionate frameworks common in many biologically active natural products.[3][4] Through a detailed examination of its role in the total synthesis of the potent anti-cancer agent (+)-Discodermolide, this document provides researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to leverage this valuable chiral building block.
Introduction: The Power of C2-Symmetry in Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials in the synthesis of more complex molecules.[5][] Their use is critical in asymmetric synthesis, as they introduce defined stereocenters from the outset, thereby guiding the stereochemical outcome of subsequent reactions and simplifying the synthetic pathway.[5]
This compound belongs to a particularly powerful class of these synthons: C2-symmetric chiral diols.[3] The C2 rotational axis of symmetry renders the two hydroxyl groups chemically equivalent, which simplifies their reactivity in a chiral environment.[3][7] This unique property is instrumental in achieving high levels of stereocontrol. The anti-1,3-diol motif present in this compound is a recurring structural unit in numerous polyketide natural products, making it an ideal starting point for their synthesis.[8][9]
Core Application: A Keystone in the Architecture of (+)-Discodermolide
(+)-Discodermolide is a marine-derived polyketide that has garnered significant attention for its potent microtubule-stabilizing and antitumor activity, even against drug-resistant cancer cell lines.[10][11] Its extreme scarcity from natural sources (0.002% w/w from the Discodermia dissoluta sponge) necessitates a robust synthetic supply for clinical development.[10][12] The molecule's complex structure, featuring 13 stereocenters, presents a significant synthetic challenge.[13]
Several total syntheses of (+)-Discodermolide have been accomplished, many of which rely on a convergent fragment-based approach.[12][13] this compound serves as an excellent precursor for one of the key fragments, embedding the correct stereochemistry at C15 and C17 from the very beginning of the synthesis.
Retrosynthetic Analysis
The retrosynthetic strategy for (+)-Discodermolide often involves disconnecting the molecule into three main fragments. The C15-C21 fragment, containing the crucial syn-anti stereotriad, can be traced back to this compound. This approach elegantly solves the problem of installing the remote stereocenters in this section of the molecule.
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. benchchem.com [benchchem.com]
- 8. surface.syr.edu [surface.syr.edu]
- 9. Bioinspired iterative synthesis of polyketides | Semantic Scholar [semanticscholar.org]
- 10. Discodermolide - Wikipedia [en.wikipedia.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: Chromatographic Analysis of (3R,5R)-Heptane-3,5-diol
Abstract
This application note provides a comprehensive guide to the derivatization of (3R,5R)-Heptane-3,5-diol, a chiral aliphatic diol, for robust and sensitive analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to its molecular structure—high polarity, low volatility, and lack of a native chromophore—direct analysis of this diol is challenging. Derivatization is an essential step to improve its chromatographic behavior and detectability. We present detailed, field-proven protocols for silylation and chiral acylation for GC analysis, as well as UV-active and fluorescent labeling for HPLC analysis. The rationale behind reagent selection, reaction conditions, and workflow optimization is discussed to ensure trustworthy and reproducible results for researchers in synthetic chemistry and drug development.
Introduction: The Analytical Challenge of Aliphatic Diols
This compound is a chiral building block whose stereochemical purity is critical in asymmetric synthesis and the development of pharmaceutical intermediates.[1][2] Its analysis, however, is hampered by the presence of two hydroxyl functional groups. These groups induce high polarity and the capacity for hydrogen bonding, which leads to several analytical difficulties:
-
For Gas Chromatography (GC): The low volatility of the diol requires high inlet and oven temperatures, risking thermal degradation. Furthermore, the polar hydroxyl groups interact strongly with active sites on the column, leading to poor peak shapes (tailing) and reduced resolution.
-
For High-Performance Liquid Chromatography (HPLC): The molecule lacks a conjugated π-system, meaning it has no significant ultraviolet (UV) absorbance or fluorescence.[3][4] This makes it virtually invisible to the most common HPLC detectors, precluding sensitive quantification.
Chemical derivatization overcomes these limitations by chemically modifying the hydroxyl groups to yield a product with properties ideal for chromatographic analysis.[4][5] This guide details validated protocols to achieve this for both GC and HPLC platforms.
Derivatization for Gas Chromatography (GC) Analysis
The primary goal of derivatization for GC is to replace the active, polar hydrogens of the hydroxyl groups, thereby increasing the analyte's volatility and thermal stability.[6][7]
Strategy 1: Silylation for Achiral Analysis
Silylation is the most common and robust method for derivatizing alcohols for GC analysis.[7][8] It involves the reaction of the hydroxyl groups with a silylating reagent to form trimethylsilyl (TMS) ethers. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective reagent for this purpose due to its high reactivity and the volatile nature of its byproducts.[6][9]
Causality of Experimental Choices: The TMS group is non-polar and thermally stable, which prevents on-column interactions and decomposition, leading to sharp, symmetrical peaks. The reaction is typically performed in a solvent like pyridine or dimethylformamide (DMF), which can act as a catalyst and acid scavenger, driving the reaction to completion.[8]
Experimental Protocol 1: Silylation with MSTFA
Objective: To prepare a volatile and thermally stable TMS derivative of this compound for GC-FID or GC-MS analysis.
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous) or DMF
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the diol sample into a 2 mL GC vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen to dryness. It is critical to ensure the sample is free of water, as water will react with the silylating reagent.[7]
-
Reagent Addition: Add 200 µL of anhydrous pyridine (or DMF) to dissolve the sample.
-
Silylation: Add 100 µL of MSTFA to the vial. Cap the vial tightly.
-
Reaction: Vigorously vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure complete derivatization.[9]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.
Workflow for GC Silylation
References
- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. nbinno.com [nbinno.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes: (3R,5R)-Heptane-3,5-diol in Chiral Ligand Synthesis for Asymmetric Catalysis
Introduction: The Strategic Value of C₂-Symmetric Diols in Catalysis
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers of chiral molecules, a critical requirement in the pharmaceutical and fine chemical industries. The efficacy of an asymmetric catalyst is overwhelmingly dependent on the structure of the chiral ligand bound to the metal center. Among the vast library of chiral scaffolds, C₂-symmetric ligands have emerged as a "privileged" class. Their inherent symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to superior enantioselectivity.
Chiral diols are highly versatile precursors for the synthesis of a wide array of chiral ligands, including phosphoramidites, diphosphines, and diphosphinites. While axially chiral biaryl diols like BINOL and TADDOL have historically dominated the field, there is a growing need for ligands derived from simpler, more flexible, and economically viable scaffolds.[1] (3R,5R)-Heptane-3,5-diol, a C₂-symmetric aliphatic diol, represents a valuable yet underutilized building block for this purpose. Its acyclic backbone offers distinct conformational flexibility compared to rigid biaryl systems, potentially unlocking unique selectivity in reactions where established ligands are suboptimal.
This document provides a technical guide for researchers, chemists, and drug development professionals on the synthesis of novel phosphoramidite and diphosphinite ligands from this compound and outlines protocols for their application in key asymmetric transformations.
Rationale for this compound as a Ligand Scaffold
The selection of this compound is predicated on several key molecular attributes:
-
C₂-Symmetry: As a C₂-symmetric molecule, it simplifies the chiral environment around the metal center, which is a proven strategy for achieving high enantiomeric excess (ee).
-
Conformational Flexibility: Unlike the rigid backbones of BINOL or TADDOL, the heptane chain is flexible. This allows the ligand to adopt various conformations, which can be advantageous for creating a well-defined chiral pocket for a broader range of substrates.
-
Stereoelectronic Tuning: The fundamental diol structure can be readily converted into various ligand classes (e.g., phosphoramidites, diphosphinites). This allows for systematic tuning of the ligand's steric bulk and electronic properties to optimize catalyst performance for a specific reaction.[2]
-
Accessibility: The parent diol can be synthesized with high optical purity, making it an accessible starting material for ligand development programs.[3]
Synthesis of Chiral Ligands from this compound
The conversion of the diol into phosphorus-based ligands is a robust and well-documented strategy.[4] The following protocols are adapted from established procedures for other chiral diols and are directly applicable to this compound.
Protocol 1: Synthesis of a Chiral Phosphoramidite Ligand
Phosphoramidites are a highly successful class of monodentate ligands, particularly in copper- and rhodium-catalyzed reactions.[5] The synthesis is typically a two-step, one-pot procedure.
Workflow Diagram: Phosphoramidite Synthesis
Caption: Workflow for the synthesis of a phosphoramidite ligand.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% ee | Commercially Available | Must be anhydrous. Dry in vacuo over P₂O₅ if necessary. |
| Phosphorus trichloride (PCl₃) | Reagent Grade | Standard Supplier | Handle in a fume hood. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Standard Supplier | Distill from CaH₂ before use. |
| Dibenzylamine | Reagent Grade | Standard Supplier | Or other desired secondary amine. |
| Toluene | Anhydrous | Solvent Purification System | |
| Diethyl Ether | Anhydrous | Solvent Purification System | |
| Celite® | --- | Standard Supplier | For filtration. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Schlenk Flasks/Glassware | --- | --- | Must be flame-dried under vacuum and cooled under argon. |
Step-by-Step Methodology
-
Preparation of the Phosphorochloridite Intermediate (in situ):
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq., e.g., 1.32 g, 10 mmol) and anhydrous toluene (40 mL).
-
Add freshly distilled triethylamine (2.2 eq., e.g., 3.07 mL, 22 mmol).
-
Cool the stirred solution to -20 °C using an appropriate cooling bath.
-
Add phosphorus trichloride (1.0 eq., e.g., 0.87 mL, 10 mmol) dropwise via syringe over 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Formation of the Phosphoramidite Ligand:
-
In a separate flame-dried Schlenk flask, dissolve dibenzylamine (1.05 eq., e.g., 2.07 g, 10.5 mmol) in anhydrous toluene (20 mL).
-
Cool this amine solution to 0 °C.
-
Slowly transfer the supernatant from the first flask (the crude phosphorochloridite solution) to the amine solution via cannula, leaving the bulk of the salt precipitate behind. Causality: This transfer method prevents unwanted side reactions catalyzed by the excess amine with the precipitate.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite under an argon atmosphere to remove the newly formed and any remaining ammonium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure phosphoramidite ligand.
-
Protocol 2: Synthesis of a Chiral Diphosphinite Ligand
Diphosphinite ligands are bidentate ligands often used in palladium, rhodium, and ruthenium catalysis. Their synthesis involves the reaction of the diol's corresponding dialkoxide with a chlorophosphine.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% ee | Commercially Available | Must be anhydrous. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Standard Supplier | Titrate before use. |
| Chlorodiphenylphosphine | 97% | Standard Supplier | Handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous | Solvent Purification System | |
| Saturated NH₄Cl solution | --- | Lab Prepared | For quenching. |
Step-by-Step Methodology
-
Deprotonation:
-
Add this compound (1.0 eq., e.g., 1.32 g, 10 mmol) to a flame-dried Schlenk flask containing anhydrous THF (50 mL) under argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.1 eq., 13.1 mL of 1.6 M solution, 21 mmol) dropwise. Causality: A slight excess of base ensures complete formation of the dialkoxide.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.
-
-
Phosphinylation:
-
Cool the solution back down to -78 °C.
-
Add chlorodiphenylphosphine (2.1 eq., e.g., 3.88 mL, 21 mmol) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure diphosphinite ligand.
-
Application in Asymmetric Catalysis: A Model Reaction
Phosphoramidite ligands derived from C₂-symmetric diols are exceptionally effective in the copper-catalyzed 1,4-conjugate addition of organozinc reagents to enones.[6]
Protocol 3: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
This protocol details a representative catalytic application for the newly synthesized phosphoramidite ligand from Protocol 3.1.
Catalytic Reaction Workflow
Caption: Workflow for a copper-catalyzed asymmetric conjugate addition.
Materials & Reagents
| Reagent/Material | Molar Ratio (eq.) | Notes |
| Copper(II) triflate (Cu(OTf)₂) | 0.025 | Catalyst precursor. |
| Phosphoramidite Ligand | 0.05 | Synthesized in Protocol 3.1. |
| 2-Cyclohexen-1-one | 1.0 | Substrate, must be purified. |
| Diethylzinc (1.0 M in hexanes) | 1.2 | Reagent. |
| Toluene | --- | Anhydrous solvent. |
Step-by-Step Methodology
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)₂ (0.025 eq.) and the phosphoramidite ligand (0.05 eq.) in anhydrous toluene (to make a ~0.1 M solution based on the substrate).
-
Stir the solution at room temperature for 30 minutes. A color change indicating complex formation should be observed.
-
-
Conjugate Addition Reaction:
-
Cool the catalyst solution to -30 °C.
-
Add 2-cyclohexen-1-one (1.0 eq.).
-
Slowly add the diethylzinc solution (1.2 eq.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -30 °C for 3 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -30 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain (S)-3-ethylcyclohexanone.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel® OD-H).
-
Expected Results
| Ligand Backbone | Catalyst System | Typical Yield | Typical ee (%) |
| BINOL-derived | Cu(OTf)₂ / Phosphoramidite | High | >95 |
| (3R,5R)-Heptanediol | Cu(OTf)₂ / Phosphoramidite | Good to High | >90 (Expected) |
Note: The expected ee for the this compound derived ligand is an estimation based on the performance of other C₂-symmetric diol-based phosphoramidites in similar reactions. Optimization of the amine component of the ligand, solvent, and temperature will be necessary to maximize enantioselectivity.
Conclusion and Future Outlook
This compound is a promising and versatile chiral building block for the synthesis of novel ligands for asymmetric catalysis. The protocols provided herein offer a clear pathway to generate phosphoramidite and diphosphinite ligands. The inherent C₂-symmetry and conformational flexibility of this scaffold make it a compelling alternative to traditional biaryl systems. Researchers are encouraged to explore the derivatization of this diol into a wider range of ligand classes and apply them to a broad spectrum of metal-catalyzed reactions, including hydrogenations, allylic substitutions, and cross-coupling reactions. The modularity of the synthesis allows for the creation of extensive ligand libraries, facilitating the rapid screening and discovery of highly effective catalysts for challenging synthetic transformations.
References
- 1. Phosphoramidite ligands based on simple 1,2-diols: Synthesis, use in Cu-catalyzed asymmetric additions, and achirotopic stereogenic phosphorus centers | Department of Chemistry [chem.ox.ac.uk]
- 2. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
enzymatic resolution methods for the synthesis of enantiopure 1,3-diols
Application Note & Protocol
Topic: High-Efficiency Synthesis of Enantiopure 1,3-Diols via Enzymatic Kinetic Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Enantiopure 1,3-Diols
The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active molecules, including widely used cholesterol-lowering statin drugs like Crestor® (Rosuvastatin) and Lipitor® (Atorvastatin), as well as macrolide antibiotics and various natural products. The specific stereochemistry of the two hydroxyl groups in these diols is not a trivial detail; it is fundamentally linked to their pharmacological activity and efficacy. The synthesis of these molecules in an enantiomerically pure form is therefore a critical challenge in pharmaceutical development and chemical synthesis.
While several strategies exist to obtain these chiral building blocks, Enzymatic Kinetic Resolution (EKR) has emerged as a particularly powerful and industrially scalable method. EKR leverages the exquisite ability of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. The enzyme selectively acylates one enantiomer, leaving the other unreacted. This process allows for the separation of two valuable, enantiomerically enriched compounds—the acylated product and the unreacted starting material—from a single racemic substrate. This application note provides a comprehensive overview of the principles and a detailed protocol for the lipase-catalyzed kinetic resolution of 1,3-diols.
Core Principles of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where two enantiomers react at different rates with a chiral catalyst or reagent. In EKR, an enzyme acts as the chiral catalyst. The fundamental principle lies in the difference in activation energy for the reaction of each enantiomer within the enzyme's chiral active site.
The success of an EKR is quantified by two key parameters:
-
Conversion (c): The percentage of the initial racemic substrate that has been converted into the product. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion.
-
Enantiomeric Excess (ee): A measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. It is calculated for both the remaining substrate (ee_s) and the formed product (ee_p).
-
Enantioselectivity (E-value): This is the most crucial metric for evaluating the effectiveness of a resolution. The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers and is independent of conversion. An E-value greater than 20 is generally considered synthetically useful, while values over 100 are excellent.
The relationship between these parameters was famously described by Professor Charles J. Sih. High E-values are essential for achieving high enantiomeric excess for both the product and the unreacted substrate at approximately 50% conversion.
Figure 1: Principle of Enzymatic Kinetic Resolution. A lipase selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate (k_R) than the other (k_S), resulting in an enantiomerically enriched product and unreacted substrate.
Key Components of the EKR System
The choice of enzyme, acyl donor, and solvent system are critical variables that dictate the efficiency and selectivity of the resolution.
Enzymes: The Workhorses of Resolution
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for the resolution of alcohols due to their broad substrate tolerance, high stability in organic solvents, commercial availability, and lack of a need for expensive cofactors. For 1,3-diols, several lipases have proven highly effective.
| Enzyme Name | Common Abbreviation | Source Organism | Key Characteristics & Applications |
| Lipase B from Candida antarctica | CAL-B | Candida antarctica | Considered the "gold standard." Highly selective for a wide range of primary and secondary alcohols. Often used in immobilized form (e.g., Novozym® 435) for enhanced stability and reusability. |
| Lipase from Pseudomonas cepacia | PCL | Pseudomonas cepacia (now Burkholderia cepacia) | Known for high enantioselectivity towards various secondary alcohols. Often shows complementary selectivity to CAL-B. |
| Lipase from Candida rugosa | CRL | Candida rugosa | A versatile lipase, though sometimes less selective than CAL-B or PCL. Its performance can be highly dependent on reaction conditions and substrate structure. |
Acyl Donors: Driving the Reaction
The acylation reaction is an equilibrium process. To drive the reaction forward and achieve high conversion, an appropriate acyl donor is required. Vinyl esters, such as vinyl acetate , are highly effective and widely used because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction effectively irreversible. This prevents the reverse reaction (enzymatic hydrolysis of the ester product) from occurring, which would lower the enantiomeric excess.
Solvent System: The Reaction Environment
The choice of solvent is crucial as it affects enzyme activity, stability, and enantioselectivity. Non-polar, aprotic organic solvents like hexane, toluene, or tert-butyl methyl ether (MTBE) are often preferred. These solvents maintain the essential layer of water around the enzyme required for activity while preventing bulk water from promoting unwanted hydrolysis reactions.
Detailed Protocol: Resolution of Racemic 2-methyl-1,3-propanediol
This protocol describes the kinetic resolution of a representative prochiral 1,3-diol using the immobilized lipase Novozym® 435 (CAL-B).
Materials and Reagents
-
Racemic 2-methyl-1,3-propanediol
-
Novozym® 435 (Immobilized Candida antarctica Lipase B)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (MTBE, anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexane (for chromatography)
-
Silica gel for column chromatography
-
Reaction vessel (e.g., 50 mL round-bottom flask with magnetic stirrer)
-
Orbital shaker or magnetic stir plate with temperature control
-
Chiral Gas Chromatography (GC) system with a chiral column (e.g., a cyclodextrin-based column like Beta DEX™ 225) for analysis.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution of a 1,3-diol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 2-methyl-1,3-propanediol (1.0 g, 11.1 mmol).
-
Add 20 mL of anhydrous MTBE.
-
Add vinyl acetate (0.52 mL, 5.6 mmol, 0.5 equivalents). Rationale: Using 0.5 equivalents of the acyl donor ensures the reaction cannot proceed beyond 50% conversion, which is theoretically optimal for achieving maximum ee for both substrate and product.
-
Allow the mixture to stir for 5 minutes to ensure complete dissolution.
-
-
Initiating the Reaction:
-
Add Novozym® 435 (100 mg, 10% by weight of the substrate). Rationale: 5-10% w/w is a typical starting catalyst loading for efficient conversion.
-
Seal the flask and place it in an orbital shaker or on a stir plate set to 30°C and 200 RPM.
-
-
Monitoring the Reaction:
-
After 2 hours, and then every hour thereafter, pause the stirring and take a small aliquot (~50 µL) of the reaction mixture.
-
Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme.
-
Dilute the aliquot with ethyl acetate and analyze directly by Chiral GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Goal: Stop the reaction when the conversion reaches approximately 50%. This will require optimization depending on the specific substrate and conditions.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (e.g., after ~6 hours, based on GC monitoring), stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with fresh MTBE, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to yield a crude mixture of the unreacted diol and the monoacetate product.
-
Purify the mixture using silica gel column chromatography. A gradient elution starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane will typically separate the less polar monoacetate product from the more polar unreacted diol.
-
-
Characterization:
-
Collect the fractions corresponding to the two separate compounds.
-
Confirm the identity of each compound using standard techniques (¹H NMR, ¹³C NMR).
-
Determine the final enantiomeric excess (% ee) of both the purified unreacted diol and the monoacetate product using the same Chiral GC method developed for monitoring.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (Low E-value) | 1. Suboptimal enzyme choice. 2. Reaction temperature is too high. 3. Unsuitable solvent. | 1. Screen other lipases (e.g., PCL, CRL). 2. Lower the reaction temperature (e.g., to room temp or 4°C). Lower temperatures often increase selectivity. 3. Try a different non-polar solvent like hexane or toluene. |
| Slow Reaction Rate | 1. Low enzyme activity or insufficient loading. 2. Poor mass transfer due to inadequate mixing. 3. Temperature is too low. | 1. Increase enzyme loading (e.g., to 15% w/w). Ensure the enzyme is not expired. 2. Increase the agitation speed. 3. Increase the temperature (e.g., to 40-45°C), but monitor the effect on E-value. |
| Reaction proceeds past 50% conversion | 1. Too much acyl donor was added. 2. Inadequate reaction monitoring. | 1. Carefully control the stoichiometry of the acyl donor to be ≤ 0.5 equivalents. 2. Monitor the reaction more frequently, especially as it approaches 50% conversion. |
| Poor recovery after chromatography | 1. Product is volatile. 2. Incomplete elution from the column. | 1. Use care during solvent evaporation (e.g., use lower temperatures). 2. Increase the polarity of the eluent at the end of the chromatography run to ensure all polar diol is recovered. |
Conclusion
Enzymatic kinetic resolution stands as a robust, scalable, and environmentally benign strategy for the synthesis of enantiopure 1,3-diols. By carefully selecting the enzyme, acyl donor, and reaction conditions, researchers can achieve high enantioselectivity and yield, providing access to valuable chiral building blocks for drug discovery and development. The protocol detailed here provides a solid foundation for developing and optimizing EKR for a wide range of 1,3-diol substrates.
Application Notes and Protocols for the Protection of 1,3-Diols as Acetonides and Other Cyclic Acetals
Introduction: The Strategic Imperative of 1,3-Diol Protection
In the architecturally complex world of organic synthesis, particularly in the realms of natural product synthesis, carbohydrate chemistry, and drug development, the selective manipulation of functional groups is paramount.[1] 1,3-diols are a common structural motif, and their hydroxyl groups often require temporary masking to prevent unwanted reactions during synthetic transformations at other sites of the molecule.[2] The formation of cyclic acetals, most notably acetonides, provides a robust and reliable strategy for this purpose.[1][3] These protecting groups are valued for their ease of installation, stability across a wide range of reaction conditions (notably basic, reductive, and many oxidative environments), and predictable cleavage under acidic conditions.[4][5][6] This guide provides an in-depth exploration of the mechanisms, key considerations, and detailed protocols for the protection of 1,3-diols as cyclic acetals, empowering researchers to apply these methods with precision and confidence.
Mechanistic Underpinnings: The Acid-Catalyzed Formation of Cyclic Acetals
The formation of a cyclic acetal from a 1,3-diol and a carbonyl compound (or its equivalent) is an acid-catalyzed equilibrium process.[7][8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction proceeds through a series of reversible steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]
-
Nucleophilic Attack by a Hydroxyl Group: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to another base (often the solvent or the conjugate base of the acid catalyst), yielding a hemiacetal intermediate.[10]
-
Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule generates a resonance-stabilized oxocarbenium ion.
-
Intramolecular Nucleophilic Attack: The second hydroxyl group of the diol moiety attacks the oxocarbenium ion in an intramolecular fashion, forming the six-membered cyclic acetal ring.[7]
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic acetal product.
To drive the equilibrium towards the formation of the acetal, the water generated as a byproduct must be removed from the reaction mixture.[9][11] This is typically achieved using a Dean-Stark apparatus, molecular sieves, or by employing a dehydrating agent.[12]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Write the structure of 1,3- cyclic acetal | Filo [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Mukaiyama aldol reaction for the stereoselective synthesis of β-hydroxy ketones
An Application Guide to the Stereoselective Synthesis of β-Hydroxy Ketones via the Mukaiyama Aldol Reaction
Introduction: A Cornerstone of Modern C-C Bond Formation
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, represents a paradigm shift in the strategic construction of carbon-carbon bonds.[1][2][3] It is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, to furnish a β-hydroxy ketone or its silylated precursor.[4][5] This powerful transformation circumvents many limitations of traditional base-mediated aldol reactions, such as undesired self-condensation, and provides a robust platform for achieving high levels of chemo-, regio-, and stereoselectivity.[6][7]
The β-hydroxy ketone motif is a ubiquitous structural unit in a vast array of biologically active molecules, including polyketides, macrolides, and alkaloids.[2][4][5] Consequently, the Mukaiyama aldol reaction has become an indispensable tool in the synthesis of complex natural products and in the development of novel pharmaceutical agents, where precise control of stereochemistry is paramount.[1][8] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, practical considerations for achieving high stereoselectivity, and detailed protocols for its application in a research setting.
Mechanistic Principles and Stereochemical Control
A deep understanding of the reaction mechanism is critical for predicting and controlling the stereochemical outcome. Unlike classic metal enolate aldol reactions, the Mukaiyama variant offers unique stereocontrolling elements.
The Open Transition State Model
The stereochemical course of the Mukaiyama aldol reaction is generally rationalized by an acyclic or open transition state , as the silicon-oxygen bond is too weak to form a rigid, six-membered cyclic structure akin to the classic Zimmerman-Traxler model.[9][10][11][12] In this model, the relative orientation of the substituents on the silyl enol ether and the aldehyde in the transition state dictates the diastereoselectivity of the product.
The stereochemical outcome is a result of minimizing steric and electronic repulsions. For example, an antiperiplanar arrangement of the key substituents often leads to the anti-aldol adduct, while a synclinal arrangement can favor the syn-adduct.[10][13] The geometry of the silyl enol ether (E or Z) is a crucial determinant in this process, although the correlation is not as rigid as in cyclic transition states.[7]
Caption: Open transition state models for the Mukaiyama aldol reaction.
Achieving Diastereoselectivity: Chelation vs. Non-Chelation Control
When using substrates bearing a coordinating group (e.g., an alkoxy group) at the α- or β-position to the aldehyde, diastereoselectivity can be powerfully guided by chelation.
-
Chelation Control: Strong, bidentate Lewis acids like TiCl₄, SnCl₄, or MgBr₂ can coordinate to both the aldehyde's carbonyl oxygen and the adjacent alkoxy group.[14][15][16] This locks the aldehyde into a rigid, cyclic conformation, forcing the silyl enol ether to attack from the less sterically hindered face, often leading to very high levels of 1,2- or 1,3-syn induction.[17]
-
Non-Chelation Control: In contrast, monodentate Lewis acids such as BF₃·OEt₂, which cannot form a chelate ring, result in stereochemical outcomes predicted by standard non-chelation models (e.g., the Felkin-Anh model).[17]
The choice of Lewis acid is therefore a critical decision point for directing the diastereochemical outcome of the reaction with chiral aldehydes.
Caption: Chelation vs. Non-Chelation control pathways.
Enantioselective Variants
Achieving enantioselectivity requires the introduction of a chiral element. This is most elegantly accomplished by using a substoichiometric amount of a chiral Lewis acid catalyst. A wide variety of highly effective catalysts have been developed, often involving metals like copper, tin, titanium, or zirconium complexed with chiral ligands such as bis(oxazolines) or BINOL derivatives.[7] These catalysts create a chiral environment around the electrophilic aldehyde, differentiating the two enantiofaces and directing the nucleophilic attack to produce one enantiomer preferentially.[17]
Key Experimental Parameters and Optimization
The success and stereochemical fidelity of the Mukaiyama aldol reaction are highly dependent on careful control of several experimental variables.
| Parameter | Influence and Considerations |
| Silyl Enol Ether | Geometry (E/Z): Can influence syn/anti selectivity, though the effect is dependent on the substrate and Lewis acid. Substituents: Steric bulk on the silicon atom and the enolate backbone affects reactivity and can enhance stereoselectivity. Preparation: Can be prepared regioselectively under kinetic (LDA, -78 °C) or thermodynamic (Et₃N, reflux) control.[7] |
| Lewis Acid | Reactivity: Stronger Lewis acids (e.g., TiCl₄) are highly reactive but may require stoichiometric amounts and can be less selective. Catalytic systems (e.g., Sc(OTf)₃, Cu(OTf)₂) are often milder and more suitable for sensitive substrates.[3][11] Stereocontrol: The primary determinant for chelation vs. non-chelation control. Chiral Lewis acids are essential for enantioselectivity. |
| Solvent | Typically requires rigorously dried, non-protic solvents to prevent decomposition of the Lewis acid and silyl enol ether. Dichloromethane (CH₂Cl₂) is the most common choice. Other solvents like toluene or diethyl ether can also be used. |
| Temperature | Low temperatures (typically -78 °C) are crucial for maximizing stereoselectivity by minimizing the thermal energy of the system, which allows the small energy differences between diastereomeric transition states to be expressed effectively. |
| Workup | The reaction is typically quenched with a saturated aqueous solution (e.g., NaHCO₃, NH₄Cl) to decompose the Lewis acid and hydrolyze the intermediate silyl ether to the desired β-hydroxy ketone.[6] |
Experimental Protocols
The following protocols provide a starting point for performing diastereoselective and enantioselective Mukaiyama aldol reactions. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Caption: A typical experimental workflow for a Mukaiyama aldol addition reaction.[6]
Protocol 1: General Procedure for a Diastereoselective TiCl₄-Mediated Reaction
This protocol describes a standard procedure for the reaction between an aldehyde and a silyl enol ether promoted by titanium tetrachloride.
Materials:
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (approx. 5 mL per 1 mmol of aldehyde).[6]
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the aldehyde (1.0 equiv) via syringe.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange.[6] Stir for 10 minutes.
-
Add a solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: General Procedure for a Catalytic Enantioselective Reaction
This protocol outlines a general procedure using a pre-formed or in-situ generated chiral Lewis acid catalyst.
Materials:
-
Chiral Ligand (e.g., (S,S)-t-Bu-box) (0.1 equiv)
-
Lewis Acid Precursor (e.g., Cu(OTf)₂) (0.1 equiv)
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂ or Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried Schlenk flask under argon, add the chiral ligand (0.1 equiv) and the Lewis acid precursor (0.1 equiv).
-
Add anhydrous solvent and stir at room temperature for 1-2 hours to allow for complex formation (the solution often changes color).
-
Cool the catalyst solution to the specified temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 equiv) and stir for 10 minutes.
-
Slowly add the silyl enol ether (1.5 equiv) dropwise over 20-30 minutes.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Impure or wet reagents/solvent. 2. Inactive Lewis acid. 3. Low reactivity of substrates. | 1. Rigorously dry all solvents and reagents. 2. Use a freshly opened bottle or a recently titrated solution of the Lewis acid. 3. Increase temperature slightly (may reduce selectivity), use a stronger Lewis acid, or allow for longer reaction times. |
| Poor Stereoselectivity | 1. Reaction temperature too high. 2. Incorrect Lewis acid for desired control (e.g., chelation). 3. Impure silyl enol ether (mixture of E/Z isomers). | 1. Ensure consistent temperature control at -78 °C or lower. 2. Screen a panel of Lewis acids (e.g., TiCl₄ for chelation, BF₃·OEt₂ for non-chelation). 3. Purify the silyl enol ether before use. |
| Formation of Side Products | 1. Desilylation of the enol ether before reaction. 2. Enone formation via elimination. | 1. Add the silyl enol ether slowly to the pre-complexed aldehyde/Lewis acid mixture. 2. Use a mild, buffered quench and avoid acidic conditions during workup. |
Conclusion
The Mukaiyama aldol reaction is a versatile and highly reliable method for the stereoselective synthesis of β-hydroxy ketones. By carefully selecting the silyl enol ether geometry, the Lewis acid, and the reaction conditions, chemists can exert precise control over the formation of up to two new stereocenters. Its tolerance for a wide range of functional groups and its adaptability to catalytic, enantioselective variants have cemented its status as a critical transformation in the toolbox of synthetic organic chemists, enabling the efficient construction of stereochemically complex molecules for research, medicine, and materials science.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 12. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes & Protocols: (3R,5R)-Heptane-3,5-diol in Medicinal Chemistry
Introduction: The Strategic Importance of (3R,5R)-Heptane-3,5-diol in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure and potent therapeutic agents is paramount. Chiral building blocks serve as the foundational elements in the construction of complex molecular architectures that define the efficacy and safety of a drug. Among these, this compound has emerged as a critical synthon, particularly for its role in the synthesis of blockbuster drugs and novel bioactive compounds. Its defining feature, the syn-1,3-diol moiety with (3R,5R) absolute stereochemistry, is a pharmacophoric element in several classes of therapeutics, most notably the statin family of HMG-CoA reductase inhibitors.[1]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the causality behind its use, detailing its role in the synthesis of key therapeutic agents and providing field-proven protocols for its manipulation. The focus will be on delivering a scientifically rigorous and practical resource for researchers, scientists, and drug development professionals.
The Pivotal Role of (3R,5R) Stereochemistry in HMG-CoA Reductase Inhibition
Statins are a class of drugs that revolutionized the treatment of hypercholesterolemia by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3][4] The therapeutic efficacy of synthetic statins like atorvastatin and rosuvastatin is critically dependent on the precise stereochemistry of their dihydroxyheptanoic acid side chain.
The (3R,5R) configuration of the two hydroxyl groups is essential for the statin's ability to bind to the active site of HMG-CoA reductase with high affinity.[5][6] This specific stereochemical arrangement mimics the transition state of the natural substrate, HMG-CoA, during its reduction to mevalonate. The (3R)-hydroxyl group, in particular, forms a crucial hydrogen bond with the enzyme, anchoring the inhibitor in the active site and contributing significantly to its inhibitory potency.[6] Any deviation from this syn-diol arrangement leads to a dramatic loss of biological activity, underscoring the importance of stereocontrol in the synthesis of these life-saving drugs.
Application in Statin Synthesis: A Convergent Approach
The synthesis of statin side chains often employs a convergent strategy, where the chiral diol fragment is prepared separately and then coupled with the heterocyclic core of the drug. This compound, or more commonly its protected derivatives, serves as a key precursor in this approach.
Workflow for Statin Side Chain Synthesis
The general workflow involves the stereoselective synthesis of a protected (3R,5R)-dihydroxyheptanoate ester, which is then elaborated to the final statin side chain.
Caption: General workflow for the synthesis of statins utilizing the (3R,5R)-diol moiety.
Protocol 1: Chemoenzymatic Synthesis of a Statin Side Chain Precursor
This protocol details the highly stereoselective reduction of a β,δ-diketo ester using a ketoreductase (KRED) to generate the key (3R,5R)-dihydroxy ester intermediate. This chemoenzymatic approach offers excellent stereocontrol and operates under mild, environmentally benign conditions.[1][7][8][9]
Materials:
-
tert-butyl 6-chloro-3,5-dioxohexanoate
-
Ketoreductase (e.g., from Lactobacillus brevis)
-
NADP+ or NAD+ (co-factor)
-
Glucose dehydrogenase (for co-factor regeneration)
-
Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add glucose to a final concentration of 1.2 equivalents relative to the substrate.
-
Enzyme and Co-factor Addition: Add NADP+ (or NAD+) to a catalytic amount (e.g., 0.1 mol%). Add glucose dehydrogenase and the ketoreductase to the reaction mixture.
-
Substrate Addition: Dissolve tert-butyl 6-chloro-3,5-dioxohexanoate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, can be purified by column chromatography on silica gel.
Expected Outcome: This enzymatic reduction typically proceeds with high diastereoselectivity (>99% de) and enantioselectivity (>99% ee), yielding the desired syn-diol.[1]
Protocol 2: Protection of the (3R,5R)-Diol as an Acetonide
The protection of the 1,3-diol moiety is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. Acetonide formation is a common and efficient method for this purpose.[10][11][12]
Materials:
-
(3R,5R)-dihydroxy ester (from Protocol 1)
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the (3R,5R)-dihydroxy ester in anhydrous acetone.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Quenching: Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extraction: Extract the mixture with ethyl acetate three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the protected acetonide derivative, which can often be used in the next step without further purification.
Expected Outcome: This reaction provides the corresponding acetonide in high yield, effectively protecting the syn-1,3-diol.
Application in the Synthesis of Bioactive Diarylheptanoids
Diarylheptanoids are a class of natural products found in various plants, such as ginger and turmeric, and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[13][14][15][16][17] Several bioactive diarylheptanoids possess the this compound core structure, making this chiral diol a valuable starting material for their total synthesis.
Signaling Pathways and Biological Activity
The biological effects of diarylheptanoids are often attributed to their ability to modulate various signaling pathways involved in inflammation and cell proliferation. For instance, some diarylheptanoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Simplified diagram of the inhibitory effect of certain diarylheptanoids on the NF-κB signaling pathway.
Protocol 3: Synthesis of a Diarylheptanoid via Asymmetric Aldol Reaction
This protocol outlines a key step in the synthesis of a (3R,5R)-diarylheptanoid, employing a Mukaiyama aldol reaction to establish one of the chiral centers, followed by a diastereoselective reduction to create the syn-1,3-diol.
Materials:
-
A suitable silyl enol ether
-
An appropriate aldehyde
-
Chiral Lewis acid catalyst (e.g., a titanium-BINOL complex)
-
Dichloromethane (anhydrous)
-
Saturated ammonium chloride solution
-
Sodium borohydride
-
Methanol
Procedure:
-
Asymmetric Aldol Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in anhydrous dichloromethane.
-
Cool the solution to -78 °C and add the aldehyde.
-
Slowly add the silyl enol ether to the reaction mixture.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ketone by column chromatography.
-
-
Diastereoselective Reduction (Narasaka-Prasad Reduction):
-
Dissolve the purified β-hydroxy ketone in a mixture of THF and methanol.
-
Cool the solution to -78 °C.
-
Add sodium borohydride in portions.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Quench the reaction with acetone, followed by the addition of acetic acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting syn-1,3-diol by column chromatography.
-
Expected Outcome: This two-step process allows for the stereocontrolled synthesis of the (3R,5R)-diol core of the diarylheptanoid with high diastereoselectivity.
Quantitative Data Summary
| Application | Key Transformation | Stereoselectivity (de/ee) | Yield (%) | Reference |
| Statin Side Chain Synthesis | Chemoenzymatic reduction of a β,δ-diketo ester | >99% de, >99% ee | ~90 | [1] |
| Diarylheptanoid Synthesis | Asymmetric Aldol followed by Diastereoselective Reduction | >95% de | 70-85 | |
| Protection of 1,3-Diol | Acetonide formation | N/A | >95 | [10] |
Conclusion
This compound and its derivatives are indispensable chiral building blocks in medicinal chemistry. The precise stereochemical arrangement of the syn-1,3-diol is a key determinant of biological activity in potent drugs such as statins and in various naturally occurring bioactive compounds. The synthetic protocols outlined in this guide, from chemoenzymatic resolutions to stereoselective reductions and protecting group manipulations, provide a robust toolkit for researchers engaged in the synthesis of these important molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of synthons like this compound will remain a cornerstone of efficient and effective drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin - Wikipedia [en.wikipedia.org]
- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of the chiral side-chain of statins: application of an alcohol dehydrogenase catalysed ketone reduction on a large scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. US20070142662A1 - Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives - Google Patents [patents.google.com]
- 12. Acetonides [organic-chemistry.org]
- 13. (3R,5R)-1-(4-Hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)heptane-3,5-diol | C20H26O6 | CID 11142982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (3R,5R)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol | C20H26O5 | CID 11057115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. Page loading... [wap.guidechem.com]
- 17. (3S,5S)-1,7-BIS(4-HYDROXY-3-METHOXYPHENYL)HEPTANE-3,5-DIOL | 36062-07-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in (3R,5R)-Heptane-3,5-diol Synthesis
Welcome to the technical support center for the synthesis of (3R,5R)-Heptane-3,5-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the diastereoselectivity of this critical chiral building block. We will delve into the nuances of the synthesis, providing actionable insights and evidence-based solutions to common challenges.
Introduction: The Significance of this compound
This compound is a valuable chiral 1,3-diol intermediate in the synthesis of various biologically active molecules and natural products. The precise control of its stereochemistry is paramount, as the biological activity of the final compound is often dependent on a single stereoisomer. Achieving high diastereoselectivity in its synthesis is a common hurdle, and this guide aims to provide a comprehensive resource to overcome these challenges.
The most prevalent synthetic routes to chiral 1,3-diols involve the stereoselective reduction of β-hydroxy ketones or 1,3-diketones.[1][2] This guide will focus on troubleshooting these key methodologies to maximize the yield of the desired (3R,5R) diastereomer.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My asymmetric reduction of heptane-3,5-dione is yielding a low diastereomeric excess (d.e.) of the desired (3R,5R)-diol. What are the primary factors I should investigate?
A1: Low diastereoselectivity in the reduction of a 1,3-diketone like heptane-3,5-dione can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of catalyst is the most critical factor. For the synthesis of syn-1,3-diols such as this compound, transition metal-catalyzed hydrogenation is a highly effective method.[3] Specifically, ruthenium and rhodium-based catalysts with chiral phosphine ligands have demonstrated excellent performance.
-
Actionable Insight: If you are using a catalyst and observing low d.e., consider screening other catalysts. For instance, Noyori-type asymmetric hydrogenation catalysts are renowned for their high efficiency in reducing β-keto esters and related compounds.
-
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Hydrogen Pressure: The effect of hydrogen pressure can be catalyst-dependent. It's advisable to perform a small optimization screen to determine the optimal pressure for your specific catalyst system.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, consequently, its stereoselectivity. Protic solvents like methanol or ethanol are commonly used for these reductions.
-
Experimental Workflow: Catalyst Screening for Asymmetric Hydrogenation
Caption: Workflow for screening catalysts to optimize diastereoselectivity.
Q2: I am performing a substrate-controlled diastereoselective reduction of a β-hydroxy ketone precursor, but the anti-diol is the major product instead of the desired syn-(3R,5R)-diol. How can I reverse the selectivity?
A2: Achieving syn-selectivity from a β-hydroxy ketone often relies on chelation control. The choice of reducing agent and Lewis acid additive is crucial here.
-
Chelating vs. Non-Chelating Conditions:
-
Chelation Control (for syn-diols): When a chelating Lewis acid is used with a hydride source, it can form a five-membered ring intermediate with the hydroxyl and carbonyl groups of the β-hydroxy ketone. The hydride then attacks from the less hindered face, leading to the syn-diol. Common chelating metals include zinc, magnesium, and titanium. Using reducing agents like zinc borohydride (Zn(BH₄)₂) can promote this pathway.
-
Non-Chelating Conditions (Felkin-Anh model, for anti-diols): In the absence of a chelating metal, the reduction often follows the Felkin-Anh model, where the largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile, leading to the anti-diol. Bulky reducing agents like L-Selectride® or K-Selectride® favor this outcome.
-
-
Actionable Insight: To favor the syn-(3R,5R)-diol, introduce a chelating Lewis acid such as ZnCl₂, MgBr₂, or TiCl₄ to your reaction mixture before adding a less bulky hydride reducing agent like sodium borohydride (NaBH₄).
Mechanism: Chelation vs. Non-Chelation Control
Caption: Comparison of chelation and non-chelation controlled reductions.
Q3: I am exploring enzymatic reduction for the synthesis of this compound. What are the key parameters to optimize for high diastereoselectivity?
A3: Biocatalytic methods, particularly using alcohol dehydrogenases (ADHs), offer a highly selective and environmentally friendly alternative for the synthesis of chiral diols.[4][5]
-
Enzyme Selection: The choice of enzyme is paramount. Different ADHs exhibit varying substrate specificities and stereoselectivities. It is often necessary to screen a panel of enzymes to find one that efficiently reduces heptane-3,5-dione or a corresponding β-hydroxy ketone to the desired (3R,5R)-diol.
-
Cofactor Regeneration: Most ADHs require a nicotinamide cofactor (NADH or NADPH) as a hydride source. Since these cofactors are expensive, an efficient in situ regeneration system is essential for a cost-effective process. Common regeneration systems include using a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase, or using formate dehydrogenase with formate as the sacrificial substrate.
-
Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Deviating from these can lead to reduced activity and selectivity.
-
Co-solvents: The low aqueous solubility of heptane-3,5-dione may necessitate the use of a co-solvent. However, organic solvents can denature enzymes, so their choice and concentration must be carefully optimized.[6]
-
| Parameter | Recommendation | Rationale |
| Enzyme | Screen a library of alcohol dehydrogenases (ADHs). | Enzyme stereopreference is highly specific.[4] |
| Cofactor | Implement an NADH/NADPH regeneration system. | Cost-effectiveness and driving the reaction equilibrium. |
| pH | Maintain the optimal pH for the selected enzyme. | Enzyme activity and stability are pH-dependent. |
| Temperature | Operate at the enzyme's optimal temperature. | Balances reaction rate and enzyme stability. |
| Co-solvent | Use minimal amounts of a biocompatible co-solvent (e.g., DMSO, t-BuOH). | Improves substrate solubility while minimizing enzyme denaturation.[6] |
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic strategies to consider if I cannot achieve the desired diastereoselectivity through reduction methods?
A1: Yes, other methods for synthesizing chiral 1,3-diols exist. One notable approach is the asymmetric aldol reaction to generate a chiral β-hydroxy ketone, followed by a diastereoselective reduction.[1][7] This two-step process allows for the independent control of the two stereocenters. Organocatalysis, particularly using proline and its derivatives, has shown great success in asymmetric aldol reactions.[7]
Q2: How can I accurately determine the diastereomeric ratio of my product?
A2: The most common and reliable methods for determining the diastereomeric ratio of chiral diols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the method of choice. By using a suitable chiral stationary phase, you can separate and quantify the different stereoisomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC columns can effectively separate volatile derivatives of the diols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, particularly after derivatization with a chiral agent (e.g., Mosher's acid), the signals for the different diastereomers may be resolved in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.
Q3: What are some common impurities that might interfere with the diastereoselective synthesis?
A3: The purity of starting materials is crucial.
-
Water: In many metal-catalyzed reactions, water can deactivate the catalyst or alter its ligand sphere, leading to reduced selectivity. Ensure all solvents and reagents are rigorously dried.
-
Side-products from starting material synthesis: Impurities in the heptane-3,5-dione or the β-hydroxy ketone precursor can sometimes inhibit the catalyst or lead to the formation of undesired byproducts. It is advisable to purify the starting material before the stereoselective step.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chiral Diols by Column Chromatography
Welcome to the technical support center for the purification of chiral diols by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating diol enantiomers. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to enhance the success of your chiral separations.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: No Separation of Enantiomers (Co-elution)
Q1: My chiral diol enantiomers are co-eluting as a single peak. What are the primary causes and how can I resolve this?
A1: Co-elution is a common initial challenge and typically points to a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP).[1] The key is to systematically optimize the parameters that govern these interactions.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not possess the necessary chiral recognition capabilities for your specific diol.[1] Polysaccharide-based CSPs (cellulose or amylose derivatives) are often a robust starting point for their broad applicability.[2][3]
-
Action: If you are not using a polysaccharide-based column, consider screening one. If you are, your diol may require a different type of chiral selector. Consult CSP selection guides from manufacturers for your compound class.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a powerful tool for modulating selectivity.[3]
-
For Normal-Phase Chromatography:
-
Action: Begin with a standard mobile phase like 90:10 (v/v) n-hexane/isopropanol.[2] Systematically vary the ratio of the alcohol modifier (e.g., 95:5, 80:20). A lower percentage of the polar modifier generally increases retention and may improve resolution.
-
Action: Switch the alcohol modifier. The choice between isopropanol, ethanol, and methanol can significantly alter selectivity due to differences in their hydrogen bonding capabilities and polarity.[4]
-
-
For Reversed-Phase Chromatography:
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1][6]
-
Action: Generally, lower temperatures enhance the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) required for chiral discrimination, often leading to better resolution.[2] Try reducing the column temperature in increments of 5-10 °C. Conversely, in some cases, increasing the temperature can alter the conformation of the CSP and improve separation.[7][8]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: I'm observing significant peak tailing for my diol enantiomers. What's causing this and how can I improve the peak symmetry?
A2: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.[9][10] For diols, the hydroxyl groups can be particularly problematic.
Probable Causes & Step-by-Step Solutions:
-
Secondary Interactions with Residual Silanols: The hydroxyl groups of your diol can interact strongly with acidic silanol groups on the silica support of the CSP, leading to tailing.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which often manifests as tailing on chiral columns.[12][13]
-
Action: Reduce the sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.[12]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[14]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.[15] If solubility is an issue, use the weakest solvent that will fully dissolve your sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can lead to poor peak shape.[16]
-
Action: Flush the column with a strong solvent as recommended by the manufacturer. For immobilized polysaccharide CSPs, solvents like THF or DMF can often be used for cleaning.[14]
-
Issue 3: Irreproducible Retention Times and Resolution
Q3: My retention times and the resolution between my diol enantiomers are inconsistent between runs. What could be the cause of this variability?
A3: Irreproducible results often point to an unstable chromatographic system or changes in the mobile phase or column chemistry over time.
Probable Causes & Step-by-Step Solutions:
-
Inadequate Column Equilibration: Chiral columns, particularly polysaccharide-based ones, can require extended equilibration times to ensure a stable stationary phase environment.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting your analytical sequence.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Action: Prepare fresh mobile phase daily.[2] Keep the solvent reservoirs capped to minimize evaporation.
-
-
Temperature Fluctuations: An unstable column temperature will lead to shifting retention times.[2]
-
Action: Use a thermostatted column compartment and ensure it is maintaining a consistent temperature.
-
-
Column "Memory" Effects: If the column was previously used with different mobile phase additives, residual amounts of these additives can leach out and affect the current separation.
-
Action: Dedicate columns to specific mobile phase types (e.g., neutral, acidic, basic) to avoid cross-contamination.[17] If this is not possible, ensure a thorough flushing and re-equilibration protocol is followed when changing mobile phase systems.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the purification of chiral diols.
Q4: How do I choose the right chiral stationary phase (CSP) for my diol?
A4: While there is no universal CSP, polysaccharide-based phases (e.g., derivatives of cellulose and amylose) are the most widely successful for a broad range of compounds, including diols.[2][3] The selection process is often empirical. A good strategy is to perform a column screening study using a set of diverse CSPs under standardized mobile phase conditions.[18] The complex three-dimensional structures of these polysaccharide CSPs offer a variety of potential interactions—such as hydrogen bonding, dipole-dipole, and steric hindrance—that are crucial for discriminating between the enantiomers of a chiral diol.
Q5: What is the role of the alcohol modifier in normal-phase chiral chromatography?
A5: In normal-phase chromatography with a non-polar primary solvent like hexane, the alcohol modifier (e.g., isopropanol, ethanol) plays a critical role in controlling the overall eluotropic strength of the mobile phase. It competes with the analyte for polar interaction sites on the CSP. Increasing the concentration of the alcohol modifier will decrease the retention time of your diol enantiomers. Crucially, different alcohols can offer different selectivities due to their unique steric and hydrogen-bonding properties, sometimes even leading to a reversal in the elution order of the enantiomers.[3][4]
Q6: When should I consider using additives in my mobile phase?
A6: Additives are powerful tools for improving peak shape and enhancing selectivity, particularly for diols that have acidic or basic properties.[2][3]
-
Acidic Additives (e.g., TFA, Acetic Acid): Use these when your diol is acidic or when you observe significant peak tailing with neutral diols. The acid suppresses the ionization of acidic analytes and masks interactions with basic sites on the stationary phase.[2][5]
-
Basic Additives (e.g., DEA): These are essential for basic diols to prevent strong ionic interactions with residual acidic silanol groups on the silica support, which would otherwise cause severe peak tailing.[2][11]
Q7: Can temperature really make a significant difference in my separation?
A7: Absolutely. Temperature is a critical parameter for optimizing selectivity in chiral separations.[2] The interactions that lead to chiral recognition are often enthalpically driven. Lowering the temperature generally strengthens these interactions, leading to increased separation factors (alpha) and better resolution.[2][19] However, the relationship is not always linear, and in some instances, an increase in temperature can induce a favorable conformational change in the CSP, improving the separation.[7] It is always worthwhile to investigate a range of temperatures during method development.
Q8: What are some key considerations for sample preparation before chiral chromatography?
A8: Proper sample preparation is crucial for protecting the column and ensuring reproducible results.[15]
-
Solubility: Dissolve the sample in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself.[15] If your diol is not soluble, you may need to use a slightly stronger solvent, but be mindful that this can affect the peak shape of early-eluting compounds.[20]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the column frit.
-
Concentration: Avoid overloading the column. Chiral stationary phases have a lower capacity than achiral phases, and overloading can lead to a loss of resolution and peak tailing.[12]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in chiral diol purification.
Caption: A workflow for troubleshooting chiral diol separations.
Data Summary Table: Starting Conditions for Chiral Diol Screening
| Parameter | Normal Phase | Reversed Phase | Polar Organic Mode |
| Primary Solvents | n-Hexane or Heptane | Acetonitrile or Methanol | 100% Methanol or Ethanol |
| Modifiers | Isopropanol or Ethanol | Water with Buffers | Not Applicable |
| Initial Ratio | 90:10 (Alkane:Alcohol) | 50:50 (Organic:Aqueous) | 100% Alcohol |
| Common Additives | 0.1% TFA (acidic) or 0.1% DEA (basic) | 0.1% Formic Acid or Ammonium Acetate | 0.1% TFA or DEA |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (consider lower for improved Rs) | 25 °C - 40 °C | 25 °C |
III. References
-
BenchChem. (2025). Technical Support Center: Refinement of Experimental Protocols Involving Chiral Diols. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Isomer Separation of Diols by Chiral HPLC. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Chiral Chromatography of Phenanthrene Diol Enantiomers. --INVALID-LINK--
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. --INVALID-LINK--
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. --INVALID-LINK--
-
Chromatography Forum. (2017). additives for chiral. --INVALID-LINK--
-
Chromatography Forum. (2010). diol column problem. --INVALID-LINK--
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. --INVALID-LINK--
-
News-Medical.Net. (n.d.). Chiral Column Chromatography. --INVALID-LINK--
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?--INVALID-LINK--
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. --INVALID-LINK--
-
ResearchGate. (2019). The effect of mobile phase composition on the chiral separation of compounds. --INVALID-LINK--
-
ResearchGate. (2019). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. --INVALID-LINK--
-
Restek. (2021). Chiral Separations 3: Overloading and Tailing. --INVALID-LINK--
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. --INVALID-LINK--
-
Reddit. (2022). Chiral Column Sample Prep : r/Chempros. --INVALID-LINK--
-
PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. --INVALID-LINK--
-
PubMed. (n.d.). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral column chromatography. --INVALID-LINK--
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. --INVALID-LINK--
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. --INVALID-LINK--
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. --INVALID-LINK--
-
Kromasil. (n.d.). F.A.Q. - Why does the chromatogram show peak tailing?--INVALID-LINK--
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. mdpi.com [mdpi.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 13. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 14. chiraltech.com [chiraltech.com]
- 15. agilent.com [agilent.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. additives for chiral - Chromatography Forum [chromforum.org]
- 18. shimadzu.com [shimadzu.com]
- 19. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Optimization of Aldol Addition Reactions for the Synthesis of β-Hydroxy Ketones
Welcome to the technical support center for the optimization of aldol addition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions for the synthesis of β-hydroxy ketones. Here, we address common challenges with in-depth explanations and actionable protocols to enhance your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your aldol addition experiments. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Issue 1: Low or No Yield of the β-Hydroxy Ketone
A low yield of the desired β-hydroxy ketone is one of the most frequent challenges in aldol additions. This can often be attributed to an unfavorable reaction equilibrium, improper reaction conditions, or degradation of the product.
Question: My aldol addition reaction is resulting in a low yield or primarily unreacted starting materials. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in an aldol addition is typically linked to the reversibility of the reaction. The equilibrium for the aldol addition of ketones, in particular, can be unfavorable due to steric hindrance in the product.[1] Here’s a systematic approach to troubleshoot this issue:
1. Assess the Reaction Equilibrium:
-
Underlying Principle: The aldol addition is a reversible process.[2] For many ketones, the equilibrium lies on the side of the starting materials.[1]
-
Solution: To drive the reaction forward, consider Le Chatelier's principle. While for β-hydroxy ketone synthesis we want to avoid the subsequent dehydration (condensation), understanding that this dehydration is often irreversible can inform our approach.[3] We must instead focus on optimizing the addition step. For aldehydes, the equilibrium is generally more favorable.[4]
2. Optimize Reaction Temperature:
-
Underlying Principle: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also favor the retro-aldol reaction, shifting the equilibrium back to the starting materials.[5][6] Furthermore, elevated temperatures promote the undesired dehydration of the β-hydroxy ketone to form the α,β-unsaturated condensation product.[4][7][8]
-
Solution: It is crucial to maintain low reaction temperatures to favor the aldol addition product and prevent dehydration.[8] Reactions are often conducted at temperatures ranging from -78 °C to room temperature.[2][6] Start with lower temperatures (e.g., -78 °C or 0 °C) and gradually allow the reaction to warm to room temperature if necessary.
3. Choice of Base and Stoichiometry:
-
Underlying Principle: The choice of base is critical for efficient enolate formation. For base-catalyzed reactions, the base must be strong enough to deprotonate the α-carbon of the ketone or aldehyde.[9] However, the use of catalytic amounts of a moderately strong base like NaOH or an alkoxide in a protic solvent can lead to low concentrations of the enolate at equilibrium.[1][4]
-
Solution: For reactions with unfavorable equilibria, consider the use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).[10] LDA allows for the irreversible and quantitative formation of the enolate, which can then react with the electrophilic carbonyl partner.[3][10] This is particularly useful in "directed" aldol reactions.
4. Solvent Selection:
-
Underlying Principle: The solvent can influence the reaction equilibrium and the stability of the intermediates.[11] Protic solvents like ethanol can favor the formation of the α,β-unsaturated carbonyl compound, while aprotic solvents like tetrahydrofuran (THF) can help stabilize the β-hydroxy carbonyl product.[11]
-
Solution: Employ aprotic solvents such as THF or dichloromethane, especially when using strong bases like LDA at low temperatures.[10]
Workflow for Optimizing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products in Crossed Aldol Additions
When two different carbonyl compounds are used (a crossed aldol reaction), the formation of a mixture of up to four different products is a common problem, arising from self-addition and cross-addition reactions.[8][12]
Question: I am attempting a crossed aldol addition and obtaining a complex mixture of products. How can I achieve better selectivity for the desired cross-product?
Answer:
Controlling selectivity in crossed aldol reactions is paramount for synthetic utility. The key is to control which carbonyl compound acts as the nucleophilic enolate and which acts as the electrophile.[12]
Strategies for Selective Crossed Aldol Additions:
| Strategy | Principle | Typical Conditions |
| Use a Non-Enolizable Electrophile | One reactant lacks α-hydrogens and can only act as the electrophile, preventing self-addition.[3][8] | Reactant pairs like benzaldehyde with acetone. |
| Utilize a More Reactive Aldehyde | Aldehydes are generally more reactive electrophiles than ketones. The ketone will preferentially form the enolate.[3][8] | Reaction between an aldehyde and a ketone. |
| Directed Aldol Addition | Pre-form the enolate of one carbonyl compound quantitatively using a strong base before adding the second carbonyl compound.[3][10] | A strong, non-nucleophilic base like LDA at low temperatures (-78 °C).[2] |
| Slow Addition | Slowly add the enolizable component to a mixture of the non-enolizable carbonyl and the base to minimize its self-condensation.[3][13] | Dropwise addition of the enolizable starting material. |
General Protocol for a Directed Aldol Addition:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (1.05 eq.) in THF dropwise to the ketone solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Slowly add the aldehyde (1.0 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the limiting reagent.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Poor Diastereoselectivity in the Formation of β-Hydroxy Ketones
The aldol addition of an enolate to an aldehyde can create two new stereocenters, potentially leading to a mixture of syn and anti diastereomers.[14] Controlling this diastereoselectivity is often a key objective.
Question: My aldol addition is producing a mixture of syn and anti diastereomers. How can I control the stereochemical outcome?
Answer:
The diastereoselectivity of the aldol addition is primarily governed by the geometry of the enolate (E vs. Z) and the nature of the cation, which influences the structure of the transition state. The Zimmerman-Traxler model is a widely accepted model for rationalizing the stereochemical outcome.[15]
-
Zimmerman-Traxler Model: This model proposes a six-membered chair-like transition state involving the enolate, the aldehyde, and the metal cation. The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions.
Methods to Control Diastereoselectivity:
-
Control of Enolate Geometry: The choice of base and reaction conditions can influence the E/Z ratio of the enolate.
-
For Z-enolates (leading to syn products): Sterically hindered bases like LDA tend to favor the formation of the Z-enolate.
-
For E-enolates (leading to anti products): The use of certain boron enolates can provide high selectivity for the anti product.
-
-
Use of Boron Enolates: Boron enolates often provide higher levels of diastereoselectivity compared to lithium enolates.[14] The shorter B-O bond length compared to Li-O leads to a more compact transition state, amplifying steric interactions and enhancing stereocontrol.[14]
Visualizing Diastereoselectivity Control
Caption: Controlling diastereoselectivity in aldol additions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between an aldol addition and an aldol condensation?
A1: The aldol addition is the initial reaction that forms a β-hydroxy aldehyde or ketone.[16] The aldol condensation is a subsequent reaction where the β-hydroxy carbonyl product undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated carbonyl compound.[4][16] The condensation is typically promoted by heating the reaction mixture.[4][6][17]
Q2: Can acids be used to catalyze the aldol addition?
A2: Yes, aldol reactions can be catalyzed by both acids and bases.[9][18] In an acid-catalyzed aldol reaction, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The nucleophile in this case is the enol form of the other carbonyl compound.[9] However, under acidic conditions, the dehydration to the condensation product is often difficult to prevent.[9]
Q3: My β-hydroxy ketone product is unstable and decomposes during purification. What can I do?
A3: The β-hydroxy ketone product can be susceptible to retro-aldol reaction, especially in the presence of acid or base, or upon heating.[4] If you observe decomposition during purification (e.g., on silica gel chromatography which can be acidic), consider the following:
-
Neutralize the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Use alternative purification methods: Consider flash chromatography with deactivated silica or alumina, or purification by recrystallization or distillation if the product is suitable.
-
Minimize exposure to heat: Concentrate the product at low temperatures using a rotary evaporator with a cold water bath.
Q4: How can I monitor the progress of my aldol addition reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of the reaction. Co-spot the reaction mixture with your starting materials to track their consumption and the appearance of the new product spot. Staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde) can help visualize the spots if they are not UV-active.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Aldol Addition [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. adichemistry.com [adichemistry.com]
- 16. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 17. Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. An aldol addition can be catalyzed by acids as well as by bases. ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting the Removal of Chiral Auxiliaries
Welcome to our dedicated technical support center for the removal of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges that can arise during this critical step in asymmetric synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section provides in-depth solutions to common problems encountered during the cleavage of chiral auxiliaries.
Problem: Incomplete or Sluggish Cleavage of the Chiral Auxiliary
A frequent challenge in asymmetric synthesis is the incomplete removal of the chiral auxiliary, leading to low yields of the desired product and purification difficulties.
Causality and Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh and of high purity. For instance, in the widely used LiOH/H₂O₂ cleavage of Evans auxiliaries, the precise concentration and equivalents of the reagents are paramount.[1] An excess of the cleaving reagent is often required to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may necessitate elevated temperatures to achieve a reasonable rate. Conversely, for thermally sensitive substrates, lower temperatures might be required to prevent side reactions and degradation.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. The reaction may simply need more time to reach completion.[1]
-
Solvent: The choice of solvent can significantly influence the reaction rate and outcome.[1] For example, in the cleavage of Oppolzer's sultam, using a co-solvent like methanol can improve reaction homogeneity and rates.[1]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered near the auxiliary attachment point, cleavage can be significantly more challenging. In such cases, a more reactive cleavage reagent or a different cleavage method may be necessary. For sterically demanding N-acyl oxazolidinones, alternative methods have been developed.[1]
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider a different chemical approach. If basic hydrolysis is ineffective, an acidic or reductive cleavage might be more successful.[1]
Troubleshooting Workflow for Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.
Problem: Epimerization or Racemization of the Product During Auxiliary Removal
Maintaining the stereochemical integrity of the newly formed chiral center is paramount. Epimerization or racemization during auxiliary cleavage undermines the entire asymmetric synthesis strategy.
Causality and Troubleshooting Steps:
-
Control Base/Acid Strength and Stoichiometry: The choice and amount of acid or base are critical. Harsh conditions can lead to the deprotonation of the α-proton, resulting in a loss of stereochemical information.[2] For sensitive substrates, milder cleavage conditions are essential.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of enolization and subsequent epimerization.[3]
-
Choose the Cleavage Method Carefully: Some cleavage methods are inherently less prone to causing epimerization. For example, reductive cleavage methods are often milder than harsh acidic or basic hydrolysis.[2]
-
Buffered Workup: During the workup procedure, using buffered aqueous solutions (e.g., saturated ammonium chloride) instead of strong acids or bases can help prevent racemization.[3]
-
Mindful Purification: Be aware that silica gel chromatography can sometimes be acidic enough to cause racemization of sensitive compounds. Neutralizing the silica gel with a base like triethylamine in the eluent can mitigate this issue.[3]
Key Factors Contributing to Epimerization
Caption: Key factors that can contribute to the epimerization of a product during chiral auxiliary removal.
Problem: Difficult Purification of the Product After Auxiliary Cleavage
Separating the desired product from the cleaved auxiliary and other reaction byproducts can be a significant challenge.
Causality and Troubleshooting Steps:
-
Separation of Diastereomers Before Cleavage: A major advantage of using chiral auxiliaries is that the products of the asymmetric reaction are diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[1][4] This can be a more straightforward path to obtaining an enantiomerically pure final product.
-
Effective Extraction: A well-planned liquid-liquid extraction is often the first step in purification to remove the cleaved auxiliary and other water-soluble byproducts. The choice of extraction solvent should be based on the solubility of your product.[1]
-
Optimized Column Chromatography: Silica gel column chromatography is a widely used method for purifying the final product. The choice of eluent system will depend on the polarity of the product and any remaining impurities.[1][3]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and can sometimes even lead to an enhancement of the enantiomeric purity.[1][3]
-
Recovery and Recycling of the Auxiliary: Many chiral auxiliaries are valuable and can be recovered and reused.[1] For instance, Oppolzer's sultam can be recovered and recycled.[1] Your purification strategy should also consider the efficient recovery of the auxiliary.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the removal of chiral auxiliaries.
Q1: What are the most common methods for removing chiral auxiliaries?
The choice of cleavage method is highly dependent on the type of chiral auxiliary and the nature of the substrate. The most common methods fall into four main categories:
-
Basic Hydrolysis: This is a widely used method, particularly for ester and amide linkages.[1]
-
Acidic Hydrolysis: This method is also common but may not be suitable for acid-sensitive substrates.
-
Reductive Cleavage: This approach is often used to convert the product to an alcohol or aldehyde and can be milder than hydrolysis.[2]
-
Oxidative Cleavage: This method is employed for specific types of auxiliaries, such as those forming acetals.[3]
Q2: How do I choose the right cleavage method for my specific chiral auxiliary?
The optimal cleavage method is highly dependent on the structure of the chiral auxiliary. Below is a summary of common methods for some widely used auxiliaries.
| Chiral Auxiliary | Common Cleavage Methods & Reagents | Resulting Functional Group |
| Evans Oxazolidinones | LiOH/H₂O₂; LiBH₄; Weinreb amination | Carboxylic Acid; Alcohol; Ketone |
| Oppolzer's Sultam | Basic Hydrolysis (e.g., LiOH/H₂O₂); Reductive Cleavage (e.g., LiAlH₄); Transesterification | Carboxylic Acid; Alcohol; Ester |
| Pseudoephedrine Amides | Acidic or basic hydrolysis; Reductive cleavage | Carboxylic Acid; Alcohol |
| (R,R)-Hydrobenzoin Acetals | Oxidative cleavage (e.g., periodic acid); Hydrogenolysis | Aldehyde/Ketone; Diol |
Q3: What are the potential side reactions during the removal of Evans' oxazolidinones with LiOH/H₂O₂?
While LiOH/H₂O₂ is a common and effective method, there are potential side reactions to be aware of:
-
Oxygen Evolution: The reaction can be exothermic and generate oxygen gas, which can be a safety concern, especially on a larger scale.[2][5] Careful temperature control (e.g., 0 °C) and dropwise addition of reagents are crucial.[2]
-
Epimerization: The basic conditions can lead to epimerization at the α-carbon if it is acidic.[2]
-
Endocyclic Cleavage: While LiOOH preferentially attacks the exocyclic carbonyl, under certain conditions, cleavage of the oxazolidinone ring itself can occur.[6]
Experimental Protocols
Generalized Protocol for the Removal of an Evans Auxiliary with LiOH/H₂O₂
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.[1]
-
Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[1]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1]
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[1]
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[1]
Generalized Workflow for Chiral Auxiliary Removal
Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.
References
Technical Support Center: Stereoselective Synthesis of (3R,5R)-Heptane-3,5-diol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3R,5R)-Heptane-3,5-diol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this stereoselective synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Synthesizing a syn-1,3-Diol
This compound is a valuable chiral building block in organic synthesis. The primary synthetic challenge lies in the diastereoselective reduction of its precursor, (5R)-5-hydroxyheptan-3-one. The goal is to control the formation of the second stereocenter at the C3 position to yield the desired syn diastereomer ((3R,5R)) with high fidelity, while minimizing the formation of the undesired anti diastereomer ((3S,5R)). This guide will address the critical factors influencing this selectivity and provide actionable solutions to common problems.
Core Reaction Pathway and Primary Side Reaction
The key transformation is the reduction of a β-hydroxy ketone. The stereochemical outcome is dictated by the ability to control the facial selectivity of hydride delivery to the ketone.
Caption: The central challenge: directing the reduction towards the syn-diol and away from the anti-diol.
Troubleshooting Guide: Diastereoselectivity Issues
This section addresses the most common issue in this synthesis: poor control over the diastereomeric ratio (dr).
Q1: My reduction of (5R)-5-hydroxyheptan-3-one is producing a low diastereomeric ratio (dr) of the desired (3R,5R)-syn-diol. What are the primary causes?
A1: A low diastereomeric ratio indicates that the reduction is not being effectively controlled by the existing stereocenter at C5. This typically arises from a competition between two pathways:
-
Felkin-Anh (Non-Chelation) Model: In the absence of a strong chelating agent, the molecule adopts a conformation to minimize sterics, which often leads to the formation of the anti diol. Standard reducing agents like NaBH₄ in methanol operate under this model.
-
Chelation-Control Model: This is the desired pathway for syn-diol synthesis. A Lewis acid or a suitable reagent coordinates to both the C5 hydroxyl and the C3 carbonyl oxygen, forming a rigid six-membered ring intermediate. This chelation forces the molecule into a specific conformation where hydride attack is directed to produce the syn product.[1]
If your dr is low, it is likely that the non-chelation pathway is dominant. This can be due to:
-
Inappropriate Reducing Agent/Conditions: Using a non-chelating reducing agent (e.g., NaBH₄) without a Lewis acid.
-
Ineffective Chelation: The chosen Lewis acid may not be strong enough, or an incorrect stoichiometry was used.
-
Solvent Interference: Lewis basic solvents like THF can compete with the substrate for coordination to the Lewis acid, disrupting the chelation required for high selectivity.[2]
-
Temperature: Reductions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing, higher-energy transition states.[3]
Q2: How can I reliably enhance the syn-selectivity using chelation control?
A2: To force the reaction through the chelation-controlled pathway, you must employ a system designed for this purpose. The Narasaka-Prasad reduction is a classic and highly effective method.[4] It involves pre-treatment of the β-hydroxy ketone with a dialkylboron triflate or similar boron agent to form a stable boron chelate, followed by reduction.
Caption: Mechanism of chelation-control for high syn-diol selectivity.
A reliable protocol involves using a chelating agent like BCl₃ or TiCl₄ prior to reduction. These agents form robust six-membered ring chelates that bias the conformation of the substrate.[1]
Table 1: Comparison of Common Reduction Conditions
| Method | Key Reagents | Typical Solvent | Temp. (°C) | Expected Outcome | Key Consideration |
| Standard Reduction | NaBH₄ | Methanol | 0 to 25 | Low dr, mixture of syn/anti | Dominated by Felkin-Anh model. |
| Chelation (Boron) | 1. Et₂BOMe or BCl₃2. NaBH₄ | THF/Methanol or CH₂Cl₂ | -78 | High syn:anti ratio (>95:5) | Et₂BOMe is pyrophoric. BCl₃ is highly corrosive. Requires anhydrous conditions.[4] |
| Chelation (Titanium) | 1. TiCl₄2. Various hydrides | CH₂Cl₂ | -78 | High syn:anti ratio | Selectivity can be substrate-dependent. Stoichiometry of TiCl₄ is critical.[1] |
Experimental Protocol: TiCl₄-Mediated syn-Selective Reduction
This protocol is adapted from established methodologies for the syn-selective reduction of β-hydroxy ketones.[1]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (5R)-5-hydroxyheptan-3-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Chelation: Slowly add a solution of titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1.1 equiv) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30-60 minutes. A color change is typically observed, indicating chelate formation.
-
Reduction: In a separate flask, prepare a solution of a suitable hydride source, such as sodium borohydride (NaBH₄, 1.5 equiv), in an appropriate solvent if necessary, or add it as a solid in portions if solubility allows. Alternatively, other reducing agents soluble in CH₂Cl₂ can be used. Add the reducing agent to the reaction mixture while maintaining the temperature at -78 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound.
Troubleshooting: Starting Material and Other Side Reactions
Q1: I suspect my starting material, (5R)-5-hydroxyheptan-3-one, has low enantiomeric excess (ee). How does this impact my synthesis?
A1: The stereochemical purity of your final product is entirely dependent on the purity of your starting material. If the (5R)-5-hydroxyheptan-3-one has a low ee (e.g., 80% ee), your final product mixture will, at best, also have an 80% ee. This means you will produce not only the undesired (3S,5R)-anti-diol but also the (3S,5S)-diol enantiomer. It is critical to verify the ee of your β-hydroxy ketone precursor, typically synthesized via an asymmetric aldol reaction, before proceeding with the reduction.[5][6]
Q2: I'm observing epimerization at the C5 stereocenter, leading to the formation of (3S,5S)- and (3R,5S)-diols. How can I prevent this?
A2: Epimerization involves the inversion of a stereocenter. The α-proton at C4 (between the ketone and the alcohol) is acidic and can be removed under basic conditions, leading to a planar enolate intermediate. Reprotonation can occur from either face, scrambling the C5 stereocenter.
Prevention Strategies:
-
Avoid Strong Bases: During workup and purification, avoid exposure to strong bases (e.g., NaOH, KOH). Use mild bases like sodium bicarbonate if a basic wash is necessary.
-
Control pH: Maintain conditions as close to neutral as possible after the reaction quench.
-
Low Temperatures: Keep reaction and workup temperatures low to minimize the rate of potential epimerization.
-
Thermodynamic Control: In some advanced cases, epimerization can be driven to a thermodynamically more stable isomer, but this requires specific reagents and conditions and may not favor your desired product.[7][8]
Advanced Strategies & FAQs
FAQ 1: Can I use asymmetric hydrogenation for this synthesis?
Yes, catalytic asymmetric hydrogenation is a powerful alternative. Specifically, a Noyori-type hydrogenation using a Ruthenium-BINAP catalyst system is highly effective for reducing β-hydroxy ketones.[9][10] This approach can operate via a Dynamic Kinetic Resolution (DKR) . In a DKR, the C5 stereocenter of the starting ketone is rapidly epimerized under the reaction conditions, while the chiral catalyst selectively reduces only one of the ketone enantiomers much faster than the other. This allows for the theoretical conversion of a racemic starting β-hydroxy ketone into a single diol diastereomer with high ee and dr, potentially exceeding 90% yield.[11]
FAQ 2: How do I definitively confirm the syn vs. anti stereochemistry of my product?
While chiral HPLC can separate the diastereomers, a definitive structural confirmation method is required. A classic and reliable technique is the analysis of the corresponding acetonide derivative by ¹³C NMR spectroscopy.[12]
-
Derivatization: React the diol product with 2,2-dimethoxypropane under acidic conditions to form the cyclic 1,3-dioxane (acetonide).
-
NMR Analysis: The methyl groups of the acetonide have distinct chemical shifts in the ¹³C NMR spectrum depending on the relative stereochemistry of the diol. For syn-diols, the two methyl groups are in different environments (one axial, one equatorial in the chair conformation) and will show two separate signals. For anti-diols, the methyl groups are often equivalent and may show a single signal, or two very closely spaced signals.
FAQ 3: My final product is a mixture of diastereomers. Can I correct the stereochemistry?
Post-synthesis correction is challenging but possible through a few advanced methods:
-
Selective Protection & Mitsunobu Inversion: Protect one hydroxyl group, then invert the stereochemistry of the other using a Mitsunobu reaction. This is a multi-step process with potential for yield loss.
-
Oxidation-Reduction Sequence: Selectively oxidize the C3 hydroxyl back to a ketone and then repeat the diastereoselective reduction under optimized chelation-controlled conditions.
-
Dynamic Epimerization: Recent advances in photocatalysis and electrocatalysis have enabled dynamic epimerization methods, though these are highly specialized and may not be readily accessible.[7][13]
For most applications, optimizing the initial reduction step to achieve high diastereoselectivity is the most practical and efficient strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. nobelprize.org [nobelprize.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Alternating Current-Driven Diol Epimerization via a Deplete-Regenerate Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yields in the Synthesis of 1,3-Diols
From the desk of the Senior Application Scientist,
Welcome to our dedicated technical support center. The 1,3-diol motif is a cornerstone in the architecture of countless natural products and pharmaceutical agents.[1][2][3] Its synthesis, while conceptually straightforward, is frequently plagued by challenges with yield and stereocontrol. This guide is designed to address the specific, practical issues you may be encountering at the bench. My goal is not just to provide protocols, but to illuminate the chemical principles behind them, empowering you to troubleshoot effectively and optimize your synthetic routes.
We will deconstruct common failure points in the most prevalent synthetic pathways and offer field-proven solutions. Let's turn those frustratingly low yields into successful, high-purity outcomes.
Part 1: Troubleshooting Guide
This section is structured to address the most common and critical problems encountered during 1,3-diol synthesis.
Question 1: My aldol reaction to form the β-hydroxy ketone precursor is sluggish and gives a complex mixture of products, including a dehydrated enone. What's going wrong?
This is a classic issue stemming from improper reaction control. The aldol addition is a reversible reaction, and the desired β-hydroxy ketone can easily eliminate water to form a stable α,β-unsaturated ketone, especially under harsh basic or acidic conditions or at elevated temperatures.[4]
Core Issues & Solutions:
-
Uncontrolled Condensation: Standard bases like hydroxide or alkoxides can be too harsh, promoting the elimination side reaction.
-
Solution: Employ milder, more controlled conditions. The use of pre-formed lithium, boron, or titanium enolates at low temperatures (e.g., -78 °C) provides excellent control. For a more modern approach, organocatalysis, particularly with L-proline or its derivatives, can be highly effective at room temperature and often minimizes dehydration.[5][6] Some studies have shown that adding a co-catalyst like Cu(OTf)₂ can significantly improve yield and stereoselectivity.[5]
-
-
Poor Reactant Control in Cross-Aldol Reactions: When using two different carbonyl compounds, you risk forming up to four different products if both can enolize.
-
Solution: Ensure only one partner can form an enolate. This is typically achieved by reacting a ketone (enolizable) with an aldehyde that has no α-hydrogens (e.g., formaldehyde, benzaldehyde). Alternatively, use a directed method where one carbonyl is converted into a specific enolate (e.g., a silyl enol ether for a Mukaiyama aldol addition) before introducing the second carbonyl compound.
-
-
Solvent and Catalyst Choice: The solvent can dramatically influence reaction rates and equilibria.
-
Solution: Screen different solvents. For organocatalyzed aldol reactions, polar aprotic solvents like DMSO are often effective.[5] For enolate-based reactions, ethereal solvents like THF or diethyl ether are standard.
-
Workflow: Diagnosing Aldol Reaction Failures
Caption: Troubleshooting workflow for common aldol reaction issues.
Question 2: I've successfully synthesized my β-hydroxy ketone, but its reduction gives a poor diastereomeric ratio (dr) of the syn- and anti-1,3-diols. How can I control the stereochemistry?
This is a pivotal step where stereocontrol is paramount. The outcome is dictated by whether the reducing agent can coordinate to both carbonyl and hydroxyl oxygens (chelation control) or if the reduction is governed by steric hindrance (non-chelation or Felkin-Anh control).
Achieving syn-1,3-Diols (Chelation Control):
To favor the syn diastereomer, the β-hydroxy ketone must form a rigid six-membered chelate with a Lewis acid. This locks the conformation and directs the hydride delivery from the less hindered face.
-
Mechanism: The Lewis acid (e.g., TiCl₄, BCl₃) coordinates to both the carbonyl and hydroxyl groups. This forces the substituents into equatorial positions to minimize destabilizing A(1,3)-like interactions, exposing one face of the carbonyl for selective attack.[7]
-
Reagent Systems:
-
TiCl₄ or BCl₃ with a Hydride Source: Pre-complexing the β-hydroxy ketone with a strong Lewis acid like TiCl₄ or BCl₃ at low temperature (-78 °C) in a non-coordinating solvent like CH₂Cl₂, followed by the addition of a reducing agent, is highly effective.[7][8]
-
LiI/LiAlH₄: This system is also effective for producing syn-1,3-diols from β-alkoxy ketones.[9]
-
Diagram: Chelation-Controlled Reduction for syn-Diols
Caption: Chelation control directs hydride attack to form the syn-diol.
Achieving anti-1,3-Diols (Non-Chelation Control):
To favor the anti diastereomer, you must prevent chelation. This is often achieved using bulky reducing agents or through specific reaction pathways like the Evans-Tishchenko reaction.
-
Mechanism (Evans-Tishchenko): This reaction uses a catalytic amount of a Lewis acid (commonly SmI₂) to mediate a redox reaction between the β-hydroxy ketone and an aldehyde.[10][11] The reaction proceeds through a highly organized chair-like transition state where the substituents occupy equatorial positions to minimize steric hindrance, leading to highly selective formation of the anti-1,3-diol monoester.[10] The ester can then be easily hydrolyzed.
Table 1: Comparison of Reduction Conditions for β-Hydroxy Ketones
| Reagent System | Typical Solvent | Temp. (°C) | Dominant Diastereomer | Typical dr (syn:anti) | Reference |
| NaBH₄, MeOH | Methanol | 0 to RT | anti (slight preference) | Varies (e.g., 40:60) | General Knowledge |
| TiCl₄ then NaBH₄ | CH₂Cl₂ | -78 | syn | >95:5 | [7] |
| BCl₃ then NaBH₄ | CH₂Cl₂ | -78 | syn | >95:5 | [7] |
| SmI₂ (cat.), Aldehyde | THF | -10 | anti (as monoester) | >95:5 | [10][11] |
Question 3: My Prins reaction is a mess. I'm trying to make a 1,3-diol from an alkene and formaldehyde, but I mostly get allylic alcohol or a 1,3-dioxane. How do I favor the diol?
The Prins reaction is notoriously sensitive to reaction conditions. The key intermediate is a γ-hydroxycarbenium ion, and its fate determines the final product.[12][13]
Controlling the Prins Reaction Outcome:
-
To Favor the 1,3-Diol: The crucial factor is the presence of a nucleophile, specifically water, to trap the carbocation. The reaction should be run in a medium containing water with a protic acid catalyst (e.g., dilute H₂SO₄).[12][14]
-
To Avoid Allylic Alcohol: The formation of allylic alcohol occurs when the carbocation intermediate loses a proton instead of being trapped. This is favored in the absence of a good nucleophile (i.e., anhydrous conditions).[12]
-
To Avoid 1,3-Dioxane: The dioxane is formed when the carbocation is trapped by a second molecule of formaldehyde. This is favored when there is an excess of formaldehyde and at low temperatures in the absence of water.[12][15]
Diagram: Competing Pathways in the Prins Reaction
Caption: The outcome of the Prins reaction depends on how the key carbocation intermediate reacts.
Question 4: I'm struggling to purify my final 1,3-diol. It's highly polar, water-soluble, and streaks badly on silica gel. What are my options?
This is a very common final hurdle. The two hydroxyl groups make 1,3-diols polar and prone to strong interactions with silica gel.
Strategies for Purification:
-
Protection/Deprotection: This is often the most robust strategy. Convert the polar diol into a less polar cyclic acetal (e.g., an acetonide or benzylidene acetal). This derivative will behave well on silica gel. After purification, the protecting group is easily removed under acidic conditions.[16][17]
-
Specialized Chromatography: If protection is not feasible, consider alternative chromatography techniques. Reverse-phase chromatography (C18 silica) using water/methanol or water/acetonitrile gradients can be effective for polar compounds.
-
Extraction Techniques: For reactions in aqueous media, simple extraction into organic solvents is often inefficient.
-
Salting Out: Saturating the aqueous layer with NaCl or (NH₄)₂SO₄ can decrease the diol's solubility in water and drive it into the organic phase.
-
Continuous Liquid-Liquid Extraction: For valuable materials, this technique can be highly effective at extracting polar compounds over several hours.
-
-
Crystallization/Distillation: Don't overlook these classic techniques. If your diol is a solid, screening for a suitable crystallization solvent can provide highly pure material. If it's a liquid with a reasonable boiling point, distillation under reduced pressure may be possible.
Protocol: Acetonide Protection of a 1,3-Diol for Purification
-
Setup: Dissolve the crude 1,3-diol in a suitable solvent (acetone or dichloromethane). For every 1 mmol of diol, add 1.5 equivalents of 2,2-dimethoxypropane.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting diol spot has disappeared (typically 1-2 hours).
-
Workup: Quench the reaction by adding a small amount of solid sodium bicarbonate or a few drops of triethylamine. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude acetonide is now significantly less polar and can be readily purified by standard silica gel column chromatography.
-
Deprotection: After purification, dissolve the acetonide in a mixture of THF and 1M aq. HCl. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with a mild base and extract the pure diol.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to 1,3-diols?
A: The most common and versatile routes include:
-
Aldol Reaction followed by Reduction: An aldehyde or ketone is reacted to form a β-hydroxy ketone, which is then stereoselectively reduced.[1][6]
-
Catalytic Hydrogenation: The direct hydrogenation of 1,3-diketones or β-hydroxy ketones using heterogeneous catalysts like Ru/C or Raney Nickel can be effective, especially for cyclic systems.[18]
-
Prins Reaction: An acid-catalyzed reaction between an alkene and an aldehyde (typically formaldehyde) which, under the right conditions, yields a 1,3-diol.[12][13]
-
Oxa-Michael Addition Cascades: A δ-hydroxy α,β-unsaturated ketone can react with an aldehyde and a base to form a protected syn-1,3-diol derivative (a 1,3-dioxane) in a highly stereoselective manner.[19][20]
Q: When should I choose a chelation-controlled reduction over a non-chelation-controlled one?
A: The choice is dictated entirely by your target diastereomer.
-
Choose chelation control (e.g., TiCl₄/hydride) when you need the syn-1,3-diol .[7]
-
Choose non-chelation control (e.g., Evans-Tishchenko conditions) when you need the anti-1,3-diol .[10]
Q: Are there any biocatalytic methods for synthesizing chiral 1,3-diols?
A: Yes, biocatalysis is a powerful tool for achieving high enantioselectivity. Methods include the enzymatic reduction of 1,3-diketones or β-hydroxy ketones using alcohol dehydrogenases, and enzymatic kinetic resolution of racemic diols.[1][2][6] These methods are prized for their exceptional stereocontrol and environmentally benign reaction conditions.
References
- 1. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Prins reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 17. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 18. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
issues with the stability of intermediates in diarylheptanoid synthesis
A Guide to Navigating the Stability of Synthetic Intermediates
Welcome to the technical support center for diarylheptanoid synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers, scientists, and drug development professionals face, particularly concerning the inherent instability of synthetic intermediates in this class of molecules. This resource moves beyond simple protocols to explain the causality behind experimental choices, providing you with self-validating systems to enhance the reliability and success of your work.
Troubleshooting Guide: Stability of Intermediates
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction mixture turns dark brown or black upon addition of a base or exposure to air. What is causing this, and how can I prevent it?
Answer: This is a classic sign of oxidative degradation. Diarylheptanoid intermediates, especially those with unprotected phenolic hydroxyl groups, are highly susceptible to oxidation.[1] The phenolic moieties can be oxidized to form quinone-type structures, which are highly colored and can polymerize, leading to the dark discoloration and a significant reduction in yield.
Causality: The mechanism involves the deprotonation of the phenolic hydroxyl group under basic conditions, forming a phenoxide ion. This ion is electron-rich and readily donates an electron to an oxidizing agent (like atmospheric oxygen) to form a phenoxyl radical. This radical is resonance-stabilized but can couple with other radicals, leading to complex polymeric mixtures.[2]
Solutions:
-
Inert Atmosphere: The most critical control measure is to rigorously exclude oxygen.
-
Degas Solvents: Before use, sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Work Under Inert Gas: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of Argon or Nitrogen using Schlenk line techniques or a glovebox.
-
-
Control of pH: While some steps require a base, use the mildest base possible for the shortest duration necessary. Neutralize the reaction mixture promptly during workup.
-
Low Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C or -78 °C) to decrease the rate of oxidation.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help suppress radical-mediated side reactions, though this may complicate purification.
Question 2: I'm observing a complex mixture of byproducts on my TLC/LC-MS analysis, and my desired intermediate seems to be degrading during workup or purification. What are the likely degradation pathways?
Answer: The instability likely stems from the core structure of many diarylheptanoid intermediates, particularly the α,β-unsaturated β-diketone moiety found in curcuminoids.[2] This functional group is susceptible to degradation under both acidic and, more notably, basic conditions.[2][3]
Probable Degradation Pathways:
-
Hydrolytic Cleavage: The central β-diketone linkage can undergo hydrolytic or retro-aldol cleavage, especially in aqueous basic solutions (pH > 7), breaking the seven-carbon chain and resulting in smaller molecules like ferulic acid and vanillin in the case of curcumin.[2]
-
Dehydration: Intermediates with hydroxyl groups, such as allylic alcohols or those formed during reductions, can be unstable.[4] They may undergo acid- or base-catalyzed dehydration, leading to the formation of additional double bonds or cyclized products.[4][5]
-
Unintended Cyclization: Depending on the substitution pattern and reaction conditions, intramolecular reactions can occur, leading to cyclic ethers or other unintended ring structures.[4][6]
Solutions:
-
pH-Controlled Workup: Use buffered aqueous solutions (e.g., pH 5-6) during extraction and washing steps to avoid exposing the intermediates to harsh pH conditions.[7]
-
Protection Strategy: The most robust solution is to protect the reactive β-diketone functionality. Forming a boron complex, such as a curcuminoid-difluoroboronite, creates a stable intermediate that can be easily isolated, purified, and stored.[7][8] The protecting group is then removed in a final, clean step.
-
Chromatography Considerations:
-
On-Column Degradation: Silica gel is acidic and can cause degradation of sensitive compounds. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil, or opt for reversed-phase chromatography.
-
Question 3: My synthesis of an allylic alcohol diarylheptanoid intermediate fails, yielding a complex mixture instead of the expected product. What is the issue?
Answer: Diarylheptanoids featuring an allylic alcohol motif are known to be particularly unstable.[4] Attempts to synthesize these compounds, for example, by the reduction of an enone precursor, often lead to a mixture of multiple products rather than the desired allylic alcohol.
Causality: The instability arises from the lability of the allylic hydroxyl group, which can be easily eliminated or participate in rearrangements and cyclizations, especially under acidic or basic conditions used during the reaction or workup.[4]
Solutions:
-
Change the Order of Operations: If the synthesis involves deprotection and reduction steps, perform the reduction on the protected intermediate first. The protecting groups may stabilize the molecule sufficiently to allow for the selective reduction of the ketone. The deprotection can then be carried out as the final step.[4]
-
Mild Reducing Agents: Use very mild and selective reducing agents at low temperatures. Sodium borohydride (NaBH₄) at 0 °C or lower is a common choice.
-
Immediate Derivatization: If the free allylic alcohol is required for a subsequent step, consider performing that step immediately after the reduction without isolating the intermediate. Alternatively, protect the newly formed hydroxyl group in situ before workup and purification.
Frequently Asked Questions (FAQs)
Q: What are the most critical functional groups to protect during diarylheptanoid synthesis? A: The two most critical functionalities are the phenolic hydroxyl groups and the β-diketone moiety . Phenols are prone to oxidation, while the β-diketone is susceptible to pH-dependent degradation and can undergo unwanted side reactions.[2][9] Protecting these groups early in the synthetic sequence can dramatically improve yields and simplify purification.
Q: What is the most effective method for stabilizing the β-diketone system? A: Forming a boron complex is a widely adopted and highly effective strategy. Reacting the β-diketone precursor (e.g., acetylacetone) with an agent like boron trifluoride (BF₃) or boric oxide (B₂O₃) protects the enol form.[7][8] The resulting boron difluoride or borate complexes are typically stable, crystalline solids that can be easily purified by recrystallization or chromatography.[7]
Q: How should I store sensitive diarylheptanoid intermediates? A: For maximum stability, store intermediates as dry solids in a desiccator at low temperatures (-20 °C is preferable). Protect them from light by using amber vials or wrapping the container in aluminum foil.[10] If storage in solution is unavoidable, use a degassed, anhydrous, non-polar solvent and store under an inert atmosphere at low temperature.
Key Experimental Protocols
Protocol: Synthesis and Purification of a Curcuminoid-Difluoroboronite Intermediate
This protocol describes a robust method for synthesizing a stable diarylheptanoid intermediate by protecting the β-diketone moiety as a difluoroboronite complex, adapted from the Pabon methodology.[2][7][8] This approach is invaluable for preventing degradation during subsequent steps.
Materials & Reagents:
-
Substituted aromatic aldehyde (e.g., vanillin)
-
Acetylacetone
-
Boric oxide (B₂O₃)
-
Tri-n-butyl borate
-
n-Butylamine
-
Anhydrous ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
Preparation of the Boron Complex (Acetylacetone Difluoroboronite Precursor):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of Argon, dissolve acetylacetone (1 equivalent) and boric oxide (0.7 equivalents) in anhydrous ethyl acetate.
-
Add tri-n-butyl borate (2.5 equivalents) to the mixture.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solution should become clear.
-
Cool the mixture to room temperature. This solution containing the acetylacetone-boron complex is used directly in the next step.
-
-
Condensation Reaction:
-
To the solution from Step 1, add the substituted aromatic aldehyde (2.2 equivalents).
-
Slowly add n-butylamine (0.1 equivalents) dropwise over 15 minutes. The color will typically change to a deep red or orange.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring the progress by TLC (thin-layer chromatography).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add 0.5 M HCl (aq) with vigorous stirring. The stable, colored curcuminoid-boron complex will precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, cold ethanol, and finally cold diethyl ether to remove unreacted starting materials and byproducts.
-
-
Purification and Validation:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Dry the purified crystalline solid under vacuum.
-
Confirm the identity and purity of the stable intermediate using ¹H NMR, ¹³C NMR, and HPLC analysis. This complex can now be stored or used for the final deprotection step.
-
Visual Guides
Diagram 1: General Workflow for Diarylheptanoid Synthesis
Caption: A generalized workflow highlighting the critical protection step.
Diagram 2: Troubleshooting Decision Tree for Intermediate Instability
Caption: A decision tree to diagnose and solve common stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protecting Group Strategies for Polyfunctional Molecules
Welcome to the Technical Support Center for protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polyfunctional molecules. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions about protecting group strategy and selection.
Q1: What are the essential characteristics of a good protecting group?
A successful protecting group strategy is foundational to the synthesis of complex molecules. The ideal protecting group should exhibit the following characteristics[1]:
-
Ease of Introduction: The protecting group should be easy and efficient to install in high yield.
-
Stability: It must be robust and stable to a wide range of reaction conditions planned for subsequent steps.
-
Selective Removal: The group must be removable under specific and mild conditions that do not affect other functional groups in the molecule.
-
High Deprotection Yield: The removal process should be clean and provide the deprotected product in high yield.
-
Minimal Introduction of New Stereocenters: To avoid complicating purification and characterization.
-
Availability and Cost-Effectiveness: The reagents required for protection and deprotection should be readily available and affordable.
Q2: What is an "orthogonal" protecting group strategy, and why is it crucial for polyfunctional molecules?
An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[2][3] For example, a molecule might contain an acid-labile group, a base-labile group, and a group removable by hydrogenolysis. This allows for the selective deprotection and subsequent reaction of one functional group while the others remain protected.[2][4] This level of control is paramount in the synthesis of complex molecules like peptides, carbohydrates, and natural products where sequential and site-specific modifications are necessary.[2][5]
A classic example is in peptide synthesis, where the amine group might be protected with a base-labile Fmoc group, while a carboxylic acid is protected as an acid-labile tert-butyl ester.[3][4]
Caption: Orthogonal protecting group strategy decision tree.
Q3: How do I choose the right protecting group for a specific functional group?
The selection of a protecting group is dictated by the overall synthetic route and the reactivity of other functional groups present. Below is a summary table of common protecting groups for frequently encountered functional groups.
| Functional Group | Protecting Group Class | Common Examples | Deprotection Conditions |
| Alcohols | Silyl Ethers | TMS, TES, TBS (TBDMS), TIPS, TBDPS | Acidic conditions, Fluoride ions (e.g., TBAF)[6][7][8] |
| Acetals | MOM, MEM, THP | Mild acidic conditions[9][10] | |
| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Hydrogenolysis, Oxidative cleavage (for PMB)[9] | |
| Esters | Acetyl (Ac), Pivaloyl (Piv), Benzoyl (Bz) | Basic or acidic hydrolysis[4] | |
| Amines | Carbamates | Boc, Cbz, Fmoc | Acidic conditions (Boc), Hydrogenolysis (Cbz), Basic conditions (Fmoc)[4][11][12][13] |
| Amides | Acetyl (Ac) | Harsh acidic or basic conditions (generally very stable)[4] | |
| Sulfonamides | Tosyl (Ts), Nosyl (Ns) | Strong acid, Reducing agents (Ts); Thiol nucleophiles (Ns)[4] | |
| Carbonyls | Acetals/Ketals | Ethylene glycol, 1,3-Propanediol | Acidic conditions[4][14][15][16] |
| Thioacetals/Thioketals | 1,2-Ethanedithiol, 1,3-Propanedithiol | Heavy metal salts (e.g., HgCl2), Oxidizing agents[15] | |
| Carboxylic Acids | Esters | Methyl, Ethyl, t-Butyl, Benzyl | Basic hydrolysis (Methyl, Ethyl), Acidic conditions (t-Butyl), Hydrogenolysis (Benzyl)[4][14][17][18] |
| Silyl Esters | TMS, TES, TBS | Mild acidic or basic conditions, Fluoride ions[14][19] |
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Alcohols: Silyl Ether Protection/Deprotection
Q: My primary TBDMS ether is being cleaved along with my secondary TBDMS ether during deprotection. How can I achieve selective deprotection?
A: This is a common chemoselectivity challenge. The slight difference in steric hindrance between primary and secondary silyl ethers can be exploited with careful selection of reagents and conditions.
-
Underlying Principle: The rate of both acid-catalyzed and fluoride-mediated cleavage of silyl ethers is sensitive to steric bulk around the silicon atom.[20] Primary silyl ethers are generally less sterically hindered and therefore more labile than secondary or tertiary ones.
-
Troubleshooting & Optimization:
-
Milder Reagents: Switch to a milder deprotection agent. For instance, instead of TBAF in THF, which can be quite aggressive, consider using pyridinium p-toluenesulfonate (PPTS) in methanol or ethanol.[21][22] Acetic acid in THF/water is another mild option.
-
Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C or -20 °C) and carefully monitor the reaction by TLC. This will slow down the rate of deprotection for both ethers, amplifying the difference in their reactivity.
-
Stoichiometry Control: Use a substoichiometric amount of the deprotection reagent and monitor the reaction progress closely. Quench the reaction as soon as the primary TBDMS ether is consumed.
-
Alternative Fluoride Sources: If fluoride is necessary, consider buffered systems like HF-Pyridine or triethylamine trihydrofluoride, which can offer greater selectivity than TBAF.
-
Experimental Protocol: Selective Deprotection of a Primary TBDMS Ether
-
Dissolve the silyl-protected compound in a 10:1 mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.1 equivalents).
-
Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC.
-
Once the starting material is consumed and the desired product is formed, quench the reaction by adding a small amount of solid sodium bicarbonate.
-
Warm the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Amines: Boc Protection Issues
Q: My Boc-protection of a sterically hindered amine is giving low yields. What can I do to improve this?
A: Steric hindrance can significantly slow down the rate of acylation of the amine with di-tert-butyl dicarbonate (Boc)2O. Here are several strategies to overcome this:
-
Causality: The nucleophilic attack of the amine on the carbonyl carbon of (Boc)2O is sterically sensitive. A bulky amine will react much slower than a primary, unhindered amine.
-
Troubleshooting & Optimization:
-
More Reactive Acylating Agent: While (Boc)2O is standard, for very hindered amines, consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). It is more electrophilic and can improve yields.
-
Alternative Base/Solvent System: Instead of standard conditions like triethylamine in dichloromethane, try using a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst along with triethylamine. Changing the solvent to something more polar like acetonitrile or DMF can also accelerate the reaction.
-
Increased Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions.
-
Extended Reaction Time: Simply allowing the reaction to proceed for a longer period (24-48 hours) may be sufficient to drive it to completion.
-
Caption: Troubleshooting flowchart for Boc protection.
Carbonyls: Acetal Deprotection in Acid-Sensitive Molecules
Q: I need to deprotect an acetal, but my molecule has other acid-labile groups (e.g., a Boc group or a silyl ether). How can I selectively remove the acetal?
A: The key is to exploit the differences in acid lability between the protecting groups. Acetals are generally more stable than Boc groups but less stable than many silyl ethers to acidic conditions. Selective deprotection requires fine-tuning of the acidic conditions.
-
Hierarchy of Acid Lability: Generally, the order of lability towards acid is: Boc > acyclic acetals > cyclic acetals (like 1,3-dioxolanes) > TBDMS > TIPS.[4][22]
-
Troubleshooting & Optimization:
-
Mild Lewis Acids: Instead of strong protic acids, consider using mild Lewis acids. For example, cerium(III) chloride heptahydrate (CeCl3·7H2O) in acetonitrile can selectively cleave acetals in the presence of silyl ethers.
-
Catalytic Protic Acid with Scavengers: Use a catalytic amount of a weaker acid like PPTS in a wet solvent (e.g., acetone/water). The water is necessary for hydrolysis.
-
Enzymatic Hydrolysis: In some cases, lipases can be used for the mild hydrolysis of acetals at neutral pH, which would be compatible with most other protecting groups.[4]
-
Photolabile Protecting Groups: For future syntheses, consider using a photolabile protecting group for the carbonyl.[23][24][25] These can be removed with light, offering excellent orthogonality.[23][26][27][28]
-
Experimental Protocol: Mild Acetal Deprotection with PPTS
-
Dissolve the acetal-protected compound in a 9:1 mixture of acetone and water.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction at room temperature or warm gently to 40 °C, monitoring by TLC.
-
Upon completion, neutralize the acid with solid sodium bicarbonate.
-
Remove the acetone in vacuo.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting carbonyl compound by column chromatography.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. fiveable.me [fiveable.me]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protection for the AMINE.pptx [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 18. youtube.com [youtube.com]
- 19. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. benchchem.com [benchchem.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Enantiomeric Excess Determination by Chiral HPLC
Welcome to the Technical Support Center for chiral HPLC applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining enantiomeric excess (ee). As a senior application scientist, I've structured this resource to not only provide solutions but to also explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Section 1: Peak Resolution & Separation Issues
Excellent peak resolution is the foundation of accurate enantiomeric excess determination. Without baseline separation, reliable quantification is compromised. This section addresses the most common resolution-related challenges.
Q1: I'm seeing poor or no resolution between my enantiomers. What should I do?
A1: This is a frequent challenge, often stemming from suboptimal chromatographic conditions. The key is a systematic approach to method development and optimization.
Underlying Principle: Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[1] The stability of these complexes differs, leading to differential retention and, consequently, separation.[1] Achieving resolution requires maximizing these subtle differences in interaction energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps & Protocols:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[2] Polysaccharide-based (amylose and cellulose derivatives) and macrocyclic glycopeptide phases are versatile and cover a broad range of applications.[2]
-
Mobile Phase Optimization:
-
Normal Phase (e.g., Hexane/Isopropanol): Systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. A lower percentage of the polar modifier generally increases retention and can improve resolution, but run times will be longer.
-
Reversed-Phase (e.g., Acetonitrile/Water with buffer): Adjust the organic modifier concentration. For ionizable compounds, the mobile phase pH is critical.
-
Mobile Phase Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid - TFA) or basic (e.g., 0.1% diethylamine - DEA) additive can significantly improve peak shape and selectivity by suppressing unwanted interactions with residual silanols on the stationary phase.[5]
-
-
Temperature Optimization: Temperature has a complex effect on chiral separations.[6]
-
Principle: Generally, lower temperatures enhance the weak intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) responsible for chiral recognition, often leading to increased selectivity.[3][7] However, higher temperatures can improve peak efficiency and shape.[3] In some cases, increasing temperature can lead to better resolution or even a reversal of the enantiomer elution order.[8][9]
-
Protocol:
-
Start at ambient temperature (e.g., 25°C).
-
Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and observe the effect on resolution.
-
If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., to 30°C, then 35°C).
-
Ensure the temperature is stable to within ±1°C for reproducible results.[3]
-
-
| Parameter | General Effect on Resolution | Causality |
| ↓ Temperature | Often Increases | Enhances weaker, selective enantiomeric interactions.[3][7] |
| ↑ Temperature | Can Increase or Decrease | Improves peak efficiency but may reduce selectivity.[3][9] Effect is compound and CSP dependent. |
| ↓ Flow Rate | Often Increases | Allows more time for equilibration and interaction with the CSP, improving separation efficiency.[10] |
-
Flow Rate Adjustment: Chiral separations often benefit from lower flow rates than typical achiral HPLC.[3]
-
Action: Start with the manufacturer's recommended flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). If resolution is insufficient, decrease the flow rate in increments (e.g., to 0.8 mL/min, then 0.5 mL/min).
-
Q2: My peaks are tailing, which is affecting integration and accuracy. How can I fix this?
A2: Peak tailing is a common issue that can obscure the true peak area, leading to inaccurate enantiomeric excess calculations. It is often caused by secondary interactions or column issues.
Underlying Principle: Tailing occurs when a single analyte interacts with the stationary phase through multiple mechanisms. In chiral chromatography, this is often due to strong interactions of polar functional groups (especially basic amines) with residual acidic silanol groups on the silica surface of the CSP.[11]
Troubleshooting Steps:
-
Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12][13]
-
Action: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves, you were overloading the column.
-
-
Optimize Mobile Phase Additives:
-
For Basic Compounds: Add a basic modifier like 0.1% DEA or ethanolamine to the mobile phase.[5] These additives compete with the basic analyte for the active silanol sites, masking these secondary interactions and improving peak symmetry.
-
For Acidic Compounds: Add an acidic modifier like 0.1% TFA or formic acid to ensure the analyte is in its neutral, protonated form, which reduces interactions with silanols.[10]
-
-
Check for Extra-Column Volume: Excessive tubing length or wide-bore connectors between the injector, column, and detector can cause peak broadening and tailing.[12]
-
Action: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
-
Assess Column Health: A contaminated or degraded column is a frequent cause of poor peak shape.
-
Action: Disconnect the column from the detector and flush it according to the manufacturer's instructions.[14] For many polysaccharide-based columns, flushing with a strong solvent like ethanol or isopropanol can remove contaminants.[14] If the problem persists after cleaning, the column may be irreversibly damaged and require replacement.
-
Section 2: Retention Time and Quantification Issues
Consistent retention times and accurate peak integration are crucial for reliable and reproducible enantiomeric excess determination. This section covers common problems in these areas.
Q3: My retention times are drifting or inconsistent between injections. What are the potential causes?
A3: Retention time instability can compromise peak identification and method validity. The causes can be related to the column, mobile phase, or the HPLC system itself.
Common Causes and Solutions:
-
Insufficient Column Equilibration: Chiral columns, especially those with complex stationary phases, can require extended equilibration times when the mobile phase is changed.[3]
-
Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase. For some phases, equilibration can take 1-2 hours.[3] Be aware of the "memory effect," where additives from previous mobile phases can linger on the column and affect performance even after extensive flushing.[15]
-
-
Mobile Phase Composition Changes:
-
Volatility: In pre-mixed mobile phases, the more volatile component (e.g., hexane) can evaporate over time, changing the solvent ratio and affecting retention.[16]
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. Using an HPLC system with online mixing can also mitigate this issue.[16]
-
-
Temperature Fluctuations: Inconsistent column temperature is a major cause of retention time drift.[17]
-
Solution: Use a thermostatted column compartment and ensure the laboratory's ambient temperature is stable.
-
-
HPLC System Issues: Leaks in the pump, worn pump seals, or air bubbles in the system can lead to an inconsistent flow rate and, consequently, fluctuating retention times.[17][18]
-
Solution: Regularly perform system maintenance. Purge the pump to remove air bubbles and check for any signs of leaks.
-
Q4: I'm concerned about the accuracy of my enantiomeric excess calculation. How can I ensure my results are reliable?
A4: The accuracy of an enantiomeric excess determination can be affected by several factors, from peak integration to the linearity of the detector response. A study has shown that improper integration parameters can lead to errors greater than 10%, while optimized conditions can achieve accuracies of less than 1%.[19]
Best Practices for Accurate Quantification:
-
Ensure Baseline Resolution: Aim for a resolution (Rs) of at least 1.5 between the enantiomer peaks. This minimizes the overlap between the peaks and allows for more accurate integration.
-
Validate the Method: A proper method validation according to USP or ICH guidelines is essential for ensuring accuracy and precision.[20][21] This includes assessing:
-
Linearity: Demonstrate that the detector response is linear across a range of concentrations for both enantiomers.
-
Accuracy: Analyze samples with a known enantiomeric excess to confirm the method's accuracy. This can be done by spiking a sample of one pure enantiomer with varying amounts of the other.[20]
-
Precision: Assess the repeatability of the measurement by performing multiple injections of the same sample (intra-day precision) and analyzing the sample on different days (inter-day precision).[20][22]
-
-
Optimize Integration Parameters:
-
Action: Avoid relying on default integration settings. Manually review the integration of each peak to ensure the baseline is drawn correctly. Pay close attention to how tailing peaks are integrated, as this is a common source of error.[19]
-
-
Check for Co-eluting Impurities: An impurity co-eluting with one of the enantiomer peaks can lead to an overestimation of that enantiomer and an inaccurate ee value.
-
Solution: Use a photodiode array (PDA) detector to check for peak purity. If a peak is not spectrally pure, further method development is required to resolve the impurity from the enantiomer.
-
Section 3: Column Care and Longevity
Chiral columns are a significant investment. Proper care and maintenance are essential to ensure their performance and extend their lifespan.
Q5: How should I properly care for and store my chiral column?
A5: Following the manufacturer's guidelines is crucial, but some general best practices apply to most chiral columns.
Protocols for Column Care:
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities and particulates in the sample.[23] This is a cost-effective way to prolong the life of your expensive analytical column.
-
Sample Preparation: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[14]
-
Column Washing and Regeneration: If you observe a loss of performance or an increase in backpressure, the column may be contaminated.
-
Protocol: Disconnect the column from the detector and flush it in the reverse direction with a strong, appropriate solvent.[11] The choice of solvent depends on the column type and the nature of the suspected contaminants. Always consult the column's instruction manual before using aggressive solvents.[14][24]
-
-
Storage:
-
Short-term (overnight): The column can typically be left in the mobile phase, provided it does not contain buffers that could precipitate.
-
Long-term: Flush the column with a buffer-free solvent mixture recommended by the manufacturer. For many polysaccharide-based columns, a mixture of hexane/isopropanol or pure ethanol is suitable. For protein-based columns, a solution of 15% 2-propanol in water is often recommended for storage.[23] Store the column tightly capped in a safe place.
-
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. shim-pol.pl [shim-pol.pl]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. experts.umn.edu [experts.umn.edu]
- 20. scispace.com [scispace.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. uma.es [uma.es]
- 23. hplc.eu [hplc.eu]
- 24. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of (3R,5R)-Heptane-3,5-diol
In the landscape of stereoselective synthesis and drug development, the unambiguous assignment of absolute configuration is a critical, non-negotiable step. For chiral molecules such as (3R,5R)-Heptane-3,5-diol, a versatile building block in organic synthesis, understanding its precise three-dimensional arrangement is paramount for its application in pharmaceuticals and other advanced materials. This guide provides a comprehensive comparison of established analytical techniques for determining the absolute configuration of this specific diol, offering researchers and drug development professionals a practical framework for selecting the most appropriate method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography.
The Central Challenge: Assigning Chirality in Acyclic Diols
Acyclic molecules like heptane-3,5-diol present a unique challenge due to their conformational flexibility. Unlike rigid cyclic systems, the free rotation around carbon-carbon single bonds can complicate spectral analysis and crystallographic studies. Therefore, the choice of analytical method must be carefully considered to overcome these intrinsic hurdles.
Comparative Analysis of Key Methodologies
The determination of absolute configuration can be approached through several robust techniques. Here, we compare three of the most powerful methods: Mosher's Ester Analysis (NMR), Chiral HPLC, and X-ray Crystallography.
| Method | Principle | Sample Requirement | Throughput | Cost | Confidence Level |
| Mosher's Ester Analysis (NMR) | Derivatization with a chiral reagent (MTPA) induces diastereomeric non-equivalence, leading to observable chemical shift differences in the ¹H NMR spectrum. | 1-5 mg | Moderate | Moderate | High (when performed correctly) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase results in different retention times. | <1 mg | High | Low to Moderate | Moderate (requires authentic standard for confirmation) |
| X-ray Crystallography | Diffraction of X-rays by a single crystal provides a detailed 3D map of electron density, allowing for unambiguous assignment of absolute configuration. | <1 mg (of suitable crystal) | Low | High | Absolute |
Experimental Protocols
Mosher's Ester Analysis: An NMR-Based Approach
This method relies on the conversion of the diol into its corresponding diastereomeric esters using a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting esters exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the original alcohol.
Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Detailed Protocol:
-
Preparation of the (R)-MTPA Ester:
-
In an NMR tube, dissolve approximately 2 mg of this compound in 0.5 mL of anhydrous pyridine-d5.
-
Add a 1.2 molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 4 hours, or until completion as monitored by TLC.
-
Acquire a ¹H NMR spectrum of the resulting (R)-MTPA ester.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate NMR tube, repeat the procedure from step 1, but use (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Acquire a ¹H NMR spectrum of the resulting (S)-MTPA ester.
-
-
Data Analysis:
-
Assign the proton signals in both the (R)- and (S)-MTPA ester spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons adjacent to the newly formed ester linkages.
-
A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
-
Causality Behind Experimental Choices:
-
Pyridine-d5: Acts as both a solvent and a catalyst, and its deuterated form avoids interference in the ¹H NMR spectrum.
-
Excess MTPA-Cl: Ensures the complete derivatization of the diol.
-
Comparison of (R)- and (S)-MTPA esters: This is crucial for an unambiguous assignment and helps to minimize errors arising from conformational biases.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by passing the analyte over a stationary phase that is itself chiral. The differential diastereomeric interactions between the enantiomers and the chiral stationary phase lead to different retention times.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining absolute configuration using chiral HPLC.
Detailed Protocol:
-
Column Selection and Mobile Phase Optimization:
-
Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Develop an appropriate mobile phase, typically a mixture of hexane and isopropanol. The optimal ratio will need to be determined experimentally to achieve good separation.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of heptane-3,5-diol for comparison.
-
-
Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample and compare its retention time to that of the racemic standard.
-
Trustworthiness and Limitations: While chiral HPLC is an excellent tool for determining enantiomeric excess, it is a comparative method for assigning absolute configuration. Unambiguous assignment requires the availability of an authentic, commercially available standard of known absolute configuration to be run under identical conditions.
X-ray Crystallography
For molecules that can be crystallized, single-crystal X-ray diffraction is the gold standard for determining absolute configuration. This technique provides a direct, three-dimensional visualization of the molecule, leaving no ambiguity.
Workflow for X-ray Crystallography
Caption: Workflow for determining absolute configuration using X-ray crystallography.
Detailed Protocol:
-
Crystallization:
-
The primary challenge is often growing a single crystal of sufficient quality. For oils or conformationally flexible molecules like heptane-3,5-diol, this can be difficult.
-
Derivatization to a more rigid structure, such as a p-bromobenzoate ester, can significantly improve the likelihood of obtaining suitable crystals.
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The collected data is used to solve the crystal structure, providing the precise coordinates of each atom in the unit cell.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is typically determined by analyzing anomalous dispersion effects. The Flack parameter is a critical value in this analysis; a value close to zero for the correct enantiomer confirms the assignment.
-
Authoritative Grounding: X-ray crystallography is considered an absolute method because it does not rely on comparison to other chiral molecules. The determination is based on the fundamental interaction of X-rays with the electron density of the atoms within the crystal lattice.
Conclusion and Recommendations
The choice of method for determining the absolute configuration of this compound depends on the specific needs of the researcher, available instrumentation, and the nature of the sample.
-
For a definitive and unambiguous assignment, X-ray crystallography is the preferred method, provided a suitable single crystal can be obtained. Derivatization may be necessary to induce crystallization.
-
When crystallography is not feasible, Mosher's ester analysis offers a reliable and well-established NMR-based alternative that provides a high degree of confidence.
-
Chiral HPLC is an excellent high-throughput technique for determining enantiomeric purity and can be used for absolute configuration assignment if a certified reference standard is available for comparison.
By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to confidently and accurately assign the absolute configuration of this compound, ensuring the integrity and success of their research and development endeavors.
A Comparative Guide to Chiral HPLC Methods for the Separation of Heptane-3,5-diol Enantiomers
In the realm of fine chemicals and pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Heptane-3,5-diol, a chiral 1,3-diol, serves as a valuable building block in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients.[3][4] Consequently, robust and efficient analytical methods for the separation and quantification of its enantiomers are critical for quality control and stereoselective synthesis.
This guide provides a comparative analysis of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of heptane-3,5-diol. Drawing upon established principles of chiral recognition and extensive experience in chromatographic method development, we will explore the most promising chiral stationary phases (CSPs) and outline strategic approaches to achieving baseline resolution of the (3R,5R) and (3S,5S)-heptane-3,5-diol enantiomers.
Understanding the Analyte: Heptane-3,5-diol
Heptane-3,5-diol is a simple, aliphatic diol with two stereogenic centers at positions 3 and 5. The key functional groups available for chiral recognition are the two hydroxyl groups. The lack of a chromophore in its structure necessitates the use of detectors such as a Refractive Index Detector (RID) or a Mass Spectrometer (MS), or derivatization with a UV-active agent. For the purpose of this guide, we will focus on direct separation without derivatization, a preferred approach for its simplicity and preservation of the original sample.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of any chiral HPLC separation is the selection of an appropriate CSP.[2] Based on the molecular structure of heptane-3,5-diol, two classes of CSPs stand out as primary candidates for successful enantioseparation: polysaccharide-based CSPs and cyclodextrin-based CSPs.
Polysaccharide-Based CSPs: The Versatile Workhorse
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds, including alcohols.[1][5] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.
Mechanism of Separation: For heptane-3,5-diol, the hydroxyl groups are expected to form hydrogen bonds with the carbamate or ester groups on the polysaccharide backbone. The differential fit of the two enantiomers into the chiral cavities of the CSP leads to different retention times and, thus, separation.
Recommended Starting Platforms:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)
These CSPs have demonstrated broad enantioselectivity for a wide array of chiral compounds and can be operated in normal-phase, reversed-phase, and polar organic modes.[6]
Experimental Protocol (Normal Phase):
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a non-polar solvent (n-hexane or heptane) and an alcohol modifier (2-propanol or ethanol).
-
Initial Gradient Screening: Start with a shallow gradient to scout for the optimal isocratic conditions. For example, 0-20% 2-propanol in n-hexane over 30 minutes.
-
Isocratic Optimization: Based on the screening, select an isocratic mobile phase composition. A typical starting point would be n-hexane/2-propanol (95:5, v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index Detector (RID)
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrin-based CSPs are another powerful tool for chiral separations. These consist of cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior.
Mechanism of Separation: The primary mechanism of chiral recognition involves the inclusion of a part of the analyte molecule into the cyclodextrin cavity.[1] For heptane-3,5-diol, the aliphatic backbone can interact with the hydrophobic cavity, while the hydroxyl groups can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin. The stereoselective fit of the enantiomers into this chiral environment governs the separation.
Recommended Starting Platforms:
-
Beta-cyclodextrin (β-CD) based CSPs
These are often used in reversed-phase mode, which can be advantageous for analytes with some degree of water solubility.
Experimental Protocol (Reversed Phase):
-
Column: A commercially available β-cyclodextrin bonded column (e.g., Astec CYCLOBOND I 2000) (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-7) and an organic modifier (methanol or acetonitrile).
-
Initial Gradient Screening: A gradient of 10-50% methanol in water over 30 minutes can be used to determine the approximate elution conditions.
-
Isocratic Optimization: A typical starting point could be water/methanol (80:20, v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: Refractive Index Detector (RID)
Performance Comparison: A Predictive Analysis
As no direct experimental data for the chiral separation of heptane-3,5-diol is readily available in the cited literature, the following table presents a predictive comparison based on the known performance of these CSPs for similar aliphatic alcohols and diols.
| Parameter | Polysaccharide-Based CSP (Normal Phase) | Cyclodextrin-Based CSP (Reversed Phase) | Rationale & Justification |
| Selectivity (α) | Likely > 1.2 | Likely 1.1 - 1.3 | Polysaccharide CSPs often exhibit high selectivity for a wide range of compounds due to multiple interaction sites. Cyclodextrins may offer more subtle differentiation. |
| Resolution (Rs) | Good to Excellent (> 1.5) | Moderate to Good (> 1.2) | The higher selectivity of polysaccharide CSPs typically translates to better resolution. |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | Normal phase methods can sometimes be faster, but this is highly dependent on the specific conditions. |
| Method Robustness | High | High | Both types of columns are known for their stability and reproducibility when used within the manufacturer's guidelines. |
| Solvent Consumption | Higher (non-polar solvents) | Lower (aqueous-organic) | Reversed-phase methods are generally considered "greener" due to the use of water as a primary mobile phase component. |
Expert Insights and Method Optimization
For the separation of a small, flexible molecule like heptane-3,5-diol, several factors can be fine-tuned to improve resolution:
-
Choice of Alcohol Modifier: In normal phase, switching between 2-propanol, ethanol, and n-propanol can significantly impact selectivity.
-
Temperature: Lowering the column temperature can sometimes enhance resolution, as enantioselective interactions are often enthalpically driven.
-
Flow Rate: Reducing the flow rate can increase efficiency and improve the resolution of closely eluting peaks.
-
Indirect Methods: If direct separation proves challenging, derivatization of the hydroxyl groups with a chiral derivatizing agent can be employed.[8] This creates diastereomers that can be separated on a standard achiral column. However, this adds complexity to the sample preparation process.
Conclusion
Both polysaccharide-based and cyclodextrin-based chiral stationary phases present viable platforms for the enantioselective separation of heptane-3,5-diol. Based on their broad applicability and high success rates for chiral alcohols, polysaccharide-based CSPs, particularly under normal phase conditions, are recommended as the primary approach for initial method development. The proposed starting conditions provide a solid foundation for achieving baseline separation. As with any chromatographic method development, a systematic screening of mobile phase composition and temperature will be key to optimizing the final method for routine use in research and quality control environments.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of (3R,5R)-Heptane-3,5-diol
Abstract: The stereochemical characterization of acyclic polyols, such as (3R,5R)-Heptane-3,5-diol, is a critical task in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for elucidating the three-dimensional structure of such molecules. This comprehensive guide provides an in-depth analysis of the theoretical 1H and 13C NMR spectra of this compound. We will explore the foundational principles of chemical equivalence, diastereotopicity, and spin-spin coupling that govern its spectral appearance. A key focus will be a comparative analysis against its meso diastereomer, (3R,5S)-Heptane-3,5-diol, to highlight the distinguishing spectral features that arise from differences in molecular symmetry. Furthermore, this guide will detail advanced 2D NMR techniques for unambiguous signal assignment and discuss alternative methods, such as the use of chiral derivatizing agents, for stereochemical confirmation. Detailed experimental protocols are provided to ensure reproducible and accurate data acquisition for researchers in the field.
Introduction: The Analytical Challenge of Acyclic Diol Stereoisomers
This compound is a chiral, acyclic diol whose stereoisomeric purity is crucial for its application in asymmetric synthesis and as a building block for complex natural products and pharmaceuticals. The molecule possesses two stereocenters at the C3 and C5 positions. The primary analytical challenge lies in distinguishing the chiral (3R,5R) enantiomer (and its (3S,5S) counterpart) from the achiral meso diastereomer, (3R,5S)-heptane-3,5-diol. NMR spectroscopy is exceptionally well-suited for this task, as the distinct symmetry elements of these diastereomers result in fundamentally different and readily distinguishable NMR spectra. The (3R,5R) isomer possesses a C2 axis of symmetry, while the meso isomer has an internal plane of symmetry. These differences dictate the number of unique signals and the magnetic equivalence of various nuclei within each molecule.
Caption: Structure of this compound with atom numbering.
Predicted 1H NMR Spectral Analysis of this compound
The C2 symmetry of the (3R,5R) isomer renders the two halves of the molecule chemically equivalent. This means that C1 is equivalent to C7, C2 to C6, and C3 to C5. Consequently, the protons attached to these carbons are also chemically equivalent.
Key Spectral Features:
-
Symmetry: Due to the C2 axis, we predict four unique proton environments: H1/H7, H2/H6, H3/H5, and H4. The hydroxyl protons (OH) also represent a distinct environment.
-
Diastereotopicity: The two protons on C2 (and C6) are diastereotopic because they are adjacent to a stereocenter (C3). Likewise, the two protons on the central C4 methylene are diastereotopic. This magnetic non-equivalence means they will have different chemical shifts and will couple to each other (geminal coupling).
-
Hydroxyl Protons: The chemical shift of the -OH protons is highly variable and depends on concentration, temperature, and solvent.[1] In aprotic solvents like CDCl3, the signal is often a broad singlet due to hydrogen bonding and chemical exchange. In solvents like DMSO-d6, which is a hydrogen bond acceptor, exchange is slowed, often resulting in a sharper signal that may show coupling to the adjacent CH proton.[2]
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling to | Justification |
| H1 / H7 | ~0.9 | Triplet (t) | H2 / H6 | Standard terminal methyl group coupled to an adjacent CH2 group. |
| H2 / H6 | ~1.4 - 1.6 | Multiplet (m) | H1/H7, H3/H5, H2'/H6' | These diastereotopic protons couple to the methyl, methine, and geminally to each other, resulting in a complex pattern. |
| H4 | ~1.5 - 1.7 | Multiplet (m) | H3 / H5, H4' | These central diastereotopic protons couple to both methine protons and geminally to each other, leading to a complex multiplet. |
| H3 / H5 | ~3.8 - 4.1 | Multiplet (m) | H2/H6, H4, OH (solvent dependent) | Carbinol proton shifted downfield by the electronegative oxygen. Coupled to adjacent CH2 groups. |
| OH | Variable (1-5) | Broad Singlet (br s) | H3 / H5 (sometimes) | Chemical shift and multiplicity are highly dependent on experimental conditions.[3] |
graph "J_Coupling_Diagram" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#4285F4", penwidth=1.5];H1 [label="H1"]; H2a [label="H2a"]; H2b [label="H2b"]; H3 [label="H3"]; H4a [label="H4a"]; H4b [label="H4b"]; H5 [label="H5"];
// 3-bond couplings (Vicinal) H1 -- H2a [label=" 3J", fontcolor="#EA4335"]; H1 -- H2b [label=" 3J", fontcolor="#EA4335"]; H2a -- H3 [label=" 3J", fontcolor="#EA4335"]; H2b -- H3 [label=" 3J", fontcolor="#EA4335"]; H3 -- H4a [label=" 3J", fontcolor="#EA4335"]; H3 -- H4b [label=" 3J", fontcolor="#EA4335"]; H4a -- H5 [label=" 3J", fontcolor="#EA4335"]; H4b -- H5 [label=" 3J", fontcolor="#EA4335"];
// 2-bond couplings (Geminal) H2a -- H2b [label=" 2J", style=dashed, color="#34A853", fontcolor="#34A853"]; H4a -- H4b [label=" 2J", style=dashed, color="#34A853", fontcolor="#34A853"]; }
Caption: Key 1H-1H spin-spin (J) coupling interactions in one half of the molecule.
Predicted 13C NMR and DEPT Spectral Analysis
The C2 symmetry of this compound simplifies the broadband-decoupled 13C NMR spectrum significantly. We expect to see only four distinct carbon signals, as carbons 1/7, 2/6, and 3/5 are chemically equivalent. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH3, CH2, and CH carbons.[4][5][6]
-
DEPT-90: This experiment will only show signals for carbons with one attached proton (CH). We expect one signal for C3/C5.
-
DEPT-135: This experiment shows CH and CH3 signals as positive peaks and CH2 signals as negative peaks. We expect two positive signals (C1/C7 and C3/C5) and two negative signals (C2/C6 and C4).
| Carbon(s) | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal | Justification |
| C1 / C7 | ~10 | Positive | No | Standard terminal methyl carbon. |
| C2 / C6 | ~30 | Negative | No | Aliphatic methylene carbon adjacent to a carbinol carbon. |
| C4 | ~45 | Negative | No | Central aliphatic methylene carbon. |
| C3 / C5 | ~68-72 | Positive | Yes | Carbinol carbon, significantly deshielded by the attached oxygen atom. |
Comparative Analysis: (3R,5R)-diol vs. (3R,5S)-meso-diol
The most powerful application of NMR in this context is the direct comparison with the meso diastereomer, (3R,5S)-heptane-3,5-diol. The meso compound possesses an internal plane of symmetry (a σ plane) that bisects the C4 methylene group. This different symmetry element leads to a different pattern of chemical equivalency.
| Feature | This compound (C2 Symmetry) | (3R,5S)-Heptane-3,5-diol (meso, σ Plane) | Rationale for Difference |
| Unique 1H Signals | 4 (plus OH) | 4 (plus OH) | While the number of signals is the same, their nature differs. |
| Unique 13C Signals | 4 | 4 | The number of unique carbons is identical due to symmetry in both. |
| C4 Protons | Diastereotopic (magnetically non-equivalent) | Equivalent by reflection | The C2 axis in the (3R,5R) isomer does not make the C4 protons equivalent. The mirror plane in the meso isomer does. |
| C2/C6 Protons | Diastereotopic | Diastereotopic | In both isomers, the C2/C6 protons are adjacent to a stereocenter and are therefore diastereotopic. |
| Expected C4 1H Signal | Complex multiplet (AB quartet of triplets) | Simple triplet | The equivalence of the C4 protons in the meso isomer simplifies the splitting pattern dramatically. |
The key diagnostic difference will be the signal for the central methylene (C4) protons. In the (3R,5R) isomer, these two protons are diastereotopic and will appear as a complex multiplet. In the meso isomer, they are equivalent by symmetry and will appear as a simple triplet, coupled to the two equivalent H3/H5 protons. This stark difference in multiplicity provides an unambiguous method for distinguishing the two diastereomers.
Advanced 2D NMR for Unambiguous Assignment
To definitively assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments is employed.[7][8]
-
COSY (Correlation Spectroscopy): Reveals 1H-1H coupling correlations. It will show cross-peaks between H1/H7 and H2/H6, H2/H6 and H3/H5, and H3/H5 and H4, confirming the proton connectivity along the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[9][10] This experiment is crucial for assigning the carbon signals based on the already-assigned proton signals. An edited HSQC can also provide the same information as a DEPT-135 experiment but with much higher sensitivity.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[10][11] For example, it would show a correlation from the H1/H7 methyl protons to both C2/C6 and C3/C5, confirming the overall structure.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for the asymmetric reduction of diketones
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral hydroxy ketones and diols from prochiral diketones is a cornerstone of modern organic chemistry. These chiral building blocks are integral to the synthesis of a vast array of pharmaceuticals and complex natural products. The choice of catalyst for this transformation is critical, influencing not only the stereochemical outcome but also the process efficiency, substrate scope, and environmental impact. This guide provides an in-depth comparative analysis of three leading catalytic systems for the asymmetric reduction of diketones: a P-chiral phosphinamide organocatalyst, a ketoreductase (KRED) biocatalyst, and a ruthenium-based homogeneous catalyst (Ru-TsDPEN). We will delve into their catalytic mechanisms, present comparative performance data, and provide detailed experimental protocols to inform your selection of the optimal catalyst for your synthetic needs.
Introduction to the Asymmetric Reduction of Diketones
The reduction of a diketone can yield a variety of products, including hydroxy ketones and diols. In the context of asymmetric catalysis, the goal is to control the stereochemistry of one or more newly formed chiral centers. For a prochiral diketone, this often involves a desymmetrization reaction, where one of two enantiotopic carbonyl groups is selectively reduced to create a chiral hydroxy ketone. Further reduction can then lead to the formation of chiral diols with control over multiple stereocenters. The catalysts discussed herein represent three distinct and powerful approaches to achieving this transformation with high stereoselectivity.
Comparative Analysis of Catalytic Systems
To provide a direct comparison, we will consider the asymmetric reduction of a model prochiral substrate, 2-methyl-1,3-cyclopentanedione. This substrate allows for a clear assessment of the enantioselectivity and diastereoselectivity of each catalytic system in a desymmetrization reaction.
P-Chiral Phosphinamide Organocatalyst
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free reaction conditions. P-chiral phosphinamides are a novel class of organocatalysts that have shown remarkable efficacy in the asymmetric reduction of ketones.[1][2][3]
-
Mechanism of Action: The catalytic cycle of a P-chiral phosphinamide in the presence of a borane reducing agent, such as catecholborane, involves the formation of a chiral catalyst-borane complex.[1] This complex then coordinates with the diketone substrate, positioning one of the carbonyl groups for a stereoselective hydride transfer from the borane. The chirality of the phosphinamide dictates which enantiotopic carbonyl group is reduced and from which face the hydride is delivered, thus controlling the stereochemistry of the resulting hydroxy ketone. The catalyst is then regenerated to continue the cycle.
P-Chiral Phosphinamide Catalytic Cycle -
Performance: P-chiral phosphinamides have demonstrated high enantioselectivities (up to 98% ee) and diastereoselectivities in the desymmetrization of cyclic 1,3-diketones.[4] These catalysts are often recyclable and the reactions can be performed on a gram scale.[4]
Ketoreductase (KRED) Biocatalyst
Biocatalysis offers an environmentally benign and highly selective approach to chemical transformations.[5] Ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited for the asymmetric reduction of ketones, often exhibiting near-perfect enantioselectivity.[6][7]
-
Mechanism of Action: KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of hydride.[8][9] The catalytic cycle involves the binding of the cofactor to the enzyme's active site, followed by the binding of the diketone substrate in a specific orientation.[8] This precise positioning is governed by the three-dimensional structure of the enzyme's active site. A stereospecific hydride transfer from the cofactor to one of the carbonyl groups of the diketone then occurs, yielding the chiral hydroxy ketone and the oxidized cofactor (NADP+ or NAD+).[10] For the reaction to be catalytic, a cofactor regeneration system is required. This is often achieved by using a sacrificial co-substrate, such as isopropanol or glucose, and a corresponding dehydrogenase.[9][10]
Ketoreductase (KRED) Catalytic Cycle with Cofactor Regeneration -
Performance: KREDs are renowned for their exceptional selectivity, often achieving >99% ee and high diastereoselectivity.[11] The reaction conditions are typically mild (room temperature, aqueous media), making them an attractive green alternative. A wide range of KREDs with different substrate specificities and stereopreferences are commercially available or can be accessed through enzyme engineering.[6]
Ruthenium-based Homogeneous Catalyst (Ru-TsDPEN)
Transition metal catalysis, particularly with ruthenium complexes, has been a workhorse for asymmetric ketone reduction for decades. The Noyori-type catalysts, such as Ru-TsDPEN, are highly efficient for asymmetric transfer hydrogenation (ATH).[12][13]
-
Mechanism of Action: The Ru-TsDPEN catalyst operates through an outer-sphere mechanism.[2] In the presence of a hydrogen donor, such as a formic acid/triethylamine mixture, the precatalyst is activated to a ruthenium hydride species. The diketone substrate does not coordinate directly to the metal center. Instead, it interacts with the chiral ligand through hydrogen bonding and CH/π interactions.[12] This interaction positions one of the carbonyl groups for a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand of the catalyst, leading to the formation of the chiral hydroxy ketone.[14]
Ru-TsDPEN Asymmetric Transfer Hydrogenation Cycle -
Performance: Ru-TsDPEN catalysts are highly active and productive, capable of achieving high turnover numbers.[13] They exhibit excellent enantioselectivity for a broad range of ketones, including diketones.[7] The reactions are typically run in organic solvents and can be performed at room temperature.
Performance Data Summary
The following table summarizes the typical performance of the three catalytic systems for the asymmetric reduction of cyclic 1,3-diketones. Note that direct comparison can be challenging due to variations in reaction conditions and specific substrates reported in the literature.
| Feature | P-Chiral Phosphinamide Organocatalyst | Ketoreductase (KRED) Biocatalyst | Ru-TsDPEN Homogeneous Catalyst |
| Catalyst Type | Metal-free Organocatalyst | Enzyme (Biocatalyst) | Transition Metal Complex |
| Reducing Agent | Borane (e.g., Catecholborane) | NADPH/NADH (regenerated) | HCOOH/NEt₃ or i-PrOH |
| Typical Catalyst Loading | 1-10 mol% | Whole cells or isolated enzyme | 0.1-1 mol% |
| Solvent | Organic (e.g., Toluene, THF) | Aqueous buffer (often with co-solvent) | Organic (e.g., DCM, DMF) or aqueous |
| Temperature | -20 °C to room temperature | Room temperature to 40 °C | Room temperature |
| Enantioselectivity (ee) | High (up to 98%)[4] | Excellent (>99%)[11] | Excellent (>99%)[7] |
| Diastereoselectivity (dr) | High (>95:5)[4] | Excellent (>99:1)[11] | High (>95:5)[7] |
| Substrate Scope | Good for cyclic 1,3-diketones | Broad, enzyme-dependent | Broad for various ketones |
| Advantages | Metal-free, recyclable catalyst | High selectivity, mild conditions, green | High activity, broad scope |
| Disadvantages | Requires stoichiometric borane | Enzyme stability, cofactor regeneration | Metal contamination, ligand synthesis |
Experimental Protocols
The following are representative, detailed protocols for the asymmetric reduction of 2-methyl-1,3-cyclopentanedione using each of the three catalytic systems.
Experimental Workflow Overview
Protocol 1: Asymmetric Reduction with P-Chiral Phosphinamide Organocatalyst
Rationale: This protocol utilizes a P-chiral phosphinamide to catalyze the enantioselective reduction of the diketone with catecholborane. The choice of an ethereal solvent like THF is crucial for solubilizing the reactants and the catalyst-borane complex. Low temperature is often employed to enhance enantioselectivity.
Materials:
-
P-Chiral Phosphinamide Catalyst (e.g., (R)-N-mesityl-P-phenyl-P-tert-butylphosphinic amide) (5 mol%)
-
2-methyl-1,3-cyclopentanedione (1.0 equiv)
-
Catecholborane (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the P-chiral phosphinamide catalyst (5 mol%).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add catecholborane (1.2 equiv) dropwise to the catalyst solution and stir for 15 minutes to allow for complex formation.
-
In a separate flask, dissolve 2-methyl-1,3-cyclopentanedione (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of the diketone to the catalyst-borane mixture via syringe pump over 1 hour.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Perform a standard aqueous work-up (e.g., extraction with ethyl acetate and washing with brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric and diastereomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction with a Ketoreductase (KRED) Biocatalyst
Rationale: This protocol employs a whole-cell or isolated ketoreductase for the asymmetric reduction. An aqueous buffer is used to maintain the enzyme's activity. A cofactor regeneration system, in this case, glucose dehydrogenase (GDH) and glucose, is essential for driving the reaction to completion. A co-solvent like DMSO may be necessary to improve the solubility of the substrate.
Materials:
-
Ketoreductase (e.g., KRED-P2-C02, commercially available)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (catalytic amount)
-
D-Glucose (1.5 equiv)
-
2-methyl-1,3-cyclopentanedione (1.0 equiv)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.5 equiv) and NADP⁺ (e.g., 1 mg/mL) to the buffer and stir until dissolved.
-
Add the ketoreductase and glucose dehydrogenase to the buffered solution.
-
In a separate vial, dissolve 2-methyl-1,3-cyclopentanedione (1.0 equiv) in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme-containing buffer. The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.
-
Stir the reaction mixture at room temperature (or the optimal temperature for the enzyme, e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and centrifuging to separate the enzyme.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric and diastereomeric excess by chiral HPLC or GC analysis.
Protocol 3: Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalyst
Rationale: This protocol utilizes a well-defined ruthenium catalyst for asymmetric transfer hydrogenation. A mixture of formic acid and triethylamine serves as the hydrogen source. The reaction is typically run in an organic solvent, and the catalyst loading can be very low due to its high activity.
Materials:
-
RuCl--INVALID-LINK-- (0.5 mol%)
-
2-methyl-1,3-cyclopentanedione (1.0 equiv)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (0.5 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Add the formic acid/triethylamine azeotrope (e.g., 5 equiv of formic acid).
-
Add 2-methyl-1,3-cyclopentanedione (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric and diastereomeric excess by chiral HPLC or GC analysis.
Conclusion and Outlook
The choice of catalyst for the asymmetric reduction of diketones is a multifaceted decision that depends on the specific requirements of the synthesis.
-
P-chiral phosphinamide organocatalysts offer a compelling metal-free alternative, providing high enantioselectivity and the potential for catalyst recycling. They are particularly well-suited for applications where metal contamination is a concern.
-
Ketoreductases represent the pinnacle of selectivity, often delivering optically pure products under mild, environmentally friendly conditions. With the expanding toolbox of commercially available and engineered enzymes, biocatalysis is an increasingly attractive option for industrial-scale synthesis.
-
Ru-TsDPEN homogeneous catalysts are highly active and versatile, with a broad substrate scope and excellent enantioselectivity. Their high turnover numbers make them a cost-effective choice for many applications, provided that potential metal contamination can be managed.
Future developments in this field will likely focus on the development of even more active and selective catalysts, the expansion of substrate scopes, and the design of more sustainable and economically viable catalytic processes. The continued synergy between organocatalysis, biocatalysis, and transition metal catalysis will undoubtedly provide chemists with an even more powerful arsenal for the synthesis of complex chiral molecules.
References
- 1. Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]
- 9. researchgate.net [researchgate.net]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Diastereoselective Synthesis of 1,3-Diols
The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds, from polyketide antibiotics to cholesterol-lowering statins.[1][2][3] The biological activity of these molecules is often critically dependent on their three-dimensional structure, making the stereocontrolled synthesis of their constituent parts a paramount challenge in modern organic chemistry.[4][5] This guide provides an in-depth analysis of key strategies for controlling diastereomeric ratios in the synthesis of 1,3-diols, focusing on the reliable and highly selective reduction of β-hydroxy ketone precursors. We will compare leading methodologies, provide actionable experimental protocols, and explain the mechanistic rationale behind their stereochemical outcomes.
Part 1: Strategic Approaches to Stereocontrol in 1,3-Diol Synthesis
The most prevalent and versatile strategy for creating 1,3-diols involves the diastereoselective reduction of a β-hydroxy ketone. The pre-existing hydroxyl group serves as a powerful stereodirecting element, enabling the reaction to be steered towards either the syn or the anti diastereomer with high fidelity. This control is typically achieved through chelation of the substrate with a Lewis acid, which locks the molecule into a rigid, chair-like six-membered ring transition state. The facial selectivity of the subsequent hydride attack on the ketone is then dictated by this conformation.
Two landmark methodologies, the Narasaka-Prasad and Evans-Saksena reductions, have become the gold standard for accessing syn- and anti-1,3-diols, respectively. A third powerful method, the Evans-Tishchenko reaction, provides an alternative route to anti-1,3-diol monoesters.
The Narasaka-Prasad Reduction: A Gateway to syn-1,3-Diols
The Narasaka-Prasad reduction is a highly reliable method for producing syn-diols.[6][7][8] The reaction employs a boron chelating agent, such as diethylmethoxyborane (Et₂BOMe) or dibutylmethoxyborane (Bu₂BOMe), in concert with a simple hydride source like sodium borohydride (NaBH₄).[6][9]
Mechanism of Action: The reaction proceeds via the formation of a six-membered boron chelate between the β-hydroxy ketone and the boron reagent.[6][10] This chelate adopts a stable chair conformation where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This arrangement exposes one face of the carbonyl group to external hydride attack. Following the Fürst-Plattner rule (or trans-diaxial attack), the hydride delivered from NaBH₄ approaches from the axial position, leading directly to the thermodynamically favored chair-like conformation of the product, which upon workup yields the syn-1,3-diol.[6][8]
Caption: Narasaka-Prasad Reduction Workflow.
The Evans-Saksena Reduction: Accessing anti-1,3-Diols
For the complementary synthesis of anti-1,3-diols, the Evans-Saksena reduction is the method of choice.[11][12] This protocol utilizes a specialized hydride reagent, tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃), which serves as both the chelating agent and the hydride source.[11][13]
Mechanism of Action: The reaction is initiated by the coordination of the triacetoxyborohydride reagent to the β-hydroxy group. A key distinction from the Narasaka-Prasad reduction is that the subsequent hydride delivery is intramolecular.[11] The hydride is transferred from the boron center to the carbonyl carbon via a six-membered chair-like transition state. This internal delivery mechanism forces the hydride to approach from the same face as the directing hydroxyl group, resulting in the formation of the anti-1,3-diol.[11]
Caption: Evans-Saksena Reduction Workflow.
The Evans-Tishchenko Reaction: anti-Diol Monoesters with High Selectivity
The Evans-Tishchenko reaction is a powerful variant of the classic Tishchenko reaction that transforms β-hydroxy ketones into 1,3-diol monoesters.[14] This reaction is notable for its exceptionally high diastereoselectivity, typically affording the anti-diol product.[15] It involves treating the β-hydroxy ketone with an aldehyde in the presence of a Lewis acid catalyst, most commonly samarium iodide (SmI₂).
Mechanism of Action: The proposed mechanism involves the formation of a hemiacetal between the aldehyde and the β-hydroxy group, which is promoted by the samarium catalyst. This intermediate then undergoes an intramolecular hydride transfer from the hemiacetal carbon to the ketone carbonyl via a highly organized chair-type transition state.[16] This process simultaneously reduces the ketone and oxidizes the aldehyde, coupling them to form the final monoester with an anti relationship between the two hydroxyl groups. A significant advantage of this method is that it directly provides a differentiated, selectively protected 1,3-diol, which is highly valuable in multistep synthesis.[17]
Part 2: Comparative Performance of Key Methodologies
The choice of synthetic method is dictated by the desired diastereomer. The following table summarizes the key features and typical performance of the discussed reactions, providing a quick reference for experimental design.
| Methodology | Target Diastereomer | Key Reagents | Typical Diastereomeric Ratio (d.r.) | Key Mechanistic Feature |
| Narasaka-Prasad Reduction | syn | Boron Chelating Agent (e.g., Et₂BOMe), NaBH₄ | >95:5 to >99:1[9] | Intermolecular hydride delivery to a boron chelate[6] |
| Evans-Saksena Reduction | anti | Me₄NHB(OAc)₃ | >95:5 to >99:1 | Intramolecular hydride delivery[11] |
| Evans-Tishchenko Reaction | anti (monoester) | Aldehyde, Lewis Acid (e.g., SmI₂) | >99:1[16] | Intramolecular hydride transfer from a hemiacetal intermediate[16] |
Part 3: Experimental Protocols and Data Analysis
Trustworthy and reproducible results are the bedrock of scientific progress. This section provides validated, step-by-step protocols for the synthesis of a syn-1,3-diol and the subsequent analysis of its diastereomeric purity.
Synthesis of a syn-1,3-Diol via Narasaka-Prasad Reduction
This protocol is a representative example for the diastereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol.
Materials:
-
β-hydroxy ketone (1.0 equiv)
-
Diethylmethoxyborane (Et₂BOMe), 1.0 M solution in THF (1.5 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the β-hydroxy ketone (1.0 equiv) in a 1:4 mixture of anhydrous THF and anhydrous MeOH at -78 °C (dry ice/acetone bath).
-
Chelation: Add the solution of Et₂BOMe (1.5 equiv) dropwise to the stirred reaction mixture. Maintain the temperature at -78 °C and stir for 30 minutes. Causality: This step forms the crucial boron chelate that locks the substrate in the required conformation for selective reduction.
-
Reduction: Add NaBH₄ (2.0 equiv) in one portion. Stir the reaction mixture vigorously at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Workup: Add an equal volume of saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear. Causality: The Rochelle's salt is a strong chelating agent for boron salts, breaking up the emulsions that often form during the workup of borane-mediated reactions.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure syn-1,3-diol.
Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and direct method for determining diastereomeric ratios.[18] The ratio is calculated by comparing the integrals of well-resolved, non-overlapping signals corresponding to each diastereomer.[19]
References
- 1. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. youtube.com [youtube.com]
- 14. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01824A [pubs.rsc.org]
- 15. organicreactions.org [organicreactions.org]
- 16. scispace.com [scispace.com]
- 17. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 18. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallographic Analysis of (3R,5R)-Heptane-3,5-diol Derivatives
This guide provides an in-depth technical comparison of X-ray crystallographic analysis for (3R,5R)-Heptane-3,5-diol derivatives against other common analytical techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a framework of scientific integrity and trustworthiness.
The precise three-dimensional arrangement of atoms in a molecule—its absolute configuration and conformation—is paramount in drug development and material science. For chiral molecules like the derivatives of this compound, which are valuable building blocks in the synthesis of biologically active products, this structural certainty is non-negotiable.[1][2] While various analytical techniques can provide structural clues, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining an unambiguous atomic-level map.[3][4] This guide will detail the SC-XRD workflow, compare its outputs with those from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide the rationale necessary for robust scientific application.
The Imperative for Atomic Precision: Why X-ray Crystallography is the Gold Standard
The choice of an analytical technique is dictated by the question being asked. For this compound derivatives, the core questions revolve around stereochemistry and intermolecular interactions. X-ray crystallography is uniquely positioned to answer these because it provides:
-
Unambiguous Determination of Absolute Configuration: For chiral centers, SC-XRD can definitively distinguish between R and S configurations, a critical factor for pharmacological activity.
-
Precise Molecular Conformation: The flexible heptane backbone can adopt various conformations. Crystallography captures the molecule's precise shape in the solid state, revealing bond lengths, bond angles, and torsion angles with exceptional precision.[4][5]
-
Detailed Intermolecular Interactions: The hydroxyl groups of the diol are potent hydrogen bond donors and acceptors. SC-XRD maps the entire network of these interactions within the crystal lattice, offering insights into crystal packing, stability, and potential polymorphism.[6]
This level of detail is foundational for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.
Experimental Workflow: A Self-Validating Protocol for Structural Elucidation
The process of determining a crystal structure is a systematic workflow where each step validates the next. The quality of the final structure is entirely dependent on the quality of the initial crystal and the data collected.
Step 1: The Art and Science of Crystallization
The most critical and often rate-limiting step is growing a high-quality single crystal suitable for diffraction. This requires a sample of high purity (>98%). For chiral diols, the flexible nature of the molecule and the presence of strong hydrogen-bonding groups present unique challenges.[7][8]
Detailed Protocol for Crystallization:
-
Solvent Screening: Begin by testing the solubility of the diol derivative in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).
-
Method Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often a good starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
-
-
Optimization: If initial trials yield oils, amorphous solids, or microcrystals, systematically vary parameters such as solvent/anti-solvent combinations, concentration, and temperature. The presence of two hydroxyl groups makes these molecules prone to forming strong intermolecular hydrogen bonds, which can sometimes favor amorphous precipitation over ordered crystal lattice formation.[9]
Step 2: Crystal Selection and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal (typically 0.1-0.4 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[6] The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
The instrument then bombards the crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[4][5] The collection of thousands of these reflections from various crystal orientations constitutes the raw dataset.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step 3: Structure Solution, Refinement, and Validation
The collected diffraction pattern contains information on the intensity of each reflection but lacks crucial "phase" information. The "phase problem" is solved computationally using methods like Direct Methods. This yields an initial electron density map, from which a preliminary atomic model can be built.
This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of this fit is measured by the R-factor; a lower R-factor indicates a better agreement and a more accurate structure. This entire process is a self-validating system where the final model must be fully consistent with the experimental data.
Data Presentation and Comparative Analysis
The output of a successful crystallographic analysis is a rich dataset detailing the molecule's three-dimensional nature. For a this compound derivative, the key findings would include the precise conformation of the seven-carbon chain and the orientation of the hydroxyl groups. These flexible molecules often adopt a pseudo-chair or twisted conformation in the solid state to minimize steric strain.
Caption: Simplified representation of a this compound derivative conformation.
Comparison with Alternative Analytical Techniques
While SC-XRD provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding behavior in solution.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement, absolute configuration, bond lengths/angles, intermolecular interactions.[4][6] | Atomic connectivity, solution-state conformation (via NOE), dynamic processes. | Molecular weight, elemental formula, fragmentation patterns. |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Typical Sample Amount | < 1 mg | 1-10 mg | < 1 µg |
| Resolution | Atomic (~0.1 Å) | Atomic (connectivity), lower for conformation | Molecular (mass-to-charge ratio) |
| Key Advantage | Unambiguous 3D structure.[5] | Provides data on solution-state structure and dynamics. | High sensitivity and accuracy for mass determination. |
| Key Limitation | Requires high-quality single crystals; structure may not represent solution conformation. | Conformation is inferred, not directly measured; absolute configuration is difficult to determine. | Provides no 3D structural or stereochemical information. |
Expert Insights:
-
NMR Spectroscopy: For flexible molecules like heptane-diols, the conformation observed in the solid state by SC-XRD may not be the dominant conformation in solution. NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space distances between protons, allowing for the characterization of the conformational ensemble in a specific solvent. Therefore, combining SC-XRD and NMR provides a more complete picture of the molecule's structural behavior.
-
Mass Spectrometry: MS is an essential tool for confirming the molecular weight and formula of the synthesized diol derivative, serving as a crucial quality control step before attempting the more time-consuming crystallization and diffraction experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Diols [sigmaaldrich.com]
- 3. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. pulstec.net [pulstec.net]
- 6. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. Crystallization of Chiral Molecules | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction: Evans' Oxazolidinones vs. Oppolzer's Sultams
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, often requires the use of chiral auxiliaries to achieve high levels of stereoselectivity. This guide provides an in-depth comparison of two of the most widely employed and effective classes of chiral auxiliaries in the context of the asymmetric Diels-Alder reaction between an acrylate dienophile and cyclopentadiene: the oxazolidinones popularized by David A. Evans and the camphorsultams developed by Wolfgang Oppolzer.
This comparison will delve into the mechanistic underpinnings of stereocontrol, present comparative performance data, and provide detailed experimental protocols for both the cycloaddition and the subsequent removal of the auxiliary.
The Cornerstone of Asymmetric Induction: Understanding the Mechanisms
The efficacy of a chiral auxiliary lies in its ability to create a biased steric environment, forcing an incoming reagent to approach from a specific face of the prochiral substrate. Both Evans' oxazolidinones and Oppolzer's sultams achieve this with remarkable efficiency, albeit through distinct mechanisms.
Evans' Oxazolidinones: A Chelation-Controlled Approach
The stereochemical outcome of Diels-Alder reactions using Evans' oxazolidinone auxiliaries is predominantly governed by chelation of a Lewis acid between the two carbonyl groups of the N-acyloxazolidinone.[1][2] This chelation locks the conformation of the dienophile, forcing the s-cis conformation. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or phenyl) then effectively shields one face of the dienophile, directing the approach of the diene to the less hindered face.[1][2]
Caption: Chelation-controlled mechanism of Evans' auxiliary.
Oppolzer's Sultams: A Stereoelectronically Governed Pathway
In contrast, the stereocontrol exerted by Oppolzer's camphorsultam is attributed to a combination of steric and stereoelectronic effects, rather than strong bidentate chelation. The rigid camphor backbone of the sultam creates a well-defined chiral environment. The stereochemical outcome is rationalized by a model where the dienophile adopts a conformation that minimizes steric interactions and is influenced by the dipole of the sulfonyl group. This directs the diene to approach from the less hindered face. This non-chelation control model allows for high diastereoselectivity even with Lewis acids that are not strong chelating agents.
Performance Head-to-Head: Diastereoselectivity in Action
To provide a clear comparison, we will examine the Lewis acid-catalyzed Diels-Alder reaction of N-acryloyl derivatives of a representative Evans' oxazolidinone and Oppolzer's sultam with cyclopentadiene. The data presented below is a synthesis of typical results reported in the literature under optimized conditions for each auxiliary.[2]
| Chiral Auxiliary | Dienophile | Lewis Acid | Temp. (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) of endo adduct |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Acryloyl | Et₂AlCl | -78 | >99:1 | >98% |
| (2R)-Bornane-10,2-sultam | N-Acryloyl | TiCl₄ | -78 | >99:1 | >98% |
As the data illustrates, both auxiliaries are capable of inducing exceptionally high levels of diastereoselectivity in the Diels-Alder reaction, consistently affording the endo adduct in high diastereomeric excess. The choice between them may therefore depend on other factors such as the ease of synthesis or cleavage, and the specific steric and electronic nature of the substrate.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the asymmetric Diels-Alder reaction and subsequent auxiliary cleavage for both Evans' oxazolidinones and Oppolzer's sultams.
Part 1: Asymmetric Diels-Alder Reaction
Caption: General workflow for the asymmetric Diels-Alder reaction.
A. Using Evans' (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary
-
Preparation of the N-Acryloyl Dienophile: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-acryloyl oxazolidinone.
-
Diels-Alder Reaction: To a solution of the N-acryloyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C. To this solution, add freshly distilled cyclopentadiene (3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired endo Diels-Alder adduct.
B. Using Oppolzer's (2R)-Bornane-10,2-sultam Auxiliary
-
Preparation of the N-Acryloyl Dienophile: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 1.6 M solution in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C. To this solution, add acryloyl chloride (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-acryloyl sultam.
-
Diels-Alder Reaction: To a solution of the N-acryloyl sultam (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add titanium tetrachloride (TiCl₄, 1.2 eq, 1.0 M solution in DCM) dropwise. Stir the mixture for 30 minutes at -78 °C. To this solution, add freshly distilled cyclopentadiene (3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired endo Diels-Alder adduct.
Part 2: Cleavage of the Chiral Auxiliary
The ability to easily remove the chiral auxiliary without racemization of the newly formed stereocenters is a critical aspect of its utility.
A. Cleavage of the Evans' Oxazolidinone Auxiliary (Reductive Cleavage to the Alcohol)
-
To a solution of the Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C, add lithium borohydride (LiBH₄, 2.0 eq).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide.
-
Extract the mixture with diethyl ether.
-
The aqueous layer can be acidified and extracted to recover the chiral auxiliary.
-
Combine the organic layers from the initial extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral alcohol.
B. Cleavage of the Oppolzer's Sultam Auxiliary (Hydrolytic Cleavage to the Carboxylic Acid)
-
To a solution of the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (3:1) at 0 °C, add lithium hydroxide (LiOH, 5.0 eq) and a 30% aqueous solution of hydrogen peroxide (H₂O₂, 10.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by the addition of an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
The organic layer contains the desired carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion: Selecting the Right Tool for the Job
Both Evans' oxazolidinones and Oppolzer's sultams are exceptionally powerful and reliable chiral auxiliaries for the asymmetric Diels-Alder reaction. They consistently deliver high levels of diastereoselectivity, providing access to enantiomerically enriched building blocks crucial for complex molecule synthesis.
The choice between these two premier auxiliaries will often be guided by practical considerations:
-
Availability and Cost: Both auxiliaries are commercially available in both enantiomeric forms, though their cost can be a factor in large-scale applications.
-
Ease of Synthesis: The synthesis of the auxiliaries themselves and their N-acyl derivatives involves standard and well-documented procedures.
-
Cleavage Conditions: The desired functional group in the final product will dictate the choice of cleavage method. Evans' auxiliary offers versatile cleavage to acids, esters, amides, and alcohols. Oppolzer's sultam is also amenable to various cleavage conditions.
-
Substrate Scope: While both are broadly applicable, for certain highly substituted or electronically demanding substrates, one auxiliary may offer superior performance over the other.
Ultimately, the optimal choice of chiral auxiliary is best determined through a careful consideration of the specific synthetic target and experimental conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully implement these powerful tools in their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R,5R)-Heptane-3,5-diol
This guide provides essential safety and logistical information for the proper disposal of (3R,5R)-Heptane-3,5-diol. As a trusted resource for laboratory safety and chemical handling, this document is designed to provide clear, procedural guidance for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in established scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of the environment.
Pre-Disposal Safety and Hazard Assessment
Key Considerations:
-
Assume Hazardous Nature: In the absence of specific data, treat this compound as a hazardous substance. This proactive approach ensures the highest level of safety.
-
Consult Institutional EH&S: Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on chemical disposal. They can provide specific guidance based on local, state, and federal regulations.
-
Review General Diol and Heptane Information: Information on similar chemicals, such as other diols and heptane, can provide valuable insights into potential hazards like flammability and irritation.[2][3][4]
Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield. | Protects against accidental splashes which could cause serious eye irritation, a common hazard with diols. |
| Hand | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation. Always inspect gloves for integrity before use.[7] |
| Body | A flame-retardant lab coat, fully buttoned. | Provides a barrier against spills and splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Waste Characterization and Segregation
-
Hazardous Waste Determination: All waste containing this compound, including contaminated materials, must be managed as hazardous waste.[12][13]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department. Incompatible chemicals can react dangerously.[14]
Waste Collection and Labeling
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting liquid waste. The container should be in good condition.[15]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Follow your institution's specific labeling requirements.[14]
Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from ignition sources.[2]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste contractor.[15]
Caption: Workflow for the safe disposal of this compound.
Environmental Considerations
While specific data on the environmental fate of this compound is limited, aliphatic diols, in general, are expected to be biodegradable.[16][17] However, improper disposal can still lead to environmental contamination. Adherence to the prescribed disposal protocols is crucial to prevent the release of this chemical into soil and waterways.
Conclusion
The responsible management and disposal of laboratory chemicals are fundamental to a safe and sustainable research environment. By following these guidelines, which are rooted in the principles of caution and adherence to regulatory standards, you can ensure the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EH&S department for specific guidance.
References
- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. Diol - Wikipedia [en.wikipedia.org]
- 5. osha.com [osha.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. media.laballey.com [media.laballey.com]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Propylene glycol - Wikipedia [en.wikipedia.org]
Navigating the Safe Handling of (3R,5R)-Heptane-3,5-diol: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE) and disposal procedures for (3R,5R)-Heptane-3,5-diol, a chiral building block often utilized in complex organic synthesis. As your dedicated partner in laboratory safety, we aim to furnish you with the critical knowledge to navigate the handling of this compound with confidence and precision.
Understanding the Hazard Profile
This compound (C7H16O2) is a diol derivative of heptane.[1][2] Based on the safety information for n-heptane and general principles for handling laboratory chemicals, this compound should be treated as a substance that is potentially flammable and may cause skin, eye, and respiratory irritation.[3][4][5][6][7] Inhalation of vapors may lead to dizziness or drowsiness.[5][6][8][9][10] Therefore, a comprehensive PPE strategy is essential to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following recommendations are based on a risk assessment for handling this compound in a laboratory setting.
Eye and Face Protection: The Non-Negotiable Barrier
Chemical splash goggles are the minimum requirement for eye protection whenever handling this compound.[11] These should be worn during all stages of handling, including weighing, transferring, and in-reaction use. For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield worn over chemical splash goggles is strongly recommended to protect the entire face.[12]
Skin and Body Protection: A Comprehensive Shield
A flame-retardant lab coat is mandatory to protect against accidental splashes and potential ignition sources. It is crucial to ensure the lab coat is fully buttoned.[8]
For hand protection, chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling aliphatic alcohols and hydrocarbons.[11] It is imperative to inspect gloves for any signs of degradation or perforation before each use.[13] If contact with the chemical occurs, gloves should be removed and replaced immediately, followed by thorough hand washing.[8] For prolonged or immersive contact, consulting the glove manufacturer's compatibility chart is advised.[8]
Respiratory Protection: Guarding Against Inhalation
All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][14] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, appropriate respiratory protection, such as a vapor respirator, should be used.[15] Use of a respirator requires prior medical clearance, fit-testing, and training.[8]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to systematic procedures for handling and disposal is critical for maintaining a safe laboratory environment.
Safe Handling Workflow
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[8][14] Have an appropriate spill kit accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use non-sparking tools to prevent ignition of flammable vapors.[3][4][6][15]
-
Reaction Setup: When setting up reactions, ensure all glassware is free from defects.[13] If the reaction is to be heated, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate the work area.
PPE Donning and Doffing Protocol
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with all federal, state, and local regulations.[15]
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][8]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.[8]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]
-
Disposal Request: When the container is full, follow your institution's procedures for chemical waste pickup and disposal.[8] Do not dispose of this compound down the drain or in regular trash.[4][11]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][13] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected area with plenty of soap and water.[10][13] Seek medical attention if irritation persists.[13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][6] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[6][10] |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][15] For large spills, contact your institution's environmental health and safety department.[8] Ensure proper ventilation and eliminate all ignition sources during cleanup.[3][15] |
By integrating these safety protocols into your laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. media.bazan.co.il [media.bazan.co.il]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. htpchem.com [htpchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. tennantsdistribution.com [tennantsdistribution.com]
- 11. benchchem.com [benchchem.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
